molecular formula C7H8N2O2 B1529967 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid CAS No. 1393532-43-8

1-Cyclopropyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1529967
CAS No.: 1393532-43-8
M. Wt: 152.15 g/mol
InChI Key: CUAWMPGXOJKBBM-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-cyclopropylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-7(11)6-3-4-8-9(6)5-1-2-5/h3-5H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAWMPGXOJKBBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393532-43-8
Record name 1-cyclopropyl-1H-pyrazole-5-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant molecules.[1] The strategic incorporation of a cyclopropyl group and a carboxylic acid moiety onto this privileged heterocycle gives rise to 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid, a building block of considerable interest in modern drug discovery and agrochemical research. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a focus on empowering researchers to leverage its full potential.

Physicochemical and Structural Properties

This compound is a white crystalline powder with a molecular formula of C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol .[2] Its key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₈N₂O₂[2]
Molecular Weight 152.15 g/mol [2]
Appearance White crystalline solid[2]
Melting Point 195-199 °C[2]
pKa ~15.36 (Predicted)[2]
LogP ~1.6 (for 1-cyclopropyl isomer)[3]
Solubility Soluble in common organic solvents.[2]

The structure, characterized by a planar pyrazole ring substituted with a cyclopropyl group at the N1 position and a carboxylic acid at the C5 position, is depicted below.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a multi-step sequence involving the Knorr pyrazole synthesis.[4][5][6] This versatile and widely used method allows for the construction of the pyrazole ring from readily available starting materials.

The Knorr Pyrazole Synthesis: A Mechanistic Overview

The Knorr pyrazole synthesis involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, typically in the presence of an acid catalyst.[4][7] The mechanism proceeds through the formation of an imine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[5]

Knorr_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization & Dehydration cluster_2 Step 3: Hydrolysis Hydrazine Cyclopropylhydrazine Imine Imine Intermediate Hydrazine->Imine Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Imine Cyclized_Intermediate Cyclized Intermediate Imine->Cyclized_Intermediate Intramolecular Attack Pyrazole_Ester Pyrazole Ester Cyclized_Intermediate->Pyrazole_Ester Dehydration Carboxylic_Acid 1-Cyclopropyl-1H-pyrazole- 5-carboxylic acid Pyrazole_Ester->Carboxylic_Acid Saponification

Caption: Generalized workflow for the synthesis of this compound via the Knorr synthesis.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from established procedures for similar pyrazole derivatives.[8]

Step 1: Synthesis of Ethyl 1-Cyclopropyl-1H-pyrazole-5-carboxylate

  • To a solution of cyclopropylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium ethoxide (1.05 eq) and stir for 30 minutes at room temperature.

  • Filter the resulting sodium chloride precipitate and add the filtrate to a solution of ethyl 2-formyl-3-oxobutanoate (1.0 eq) in ethanol.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 1-cyclopropyl-1H-pyrazole-5-carboxylate.

Step 2: Hydrolysis to this compound

  • Dissolve the ethyl 1-cyclopropyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq) and stir the mixture at 60 °C for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature and acidify to pH 2-3 with 1M hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Spectral Characterization

¹H and ¹³C NMR Spectroscopy

The structural elucidation of this compound is readily achieved through ¹H and ¹³C NMR spectroscopy.[9][10] The expected chemical shifts and assignments are detailed below.

¹H NMR (400 MHz, DMSO-d₆):

  • δ 13.0-14.0 (s, 1H): Carboxylic acid proton (-COOH).

  • δ 7.6-7.8 (d, 1H): Pyrazole ring proton at C3.

  • δ 6.8-7.0 (d, 1H): Pyrazole ring proton at C4.

  • δ 3.8-4.0 (m, 1H): Cyclopropyl methine proton (-CH-).

  • δ 1.0-1.2 (m, 4H): Cyclopropyl methylene protons (-CH₂-).

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 160-165: Carboxylic acid carbonyl carbon (-COOH).

  • δ 140-145: Pyrazole ring carbon at C5.

  • δ 135-140: Pyrazole ring carbon at C3.

  • δ 110-115: Pyrazole ring carbon at C4.

  • δ 30-35: Cyclopropyl methine carbon (-CH-).

  • δ 5-10: Cyclopropyl methylene carbons (-CH₂-).

Chemical Reactivity and Applications in Synthesis

The reactivity of this compound is dominated by the carboxylic acid functionality, which serves as a versatile handle for a variety of chemical transformations.

Amide Bond Formation

The carboxylic acid group can be readily converted to an amide via coupling with a primary or secondary amine.[11][12] This reaction is typically facilitated by a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Amide_Coupling Pyrazole_Acid 1-Cyclopropyl-1H-pyrazole- 5-carboxylic acid Amide_Product Amide Derivative Pyrazole_Acid->Amide_Product Amine R-NH₂ Amine->Amide_Product Coupling_Reagent Coupling Reagent (e.g., DCC, EDC) Coupling_Reagent->Amide_Product Activation

Caption: General scheme for the amide coupling of this compound.

Representative Protocol for Amide Coupling:

  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add the amine (1.1 eq) and a coupling reagent such as HATU (1.2 eq).

  • Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the desired amide.

A Key Building Block for COX-2 Inhibitors

A significant application of this compound is in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors.[13][14] The pyrazole core is a key pharmacophore in many non-steroidal anti-inflammatory drugs (NSAIDs). The carboxylic acid functionality allows for the introduction of various side chains that can enhance potency and selectivity for the COX-2 enzyme.[15]

For instance, the amide coupling of this compound with a substituted aniline can lead to the formation of potent and selective COX-2 inhibitors.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as harmful if swallowed and may cause skin and eye irritation.[2] Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of biologically active molecules. Its straightforward synthesis, well-defined chemical properties, and reactive carboxylic acid handle make it an attractive starting material for researchers in drug discovery and agrochemical development. A thorough understanding of its chemistry, as outlined in this guide, is crucial for its effective utilization in the design and synthesis of novel compounds with therapeutic and agricultural potential.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • DR. Raghu Prasad. (2023, March 15). Knorr Pyrazole Synthesis [Video]. YouTube.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Slideshare. (2022). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 13(10), 1235-1250.
  • Chemin, C., et al. (2001). Synthesis and SAR of a new series of COX-2-selective inhibitors: pyrazolo[1,5-a]pyrimidines. Journal of medicinal chemistry, 44(3), 350–361.
  • Gunter, H. (2004). 5 Combination of 1H and 13C NMR Spectroscopy.
  • Huang, D., et al. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives.
  • The Royal Society of Chemistry. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 13(45), 31637-31647.
  • ChemBK. (2024). 1H-Pyrazole-5-carboxylic acid, 3-cyclopropyl-. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2023).
  • ResearchGate. (2025). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. Retrieved from [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142.
  • The Royal Society of Chemistry. (2013). Direct amide formation from unactivated carboxylic acids and amines. Organic & Biomolecular Chemistry, 11(28), 4597-4600.
  • J&K Scientific. (n.d.). This compound. Retrieved from [Link]

  • Al-Suhaimi, E. A., et al. (2023).
  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

  • Hacıalioğlu, E., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gazi University Journal of Science, 32(2), 645-657.
  • PrepChem.com. (n.d.). Synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride. Retrieved from [Link]

  • University of California, Irvine. (n.d.). 1H-NMR. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazole-5-carboxylic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylicacid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid (CAS No. 1393532-43-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-1H-pyrazole-5-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. Its structural motif, featuring a pyrazole core linked to a cyclopropyl group and a carboxylic acid, provides a unique combination of rigidity, metabolic stability, and synthetic versatility. This guide offers a comprehensive overview of its chemical properties, a detailed synthetic protocol, its applications in drug discovery with a focus on its role as a potential cyclooxygenase-2 (COX-2) inhibitor, and essential safety and handling information.

Physicochemical Properties

This compound is a white crystalline powder with a molecular formula of C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol .[1] Key physicochemical data are summarized in the table below.

PropertyValueReference
CAS Number 1393532-43-8[1]
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
Appearance White to yellow solid[2]
Melting Point Not available
Boiling Point Not available
Storage Temperature 2-8°C[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the Knorr pyrazole synthesis to form an ester intermediate, followed by hydrolysis to yield the final carboxylic acid. This approach allows for the versatile construction of the pyrazole core.

Step 1: Knorr Pyrazole Synthesis of Ethyl 1-Cyclopropyl-1H-pyrazole-5-carboxylate

The Knorr pyrazole synthesis involves the condensation of a β-ketoester with a hydrazine.[4][5][6] In this case, a cyclopropyl-substituted β-ketoester is reacted with a hydrazine derivative.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate cyclopropyl β-ketoester (1.0 eq) in a suitable solvent such as ethanol.

  • Hydrazine Addition: To the stirred solution, add hydrazine hydrate (1.0-1.2 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product, ethyl 1-cyclopropyl-1H-pyrazole-5-carboxylate, can be purified by column chromatography on silica gel or by recrystallization.

DOT script for Knorr Pyrazole Synthesis Workflow

G cluster_0 Step 1: Knorr Pyrazole Synthesis A Dissolve Cyclopropyl β-ketoester in Ethanol B Add Hydrazine Hydrate A->B C Reflux Reaction (2-6 hours) B->C D Solvent Removal C->D E Purification (Chromatography/Recrystallization) D->E F Ethyl 1-Cyclopropyl-1H-pyrazole-5-carboxylate E->F G cluster_1 Step 2: Ester Hydrolysis G Dissolve Ester in Solvent and Base H Stir at RT or Gentle Heat G->H I Acidify with HCl to pH 2-3 H->I J Filter and Dry the Precipitate I->J K This compound J->K G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolism PGs Prostaglandins COX2->PGs Synthesis Inflammation Inflammation & Pain PGs->Inflammation Molecule 1-Cyclopropyl-1H-pyrazole- 5-carboxylic acid Molecule->COX2 Inhibition

Mechanism of COX-2 Inhibition.

[5][7]### Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • Hazard Identification: Based on available safety data, this compound may cause skin and eye irritation. *[8] Personal Protective Equipment (PPE): It is recommended to wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. *[2][9] Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. A[3]void contact with skin and eyes.

  • Storage: Store in a cool, dry place in a tightly sealed container. R[3]ecommended storage is at 2-8°C.

[3]For detailed safety information, please refer to the Safety Data Sheet (SDS) for CAS number 1393532-43-8.

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of selective COX-2 inhibitors. Its synthesis via the Knorr pyrazole synthesis and subsequent hydrolysis is a well-established and versatile route. Further investigation into its biological activity and optimization of its structure could lead to the discovery of new and effective anti-inflammatory agents.

References

  • Bansal, R., & Kaur, M. (2014). Design, synthesis and evaluation of novel 1,5-diarylpyrazole derivatives as selective cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(5), 1427-1431.
  • Chande, M. S., & Barve, P. V. (2010). Synthesis and anti-inflammatory activity of some new 1, 3, 5-trisubstituted pyrazole derivatives. European Journal of Medicinal Chemistry, 45(1), 136-141.
  • Gierse, J. K., McDonald, J. J., Hauser, S. D., Rangwala, S. H., Koboldt, C. M., & Seibert, K. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and-2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 271(26), 15810-15814.
  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Seibert, K. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.
  • MySkinRecipes. (n.d.). 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylicacid. Retrieved from [Link]

  • Capot Chemical. (n.d.). This compound. Retrieved from [Link]

  • Monash University. (n.d.). Synthesis, anti-inflammatory, analgesic, cOX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. Retrieved from [Link]

  • Google Patents. (n.d.). Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters.
  • Google Patents. (n.d.). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • ResearchGate. (n.d.). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. Retrieved from [Link]

  • Capot Chemical. (n.d.). MSDS of 1-Cyclopropyl-1H-pyrazol-3-amine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid is a heterocyclic building block of significant interest in modern medicinal and agrochemical research. Its unique combination of a planar, aromatic pyrazole core, a conformationally rigid cyclopropyl group, and a versatile carboxylic acid handle makes it a privileged scaffold for the development of novel therapeutic agents and bioactive molecules. This guide provides a comprehensive analysis of its molecular structure, from fundamental physicochemical properties to advanced spectroscopic and crystallographic characterization. We will explore the causal relationships between its structural features and its utility in drug design, present validated experimental protocols for its synthesis and analysis, and offer insights grounded in established chemical principles.

The Strategic Importance of the Cyclopropyl-Pyrazole Scaffold

The pyrazole ring is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, including the anti-inflammatory celecoxib and the anti-obesity agent rimonabant.[1] Pyrazoles are five-membered aromatic heterocycles whose unique electronic properties and ability to act as hydrogen bond donors and acceptors make them ideal for interacting with biological targets.[1]

The introduction of a cyclopropyl group to this scaffold is a deliberate design choice that confers several advantageous properties. The cyclopropyl fragment is increasingly utilized in drug development to overcome common roadblocks.[2] Its key contributions include:

  • Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[2]

  • Enhanced Potency: The rigid, three-dimensional nature of the ring can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding to a target receptor and thereby increasing potency.[2]

  • Improved Physicochemical Properties: It can fine-tune properties like lipophilicity (logP) and pKa, which are critical for absorption, distribution, metabolism, and excretion (ADME).[2]

  • Novelty and Patentability: It provides a unique chemical space for developing new intellectual property.

When combined, the this compound structure presents a synthon that is pre-validated for biological relevance and optimized for drug-like properties.

Core Molecular Structure and Physicochemical Properties

The molecule consists of a pyrazole ring where the nitrogen at position 1 is substituted with a cyclopropyl group, and the carbon at position 5 is substituted with a carboxylic acid.

Key Structural Features:
  • Pyrazole Ring: An aromatic, electron-rich heterocycle that provides a planar, rigid core. Electrophilic substitution occurs preferentially at the C4 position.[1]

  • Cyclopropyl Group (at N1): This strained three-membered ring introduces significant sp2 character into its C-C bonds.[2] Its placement on the nitrogen atom directly influences the electronic distribution and steric profile of the pyrazole core.

  • Carboxylic Acid Group (at C5): This acidic functional group (pKa ≈ 3.8) is a critical anchor for biological activity.[3] It can participate in strong hydrogen bonding and ionic interactions with amino acid residues in enzyme active sites or receptors. It also serves as a synthetic handle for creating amide or ester derivatives, facilitating the exploration of structure-activity relationships (SAR).[4][5]

Physicochemical Data Summary:
PropertyValueSource
CAS Number 1393532-43-8ChemShuttle[3]
Molecular Formula C₇H₈N₂O₂PubChemLite[6]
Molecular Weight 152.15 g/mol PubChem[7]
Appearance White crystalline powderChemShuttle[3]
Melting Point 178-182 °CChemShuttle[3]
pKa (Carboxylic Acid) ~3.8ChemShuttle[3]
XlogP (Predicted) 0.5 - 0.7PubChemLite, PubChem[6][7]
SMILES C1CC1N2C(=CC=N2)C(=O)OPubChemLite[6]
InChIKey CUAWMPGXOJKBBM-UHFFFAOYSA-NPubChemLite[6]

Synthesis and Derivatization Pathway

The most common and flexible route to 1H-pyrazole-5-carboxamide derivatives, including our target acid, involves first constructing the substituted pyrazole ring bearing an ester, followed by hydrolysis.[8] This "late-stage" hydrolysis allows for the synthesis of a common intermediate that can then be converted to the acid.

Synthetic Workflow Overview

G start 1,3-Dicarbonyl Precursor + Cyclopropylhydrazine knorr Knorr Pyrazole Synthesis (Cyclization) start->knorr ester 1-Cyclopropyl-1H-pyrazole-5-carboxylate Ester (Key Intermediate) knorr->ester hydrolysis Base-Mediated Hydrolysis (e.g., LiOH, NaOH) ester->hydrolysis acid This compound (Final Product) hydrolysis->acid derivatization Amide Coupling, Esterification, etc. acid->derivatization Further Synthesis

Caption: General synthetic workflow for this compound.

Experimental Protocol: Ester Hydrolysis to Carboxylic Acid

This protocol describes the conversion of a pyrazole-5-carboxylate ester to the target carboxylic acid, a critical step that must be monitored carefully to ensure complete reaction without side-product formation.[8]

Objective: To synthesize this compound from its corresponding ethyl or methyl ester.

Materials:

  • 1-Cyclopropyl-1H-pyrazole-5-carboxylate ester (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 - 3.0 eq)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate and Brine for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the pyrazole ester (1.0 eq) in a 3:1 mixture of THF and water in a round-bottom flask. The co-solvent system is crucial for ensuring the solubility of both the organic ester and the inorganic base.

  • Saponification: Add the base (e.g., LiOH, 2.0 eq) to the solution. Stir the mixture vigorously at room temperature (20-25 °C).

  • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ester spot is completely consumed. This typically takes 4-12 hours. The self-validating nature of this step ensures that acidification is not performed prematurely.

  • Work-up:

    • Once complete, remove the THF under reduced pressure using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath.

    • Carefully acidify the mixture to a pH of 2-3 by the slow, dropwise addition of 1 M HCl. The formation of a white precipitate (the target carboxylic acid) should be observed.

  • Isolation:

    • Stir the cold suspension for an additional 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water to remove inorganic salts.

    • If the product does not precipitate cleanly, extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Drying: Dry the purified solid under high vacuum to yield the final product.

Spectroscopic and Structural Elucidation

Confirming the precise molecular structure requires a multi-pronged analytical approach. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the covalent framework of the molecule.

¹H NMR (Predicted) Approx. Shift (δ, ppm) Multiplicity Notes
Carboxylic Acid (-COOH)10.0 - 13.0br sBroad singlet, exchangeable with D₂O.
Pyrazole H47.5 - 7.8dDoublet, coupled to H3.
Pyrazole H36.4 - 6.7dDoublet, coupled to H4. Upfield relative to H4.
Cyclopropyl CH (N-CH)3.5 - 3.8mMultiplet, deshielded by attachment to nitrogen.
Cyclopropyl CH₂0.8 - 1.2mComplex multiplet for the four diastereotopic protons.
¹³C NMR (Predicted) Approx. Shift (δ, ppm) Notes
Carboxylic Acid (C=O)165 - 175
Pyrazole C5140 - 145Carbon bearing the COOH group.
Pyrazole C3135 - 140
Pyrazole C4105 - 110Shielded carbon of the pyrazole ring.
Cyclopropyl CH30 - 35
Cyclopropyl CH₂5 - 10Shielded aliphatic carbons.
Mass Spectrometry (MS)

MS confirms the molecular weight and can reveal structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Adduct / Ion Predicted m/z Source
[M]⁺152.0580PubChemLite[6]
[M+H]⁺153.0659PubChemLite[6]
[M+Na]⁺175.0478PubChemLite[6]
[M-H]⁻151.0513PubChemLite[6]

A primary fragmentation pathway involves the loss of the carboxylic acid group (•COOH, 45 Da) or water (H₂O, 18 Da) from the protonated molecular ion.

X-ray Crystallography

While a crystal structure for the exact title compound is not publicly available, data from closely related analogs like 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid reveals key solid-state packing features.[9] In the solid state, carboxylic acids commonly form hydrogen-bonded dimers. It is highly probable that this compound also crystallizes as a centrosymmetric dimer, where the carboxylic acid proton of one molecule hydrogen bonds to the pyrazole N2 atom of a second molecule, and vice-versa. This strong, directional interaction is fundamental to the crystal packing and influences the material's physical properties, such as melting point and solubility.

G cluster_0 Molecule A cluster_1 Molecule B a R-Py-COOH b HOOC-Py-R a->b O-H···N N···H-O

Caption: Intermolecular hydrogen bonding dimer formation in the solid state.

Applications in Research and Development

The structural features of this compound make it a valuable precursor in several areas:

  • Anti-inflammatory Agents: It is used as a scaffold for developing selective COX-2 inhibitors for the treatment of inflammation with potentially reduced gastrointestinal side effects.[3]

  • Antifungal Agents: The carboxylic acid can chelate with metalloenzymes that are essential for fungal cell wall synthesis, making it a building block for novel antifungal drugs.[3]

  • Agrochemicals: The cyclopropyl group can enhance soil binding and metabolic stability, leading to the development of herbicides with extended residual control.[3]

  • Cannabinoid Receptor Modulators: The pyrazole core can be functionalized to enhance binding affinity to cannabinoid receptors, making it useful in the design of new analgesics.[4]

Conclusion

This compound is more than a simple chemical intermediate; it is a highly optimized molecular scaffold. Its structure is a product of rational design, combining the biologically validated pyrazole core with the drug-enhancing properties of a cyclopropyl group and the functional versatility of a carboxylic acid. A thorough understanding of its three-dimensional structure, electronic properties, and intermolecular interactions, as elucidated by NMR, MS, and crystallography, is essential for researchers aiming to leverage this potent building block in the design of next-generation pharmaceuticals and agrochemicals.

References

  • This compound; CAS No. ChemShuttle.
  • 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylicacid. MySkinRecipes.
  • 1H-Pyrazole-5-carboxylic acid, 3-cyclopropyl-. ChemBK.
  • 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 957500-07-1. Benchchem.
  • 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid | 1497772-92-5. Biosynth.
  • This compound. PubChemLite.
  • 5-cyclopropyl-1H-pyrazole-3-carboxylic acid | C7H8N2O2 | CID 776464. PubChem.
  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Springer.
  • Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. BenchChem.
  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

Sources

An In-Depth Technical Guide to the Synthesis of 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopropyl-1H-pyrazole-5-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and agrochemical research. Its unique structural motif, featuring a cyclopropyl group at the N1 position and a carboxylic acid at the C5 position, imparts desirable physicochemical and pharmacological properties to target molecules. This guide provides a comprehensive overview of the primary and alternative synthetic pathways for this compound, offering detailed experimental protocols, mechanistic insights, and comparative data to inform research and development efforts.

Introduction: The Significance of the this compound Scaffold

The pyrazole nucleus is a privileged scaffold in drug discovery, known for its diverse biological activities. The introduction of a cyclopropyl group at the N1 position can enhance metabolic stability, improve binding affinity to target proteins, and modulate the overall lipophilicity of a molecule. The carboxylic acid functionality at the C5 position serves as a versatile handle for further chemical modifications, such as amide bond formation, enabling the exploration of a wide range of chemical space in lead optimization programs. Consequently, this compound is a key intermediate in the synthesis of various bioactive compounds, including anti-inflammatory agents and cannabinoid receptor modulators.[1]

Primary Synthesis Pathway: Knorr Cyclocondensation and Subsequent Hydrolysis

The most established and widely employed route for the synthesis of this compound involves a two-step sequence: the Knorr pyrazole synthesis to form an ester intermediate, followed by its hydrolysis to the desired carboxylic acid.

Step 1: Synthesis of Ethyl 1-cyclopropyl-1H-pyrazole-5-carboxylate

This step relies on the cyclocondensation reaction between cyclopropylhydrazine and a suitable 1,3-dicarbonyl compound. A common and effective precursor is ethyl 2-formyl-3-oxopropanoate or its enol ether equivalent, ethyl ethoxymethylenemalonate.

2.1.1. Mechanistic Insights and Regioselectivity

The Knorr pyrazole synthesis proceeds through a series of condensation and cyclization steps.[2] With an unsymmetrical dicarbonyl precursor like ethyl ethoxymethylenemalonate, two regioisomeric pyrazole products are possible. However, the reaction with a substituted hydrazine, such as cyclopropylhydrazine, generally exhibits a high degree of regioselectivity.

The reaction is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on the more electrophilic carbonyl group of the 1,3-dicarbonyl compound. In the case of ethyl ethoxymethylenemalonate, the formyl group is more reactive than the ester group. The subsequent cyclization and dehydration lead to the formation of the pyrazole ring. The regioselectivity is governed by the initial nucleophilic attack, which predominantly occurs at the formyl group, leading to the desired 1,5-disubstituted pyrazole. The use of free hydrazine has been shown to exclusively yield the 1,5-regioisomer in related syntheses.[3]

2.1.2. Experimental Protocol: Synthesis of Ethyl 1-cyclopropyl-1H-pyrazole-5-carboxylate

  • Materials:

    • Cyclopropylhydrazine hydrochloride

    • Ethyl ethoxymethylenemalonate

    • Triethylamine

    • Ethanol

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred suspension of cyclopropylhydrazine hydrochloride (1.0 eq) in ethanol, add triethylamine (1.1 eq) at room temperature.

    • Stir the mixture for 30 minutes to generate the free cyclopropylhydrazine base.

    • Add ethyl ethoxymethylenemalonate (1.0 eq) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 1-cyclopropyl-1H-pyrazole-5-carboxylate as a solid.

2.1.3. Quantitative Data

ParameterValue
Typical Yield75-85%
Melting Point90-92 °C
Molecular FormulaC₉H₁₂N₂O₂
Molecular Weight180.20 g/mol
Step 2: Hydrolysis of Ethyl 1-cyclopropyl-1H-pyrazole-5-carboxylate

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is typically achieved through base-catalyzed hydrolysis followed by acidification.

2.2.1. Experimental Protocol: Hydrolysis to this compound

  • Materials:

    • Ethyl 1-cyclopropyl-1H-pyrazole-5-carboxylate

    • Sodium hydroxide or Lithium hydroxide

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve ethyl 1-cyclopropyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add sodium hydroxide (2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).

    • Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).[4]

    • Cool the reaction mixture in an ice bath and carefully acidify to a pH of 2-3 by the slow addition of 1 M HCl.[4]

    • A precipitate of this compound will form.

    • Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove any inorganic salts.[4]

    • Dry the product under high vacuum to yield the pure carboxylic acid.

2.2.2. Quantitative Data

ParameterValue
Typical Yield90-98%
Molecular FormulaC₇H₈N₂O₂
Molecular Weight152.15 g/mol

Synthesis Pathway Visualization

Synthesis_Pathway SM1 Cyclopropylhydrazine Step1 Knorr Cyclocondensation SM1->Step1 SM2 Ethyl Ethoxymethylenemalonate SM2->Step1 Intermediate Ethyl 1-cyclopropyl-1H- pyrazole-5-carboxylate Step2 Ester Hydrolysis Intermediate->Step2 Product 1-Cyclopropyl-1H- pyrazole-5-carboxylic acid Step1->Intermediate High Regioselectivity Step2->Product High Yield

Caption: Primary synthesis pathway for this compound.

Alternative Synthesis Pathway: Multi-component 'One-Pot' Synthesis

For increased operational efficiency, a 'one-pot' synthesis approach can be employed, combining the formation of the 1,3-dicarbonyl precursor and the subsequent cyclocondensation into a single synthetic operation.

Rationale and Advantages

This strategy avoids the isolation of intermediates, thereby reducing reaction time, solvent usage, and purification steps. A 'one-pot' synthesis of pyrazoles from arenes and carboxylic acids via the in-situ formation of ketones and β-diketones followed by heterocyclization with hydrazine has been reported.[5] This approach offers a rapid and efficient alternative to the classical multi-step synthesis.

Conceptual Experimental Workflow
  • In-situ formation of the 1,3-dicarbonyl precursor: This can be achieved through various methods, such as the Claisen condensation of an appropriate cyclopropyl ketone with a dialkyl oxalate.

  • Cyclocondensation with cyclopropylhydrazine: Without isolation of the dicarbonyl intermediate, cyclopropylhydrazine is added to the reaction mixture.

  • Hydrolysis: The resulting pyrazole ester is then hydrolyzed in the same pot or after a simplified workup to yield the final carboxylic acid.

While this approach is conceptually more efficient, the optimization of reaction conditions to ensure compatibility of all reaction steps and to maintain high yields and regioselectivity is crucial.

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Hydrolysis A1 Combine Cyclopropylhydrazine HCl and Triethylamine in Ethanol A2 Stir for 30 min at RT A1->A2 A3 Add Ethyl Ethoxymethylenemalonate A2->A3 A4 Reflux for 4-6 hours A3->A4 A5 Work-up and Purification A4->A5 B1 Dissolve Ester in THF/Water A5->B1 Intermediate Ester B2 Add NaOH and stir (RT or 40-50°C) B1->B2 B3 Monitor by TLC (4-12 h) B2->B3 B4 Acidify with HCl to pH 2-3 B3->B4 B5 Filter and Dry Product B4->B5

Caption: Step-by-step experimental workflow for the primary synthesis pathway.

Conclusion

The synthesis of this compound is most reliably achieved through the well-established Knorr cyclocondensation of cyclopropylhydrazine with a suitable 1,3-dicarbonyl precursor, followed by ester hydrolysis. This pathway offers high yields and excellent regioselectivity. Alternative 'one-pot' methodologies present opportunities for process optimization, though they may require more extensive development to ensure robustness. The detailed protocols and mechanistic understanding provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of this important heterocyclic building block for drug discovery and agrochemical development.

References

  • ChemBK. (2024). 1H-Pyrazole-5-carboxylic acid, 3-cyclopropyl-. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. Retrieved from [Link]

  • Zanatta, N., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega.
  • MySkinRecipes. (n.d.). 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylicacid. Retrieved from [Link]

  • Gaggini, F., et al. (2023).
  • RSC Publishing. (n.d.). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. Retrieved from [Link]

  • Huang, D., et al. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives.
  • PrepChem. (n.d.). Synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of pyrazole carboxylic acid derivatives.
  • Google Patents. (n.d.). Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
  • Sener, A., et al. (2018).
  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.
  • MySkinRecipes. (n.d.). Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]

  • MDPI. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Retrieved from [Link]

  • ResearchGate. (n.d.). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Retrieved from [Link]

Sources

The Ascendant Role of 1-Cyclopropyl-1H-pyrazole-5-carboxylic Acid Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 1-cyclopropyl-1H-pyrazole-5-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. Its unique combination of a rigid cyclopropyl group and a versatile carboxylic acid handle has enabled the development of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the synthesis, derivatization, biological activities, and structure-activity relationships (SAR) of this important class of compounds. Detailed synthetic protocols, mechanistic insights, and data-driven discussions are presented to empower researchers in the rational design and development of novel therapeutics based on this core.

Introduction: The Strategic Value of the this compound Core

The pyrazole nucleus is a cornerstone in the architecture of numerous pharmaceuticals, prized for its metabolic stability and ability to participate in various non-covalent interactions with biological macromolecules.[1] The introduction of a cyclopropyl group at the N1 position imparts a unique conformational rigidity and lipophilicity, which can enhance binding affinity and selectivity for target proteins.[2][3] Furthermore, the carboxylic acid moiety at the C5 position serves as a critical functional group for forming key interactions with target residues and as a versatile anchor for the synthesis of a diverse library of ester and amide derivatives. This strategic combination of features has positioned this compound derivatives as promising candidates for addressing a range of diseases, including cancer, inflammatory conditions, and infectious diseases.[4][5]

Synthetic Methodologies: Building the Core and Its Analogs

The construction of the this compound core and its subsequent derivatization are pivotal to exploring its therapeutic potential. The most prevalent synthetic strategy involves a two-stage approach: initial formation of the pyrazole ring with a carboxylate ester, followed by hydrolysis and subsequent amidation or esterification.[6][7]

Stage 1: Synthesis of Ethyl 1-Cyclopropyl-1H-pyrazole-5-carboxylate

A common and efficient method for the synthesis of the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[1][8]

Experimental Protocol: Knorr Pyrazole Synthesis

  • Preparation of the β-ketoester: The synthesis typically begins with the Claisen condensation between diethyl oxalate and a ketone bearing the cyclopropyl group to form the corresponding β-ketoester.

  • Cyclocondensation with Hydrazine:

    • Dissolve the β-ketoester (1.0 eq) in ethanol.

    • Add cyclopropylhydrazine hydrochloride (1.0 eq) to the solution.

    • Add a catalytic amount of glacial acetic acid (0.1 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to yield ethyl 1-cyclopropyl-1H-pyrazole-5-carboxylate.

Visualization of the Synthetic Workflow

G start Diethyl Oxalate + Cyclopropyl Ketone step1 Claisen Condensation start->step1 intermediate1 β-Ketoester step1->intermediate1 step2 Knorr Cyclocondensation (Ethanol, Acetic Acid, Reflux) intermediate1->step2 reagent1 Cyclopropylhydrazine HCl reagent1->step2 product1 Ethyl 1-Cyclopropyl-1H-pyrazole-5-carboxylate step2->product1

Caption: General workflow for the synthesis of the pyrazole core.

Stage 2: Hydrolysis to this compound

The ethyl ester is readily hydrolyzed to the corresponding carboxylic acid under basic conditions.

Experimental Protocol: Ester Hydrolysis

  • Dissolve ethyl 1-cyclopropyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0 eq) to the solution.

  • Stir the mixture vigorously at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under high vacuum to yield this compound.[7]

Stage 3: Derivatization to Amides and Esters

The carboxylic acid is a versatile handle for the synthesis of a wide array of derivatives. Amide formation is a common strategy to explore SAR.

Experimental Protocol: Amide Coupling

  • Acid Chloride Formation:

    • Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Cool the suspension to 0 °C and slowly add oxalyl chloride or thionyl chloride (1.5 eq).

    • Allow the mixture to warm to room temperature and stir for 1-3 hours until a clear solution is formed.

    • Remove the solvent and excess reagent in vacuo to obtain the crude acid chloride.[6]

  • Amide Formation:

    • Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve the desired amine (1.2 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the stirred acid chloride solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Quench the reaction with water and extract with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography or recrystallization.[6]

Analytical Characterization

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity.

Table 1: Spectroscopic Data for a Representative this compound Derivative

Technique Observed Signals
¹H NMR δ (ppm): 1.0-1.2 (m, 4H, cyclopropyl CH₂), 3.8-4.0 (m, 1H, cyclopropyl CH), 6.8 (d, 1H, pyrazole H4), 7.5 (d, 1H, pyrazole H3), 12.5 (s, 1H, COOH). (Note: Exact shifts are dependent on solvent and specific substitution)
¹³C NMR δ (ppm): 8-10 (cyclopropyl CH₂), 35-38 (cyclopropyl CH), 110-112 (pyrazole C4), 140-142 (pyrazole C3), 145-148 (pyrazole C5), 160-165 (COOH). (Note: Exact shifts are dependent on solvent and specific substitution)
IR (cm⁻¹) ~3000-3200 (O-H stretch), ~1700 (C=O stretch), ~1550 (C=N stretch).
Mass Spec (ESI) Calculated m/z for C₇H₈N₂O₂ [M+H]⁺: 153.06.

(Note: The data presented are representative and may vary for specific analogs.)

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad range of biological activities, making them attractive candidates for drug development.

Cannabinoid Receptor Antagonism

A significant area of investigation for cyclopropyl-pyrazole derivatives is their activity as cannabinoid type 1 (CB1) receptor antagonists.[2] These compounds have shown potential in the treatment of obesity and related metabolic disorders.[2] The cyclopropyl group has been found to be a key substituent for achieving high binding affinity.[2]

Anticancer Activity

The pyrazole scaffold is present in several approved anticancer drugs.[1] Derivatives of 1-cyclopropyl-1H-pyrazole have been investigated for their antiproliferative effects against various cancer cell lines.[9] Some of these compounds are designed as DNA alkylating agents, drawing inspiration from the potent antitumor antibiotic (+)-CC-1065.[9]

Antifungal and Antimicrobial Activity

Pyrazole carboxamides are a well-established class of fungicides that act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[10][11] The mechanism of action involves the disruption of the fungal cell's energy production, leading to cell death.[6][12] The structural features of the 1-cyclopropyl-1H-pyrazole-5-carboxamide core are amenable to optimization for potent and selective antifungal activity.

Structure-Activity Relationships (SAR)

The systematic modification of the this compound core has provided valuable insights into the structural requirements for potent biological activity.

Table 2: General Structure-Activity Relationships for 1-Cyclopropyl-1H-pyrazole-5-carboxamide Derivatives

Position Modification Impact on Activity
N1-cyclopropyl Replacement with larger or more flexible alkyl groupsOften leads to a decrease in binding affinity, highlighting the importance of the rigid cyclopropyl moiety.[3]
C3-substituent Introduction of small alkyl or aryl groupsCan modulate potency and selectivity. The optimal substituent is target-dependent.
C4-substituent Introduction of small alkyl or halogen groupsCan influence electronic properties and metabolic stability.
C5-carboxamide Variation of the amine substituentA crucial point for diversification to optimize potency, selectivity, and pharmacokinetic properties.[2]

Visualization of SAR

G core 1-Cyclopropyl-1H-pyrazole-5-carboxamide Core n1 N1-Cyclopropyl: - Rigidity enhances binding core->n1 c3 C3-Substituent: - Modulates potency core->c3 c4 C4-Substituent: - Affects electronics and stability core->c4 c5 C5-Carboxamide: - Key for diversification and PK properties core->c5

Caption: Key positions for SAR studies on the pyrazole core.

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:

  • Exploring new therapeutic targets: The versatility of this core suggests its potential applicability to a wider range of diseases.

  • Fine-tuning pharmacokinetic properties: Further derivatization to optimize absorption, distribution, metabolism, and excretion (ADME) profiles will be crucial for clinical success.

  • Development of more efficient and sustainable synthetic routes: Green chemistry approaches to the synthesis of these compounds will be of increasing importance.

References

  • Baraldi, P. G., et al. (2001). Design, synthesis, DNA binding, and biological evaluation of water-soluble hybrid molecules containing two pyrazole analogues of the alkylating cyclopropylpyrroloindole (CPI) subunit of the antitumor agent CC-1065 and polypyrrole minor groove binders. Journal of Medicinal Chemistry, 44(15), 2443-2454. [Link]

  • Chen, Y., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(42), 11742-11752. [Link]

  • Choi, J. Y., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry, 52(14), 4329-4337. [Link]

  • Li, H., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • Li, H., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed. [Link]

  • MySkinRecipes. (n.d.). 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylicacid. [Link]

  • PubChem. (n.d.). 1H-Pyrazole-5-carboxylic acid. [Link]

  • RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. [Link]

  • Sharkov, A. A., et al. (2007). Synthesis, Biological Evaluation, and Structural Studies on N1 and C5 Substituted Cycloalkyl Analogues of the Pyrazole Class of CB1 and CB2 Ligands. Journal of Medicinal Chemistry, 50(8), 1837-1847. [Link]

  • ChemBK. (n.d.). 1H-Pyrazole-5-carboxylic acid, 3-cyclopropyl-. [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Springer. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • De Gruyter. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. [Link]

  • MDPI. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. [Link]

  • Preprints.org. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. [Link]

  • Google Patents. (n.d.).
  • Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • Google Patents. (n.d.). Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)
  • Springer. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]

Sources

Spectroscopic Data for 1-Cyclopropyl-1H-pyrazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a pyrazole core, a cyclopropyl substituent, and a carboxylic acid functional group, makes it a valuable scaffold for the synthesis of novel therapeutic agents. The unique combination of these groups can influence the molecule's physicochemical properties, metabolic stability, and target-binding affinity. Accurate and comprehensive spectroscopic characterization is paramount for confirming the chemical identity, purity, and structure of this molecule, which are critical prerequisites for its application in research and development.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly correlate with its spectroscopic signatures. Understanding these relationships is key to interpreting the spectral data.

Figure 1. Chemical structure of this compound with atom numbering.

The key structural components to be identified by spectroscopy are:

  • Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms.

  • Cyclopropyl Group: A three-membered aliphatic ring attached to one of the pyrazole nitrogens.

  • Carboxylic Acid Group: A -COOH functional group attached to the pyrazole ring.

The following sections will detail the expected spectroscopic data based on these features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrazole ring, the cyclopropyl group, and the carboxylic acid. Based on data for analogous compounds, the following chemical shifts (δ) can be predicted:

Proton(s) Expected Chemical Shift (ppm) Multiplicity Notes
Carboxylic Acid (-COOH)> 10.0Singlet (broad)The acidic proton is typically deshielded and may exchange with trace amounts of water in the solvent, leading to a broad signal.
Pyrazole H-37.5 - 8.0DoubletCoupled to H-4.
Pyrazole H-46.5 - 7.0DoubletCoupled to H-3.
Cyclopropyl Methine (-CH-)3.5 - 4.0MultipletThe proton on the carbon attached to the nitrogen.
Cyclopropyl Methylene (-CH₂-)0.5 - 1.2MultipletsThe four protons of the two methylene groups in the cyclopropyl ring are diastereotopic and will likely appear as complex multiplets.

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) and may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

Carbon(s) Expected Chemical Shift (ppm) Notes
Carboxylic Acid (-C OOH)160 - 170The carbonyl carbon is significantly deshielded.
Pyrazole C-5140 - 150The carbon bearing the carboxylic acid group.
Pyrazole C-3135 - 145
Pyrazole C-4105 - 115
Cyclopropyl Methine (-C H-)30 - 40The carbon directly attached to the nitrogen atom.
Cyclopropyl Methylene (-C H₂-)5 - 15The two methylene carbons of the cyclopropyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Expected Absorption Range (cm⁻¹) Intensity Notes
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, StrongThe broadness is due to hydrogen bonding between the carboxylic acid groups. This is a highly characteristic band.
C-H Stretch (Aromatic/Pyrazole)3000 - 3100Medium
C-H Stretch (Cyclopropyl)2900 - 3000Medium
C=O Stretch (Carboxylic Acid)1680 - 1720Strong, SharpThe position of this band is sensitive to hydrogen bonding.
C=N Stretch (Pyrazole Ring)1500 - 1600Medium
C=C Stretch (Pyrazole Ring)1400 - 1500Medium

For a similar compound, 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid, the C=O stretch of the carboxylic acid is observed around 1700 cm⁻¹, and the N-H stretch of the pyrazole ring is around 3200 cm⁻¹[1].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₇H₈N₂O₂), the expected molecular weight is approximately 152.15 g/mol .

Predicted Mass Spectrometry Data:

Adduct m/z (Predicted)
[M+H]⁺153.0659
[M+Na]⁺175.0478
[M-H]⁻151.0513

Data predicted by PubChemLite.[2]

Fragmentation Pattern:

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z 152 would be expected. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O, 18 Da) and the loss of the carboxyl group (COOH, 45 Da). Fragmentation of the pyrazole and cyclopropyl rings would also contribute to the overall spectrum.

Experimental Protocols

The acquisition of high-quality spectroscopic data requires careful experimental planning and execution. The following are generalized protocols for the techniques discussed.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for carboxylic acids as it can solvate the compound well and the acidic proton is often observable.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time is typically required.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

  • Parameters: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected prior to the sample measurement.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • The solution is then directly infused into the mass spectrometer or introduced via a liquid chromatography system.

Data Acquisition:

  • Instrument: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).

  • Modes: Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.

Visualization of Spectroscopic Workflow

spectroscopic_workflow cluster_Sample Sample Preparation cluster_Techniques Spectroscopic Analysis cluster_Data Data Interpretation Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR IR IR Sample->IR MS MS Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity

Figure 2. A generalized workflow for the spectroscopic characterization of a chemical compound.

Conclusion

The spectroscopic characterization of this compound is essential for its use in scientific research and drug development. This technical guide has provided a comprehensive overview of the expected NMR, IR, and MS data for this molecule, based on its chemical structure and data from related compounds. By understanding the principles behind these spectroscopic techniques and the expected data, researchers can confidently identify and assess the purity of their synthesized material. The provided experimental protocols offer a starting point for obtaining high-quality data, which is the foundation of robust and reproducible scientific inquiry.

References

  • PubChem. 1H-Pyrazole-5-carboxylic acid. [Link]

  • PubChemLite. This compound. [Link]

Sources

Cyclopropyl Pyrazole Compounds: A Technical Guide to Their Therapeutic Potential and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the identification and optimization of "privileged scaffolds" remain a cornerstone of successful drug discovery campaigns. These molecular frameworks demonstrate the ability to interact with multiple biological targets, offering a rich starting point for developing novel therapeutics. The pyrazole nucleus is a quintessential example of such a scaffold, found in numerous FDA-approved drugs.[1][2] When combined with a cyclopropyl moiety—a small, conformationally constrained carbocycle known for enhancing metabolic stability and potency—the resulting cyclopropyl pyrazole scaffold emerges as a particularly powerful tool.[3] This guide provides an in-depth technical analysis of cyclopropyl pyrazole compounds, delving into the physicochemical rationale for their efficacy, their diverse mechanisms of action, and their proven and potential therapeutic applications. We will explore their role as kinase inhibitors, receptor modulators, and enzyme inhibitors, supported by detailed experimental protocols and workflow diagrams to empower researchers in their own discovery efforts.

The Cyclopropyl Pyrazole Scaffold: A Synergistic Union for Drug Design

The efficacy of the cyclopropyl pyrazole scaffold is not coincidental; it arises from the synergistic combination of the distinct and advantageous properties of each component.

The Pyrazole Core: A Versatile Hinge-Binder and Pharmacophore

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4] This arrangement confers a unique set of properties crucial for drug-receptor interactions:

  • Aromatic Stability: The ring is electronically stable and less prone to metabolic degradation than many other heterocyclic systems.[2]

  • Hydrogen Bonding: It possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen), allowing it to form critical interactions with protein targets, particularly in the hinge regions of kinases.[5][6]

  • Tunable Properties: The ring can be substituted at multiple positions, allowing for fine-tuning of steric, electronic, and solubility properties to optimize potency and selectivity.

The Cyclopropyl Group: More Than a Simple Alkyl Substituent

The cyclopropyl group is the smallest possible carbocycle, but its impact on molecular properties is profound. Its high degree of ring strain results in unique C-C bonds with enhanced π-character and C-H bonds that are shorter and stronger than those in typical alkanes.[3] In drug design, this translates to several key advantages:

  • Metabolic Stability: The high C-H bond dissociation energy makes the cyclopropyl group resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug clearance. This can significantly improve a compound's half-life and reduce potential drug-drug interactions.[3][7]

  • Conformational Rigidity: The ring locks adjacent substituents into well-defined spatial orientations, reducing the entropic penalty upon binding to a target and often leading to increased potency.[3]

  • Potency and Permeability: By acting as a "lipophilic hydrogen bond donor" or a rigid spacer, it can optimize interactions within a binding pocket and improve properties like brain permeability.[3]

The fusion of these two moieties creates a scaffold that is both biologically active and pharmacokinetically robust, making it an attractive starting point for a wide range of therapeutic targets.

cluster_Scaffold Cyclopropyl Pyrazole Scaffold cluster_Properties Key Properties CP Cyclopropyl Moiety Scaffold Synergistic Scaffold CP->Scaffold Provides PZ Pyrazole Core PZ->Scaffold Provides MS Metabolic Stability (CYP Resistance) Scaffold->MS CR Conformational Rigidity Scaffold->CR HB H-Bonding Capacity (Donor/Acceptor) Scaffold->HB PP Potency & Selectivity Scaffold->PP

Caption: Key features of the cyclopropyl pyrazole scaffold.

Major Mechanisms of Action & Therapeutic Targets

The structural advantages of cyclopropyl pyrazole compounds have been successfully leveraged to target a diverse array of protein families implicated in numerous diseases.

Kinase Inhibition: A Dominant Paradigm

The pyrazole scaffold is a well-established "hinge-binding" motif that anchors inhibitors into the ATP-binding site of protein kinases.[5][8] The cyclopropyl group then often serves to enhance potency and selectivity by probing adjacent hydrophobic pockets or by orienting other functional groups for optimal interactions.

  • Anaplastic Lymphoma Kinase (ALK) in Cancer: ALK is a receptor tyrosine kinase whose aberrant activation drives certain types of non-small cell lung cancer (NSCLC). Structure-based design efforts have produced novel cyclopropane-containing ALK inhibitors that demonstrate high potency and selectivity.[9] The cyclopropyl group can provide an attachment point for further modification or simplify larger moieties to improve drug-like properties.[9]

  • Leucine-Rich Repeat Kinase 2 (LRRK2) in Parkinson's Disease: Mutations in LRRK2, such as G2019S, are a significant genetic risk factor for Parkinson's disease. The development of potent and selective inhibitors is a key therapeutic strategy. Substituted 1H-pyrazoles have been identified as potent G2019S-LRRK2 kinase inhibitors, where the pyrazole forms essential hinge-binding interactions and cyclopropyl substitution on an adjacent ring was found to be comparably potent to other optimized analogues.[10]

cluster_Kinase Kinase ATP Binding Pocket Hinge Hinge Region Pocket Hydrophobic Pocket ATP ATP Inhibitor Cyclopropyl Pyrazole Inhibitor Inhibitor->Hinge Pyrazole N-H H-Bonds Inhibitor->Pocket Cyclopropyl Group Hydrophobic Interaction Inhibitor->ATP Competitive Inhibition

Caption: General binding mode of a cyclopropyl pyrazole kinase inhibitor.

Compound Class/ExampleTarget Kinase(s)Disease IndicationReported Activity (IC₅₀/EC₅₀)
1H-Pyrazole Biaryl Sulfonamides[10]LRRK2 (G2019S)Parkinson's Disease1.1 nM (Compound 37)
3-Amino-1H-pyrazole derivatives[8]CDK16Cancer33.0–124.0 nM (cyclopropyl-bearing series)
cis-1,2,2-trisubstituted cyclopropane[9]ALKNon-Small Cell Lung Cancer1.8 nM (enzymatic), 37 nM (cellular) for Crizotinib baseline
Pyrazolyl benzimidazole derivatives[11]Aurora A/BCancer35 nM (Aurora A), 75 nM (Aurora B)
G-Protein Coupled Receptor (GPCR) Modulation
  • Cannabinoid Type 1 (CB1) Receptor Antagonism: The CB1 receptor plays a role in regulating appetite and energy balance. Its antagonism is a therapeutic target for obesity and metabolic syndrome.[12] Diaryl-pyrazole-3-carboxamides containing cyclopropyl groups have been developed as potent and metabolically stable CB1 antagonists. One such compound, 5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamide, showed outstanding efficacy in reducing serum lipid parameters in preclinical models.[12]

Phosphodiesterase (PDE) Inhibition

PDEs are enzymes that degrade cyclic nucleotides like cAMP and cGMP, which are crucial second messengers in cellular signaling.[13] Inhibiting PDEs increases the levels of these messengers, producing therapeutic effects in various tissues.

  • PDE5 Inhibition: PDE5 is highly expressed in the corpus cavernosum. Its inhibition by drugs like sildenafil, which features a fused pyrazole (pyrazolo[4,3-d]pyrimidine) core, leads to smooth muscle relaxation and is a primary treatment for erectile dysfunction.[1][14] The pyrazole ring is crucial for interacting with the enzyme's active site.[1]

  • PDE4 Inhibition: PDE4 is prevalent in immune and brain cells. Its inhibition elevates cAMP, which has anti-inflammatory effects and can enhance cognitive processes.[13][15] The development of selective PDE4 inhibitors is an active area of research for treating conditions like COPD, psoriasis, and neurodegenerative disorders.[15]

GTP GTP sGC Soluble Guanylate Cyclase (sGC) GTP->sGC cGMP cGMP sGC->cGMP PDE5 PDE5 cGMP->PDE5 Relax Smooth Muscle Relaxation cGMP->Relax GMP 5'-GMP (Inactive) PDE5->GMP Inhibitor Cyclopropyl Pyrazole PDE5 Inhibitor Inhibitor->PDE5 Inhibits

Caption: Role of PDE5 inhibitors in the cGMP signaling pathway.

Other Emerging Mechanisms
  • DNA Alkylation: Hybrid molecules combining a pyrazole analogue of the DNA-alkylating cyclopropylpyrroloindole (CPI) subunit with DNA minor groove binders have shown potent cytotoxic activity against cancer cell lines, with IC₅₀ values in the low nanomolar range.[16]

  • Tubulin Polymerization Inhibition: A novel pyrazole compound, PTA-1, was recently shown to induce apoptosis and cell cycle arrest in triple-negative breast cancer cells by inhibiting tubulin polymerization, a mechanism similar to that of classic chemotherapy agents like taxanes.[17]

Experimental Design & Protocols

Translating the potential of a chemical scaffold into a therapeutic candidate requires robust and reproducible experimental methodologies. This section provides self-validating protocols for the synthesis and biological evaluation of a representative cyclopropyl pyrazole compound.

Synthesis of a Representative 1,5-Diaryl-3-cyclopropyl-1H-pyrazole

This protocol describes a classic and reliable method for pyrazole synthesis via the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[18][19] The choice of a 1,3-diketone bearing a cyclopropyl group is central to forming the desired scaffold.

Causality Behind Choices:

  • Ethanol as Solvent: A polar protic solvent that readily dissolves the reactants and facilitates the condensation and cyclization steps.

  • Glacial Acetic Acid as Catalyst: A weak acid catalyst that protonates a carbonyl oxygen, activating it for nucleophilic attack by the hydrazine without being overly harsh.

  • Reflux Conditions: Provides the necessary thermal energy to overcome the activation barrier for the dehydration and ring-closure steps, driving the reaction to completion.

  • Recrystallization: A purification technique that relies on differences in solubility between the desired product and impurities at different temperatures to yield a highly pure solid product.

Step-by-Step Protocol:

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-(4-fluorophenyl)-3-cyclopropylpropane-1,3-dione (10 mmol, 1 eq.) in 30 mL of absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add 4-methoxyphenylhydrazine hydrochloride (11 mmol, 1.1 eq.) followed by 2-3 drops of glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Allow the mixture to cool to room temperature. A solid precipitate should form. If not, slowly add cold water to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove residual impurities.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-cyclopropyl-1-(4-methoxyphenyl)-5-(4-fluorophenyl)-1H-pyrazole.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Workflow for the synthesis of a cyclopropyl pyrazole compound.

In Vitro Biological Evaluation: ALK Kinase Inhibition Assay

This protocol describes a common method for determining the inhibitory potency (IC₅₀) of a compound against a target kinase using a luminescence-based assay that quantifies ATP consumption.

Causality Behind Choices:

  • Kinase Buffer: Contains components like MgCl₂ (a required cofactor for kinase activity) and DTT (a reducing agent to maintain enzyme integrity) to ensure optimal enzyme function.

  • Serial Dilution: Creating a range of inhibitor concentrations is essential for generating a dose-response curve from which the IC₅₀ can be accurately determined.

  • Kinase-Glo® Reagent: This reagent contains luciferase and its substrate. It measures the amount of ATP remaining after the kinase reaction. Low light output signifies high kinase activity (ATP consumed) and weak inhibition, while high light output signifies low kinase activity and potent inhibition.

  • Controls: The "0% inhibition" control (DMSO vehicle) establishes the maximum signal for an uninhibited reaction, while the "100% inhibition" control (no enzyme or a known potent inhibitor) establishes the background signal. These are critical for data normalization.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Reaction Setup: In a 384-well white plate, add 5 µL of kinase buffer containing the ALK enzyme and the peptide substrate.

  • Inhibitor Addition: Add 50 nL of the serially diluted test compound or DMSO vehicle control to the appropriate wells.

  • Initiation of Reaction: Add 5 µL of a 2X ATP solution to all wells to start the kinase reaction. Incubate the plate at room temperature for 1 hour.

  • Detection: Add 10 µL of Kinase-Glo® Luminescent Kinase Assay reagent to each well to stop the reaction and initiate the detection signal.

  • Measurement: Incubate for 10 minutes to stabilize the luminescent signal. Read the plate on a luminometer.

  • Data Analysis: Normalize the data using the controls (0% and 100% inhibition). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Perspectives

The cyclopropyl pyrazole scaffold represents a triumph of rational drug design, combining the robust pharmacophoric features of the pyrazole ring with the unique pharmacokinetic and conformational benefits of the cyclopropyl group. Its successful application across diverse target classes, from kinases in oncology to GPCRs in metabolic disease, underscores its versatility and privileged nature.[8][12] The continued exploration of this scaffold is a promising avenue for future therapeutic innovation. As our understanding of disease biology deepens, the cyclopropyl pyrazole framework will undoubtedly be adapted to new and challenging targets. Future efforts may focus on incorporating these motifs into novel modalities like proteolysis-targeting chimeras (PROTACs) or covalent inhibitors, further expanding their therapeutic reach and cementing their status as a cornerstone of modern medicinal chemistry.

References

  • Title: Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Source: PubMed. URL: [Link]

  • Title: Design, synthesis, DNA binding, and biological evaluation of water-soluble hybrid molecules containing two pyrazole analogues of the alkylating cyclopropylpyrroloindole (CPI) subunit of the antitumor agent CC-1065 and polypyrrole minor groove binders. Source: PubMed. URL: [Link]

  • Title: The Role of Pyrazole Derivatives in Modern Drug Discovery. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Source: PubMed. URL: [Link]

  • Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Source: MDPI. URL: [Link]

  • Title: Synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine. Source: ResearchGate. URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: MDPI. URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines. Source: ResearchGate. URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: PMC. URL: [Link]

  • Title: Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Source: Taylor & Francis Online. URL: [Link]

  • Title: Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. Source: ACS Publications. URL: [Link]

  • Title: Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Source: ResearchGate. URL: [Link]

  • Title: In vitro activities of cyclopropyl derivatives. Source: ResearchGate. URL: [Link]

  • Title: Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. Source: International Journal of Pharmaceutical Sciences. URL: [Link]

  • Title: Pharmaceutical Applications of Di/Tri‐Aryl Pyrazole Derivatives: A Review on Recent Updates. Source: Semantic Scholar. URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Source: Royal Society of Chemistry. URL: [Link]

  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Source: MDPI. URL: [Link]

  • Title: Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. Source: ACS Omega. URL: [Link]

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery. Source: PMC - PubMed Central. URL: [Link]

  • Title: Synthesis and Properties of Pyrazoles. Source: Encyclopedia.pub. URL: [Link]

  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Source: MDPI. URL: [Link]

  • Title: Therapeutic Activities of Pyrazole. Source: Abhi Publication. URL: [Link]

  • Title: The Versatility of 3-Cyclopropyl-1H-pyrazole in Chemical Applications. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Source: Semantic Scholar. URL: [Link]

  • Title: PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Source: PMC. URL: [Link]

  • Title: PDE4D: A Multipurpose Pharmacological Target. Source: MDPI. URL: [Link]

  • Title: Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Source: Encyclopedia.pub. URL: [Link]

  • Title: Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction. Source: PubMed. URL: [Link]

  • Title: An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. Source: PMC - NIH. URL: [Link]

  • Title: A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Source: MDPI. URL: [Link]

  • Title: Discovery of potent, selective, bioavailable phosphodiesterase 2 (PDE2) inhibitors active in an osteoarthritis pain model, part I. Source: PubMed. URL: [Link]

  • Title: Metabolism of cyclopropyl groups. Source: Hypha Discovery Blogs. URL: [Link]

  • Title: Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Source: Royalchem. URL: [Link]

  • Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Source: PubMed. URL: [Link]

Sources

The Pivotal Role of 1-Cyclopropyl-1H-pyrazole-5-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1][2] This technical guide delves into the specifics of a particularly valuable derivative, 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid, a key building block in contemporary drug discovery. We will explore its synthesis, physicochemical properties, and, most importantly, its multifaceted applications in the development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth insights into the strategic utilization of this versatile scaffold, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses.

Introduction: The Significance of the Pyrazole Scaffold and the Emergence of the 1-Cyclopropyl Moiety

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structural feature that imparts a unique combination of chemical and physical properties.[3] This scaffold is present in a wide array of pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, analgesic, anti-cancer, and anti-infective agents.[4][5] The success of drugs like Celecoxib (an anti-inflammatory), Ruxolitinib (an anti-cancer agent), and Sildenafil (for erectile dysfunction) underscores the therapeutic potential inherent in the pyrazole core.[6][7]

The introduction of a cyclopropyl group at the N1 position of the pyrazole ring, as seen in this compound, is a strategic design element in medicinal chemistry. The cyclopropyl moiety is a conformationally constrained, lipophilic group that can enhance metabolic stability, improve binding affinity to biological targets, and modulate the overall physicochemical profile of a molecule.

This guide will focus on the unique contributions of the this compound scaffold, particularly its role as a crucial intermediate in the synthesis of next-generation therapeutics.

Synthesis and Chemical Properties of this compound

The synthesis of this compound can be achieved through several established routes for pyrazole ring formation. A common and versatile approach involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

A plausible and efficient synthetic pathway is the reaction of cyclopropylmethylhydrazine with a suitable three-carbon electrophile bearing the precursors to the carboxylic acid functionality. A general representation of this synthesis is depicted below.

G cluster_reactants Reactants cluster_process Process cluster_products Products Cyclopropylmethylhydrazine Cyclopropylmethyl- hydrazine Condensation Cyclocondensation Cyclopropylmethylhydrazine->Condensation Ethyl_glyoxalate Ethyl glyoxalate (or equivalent) Ethyl_glyoxalate->Condensation Ester_intermediate Ethyl 1-(cyclopropylmethyl)- 1H-pyrazole-5-carboxylate Condensation->Ester_intermediate Formation of pyrazole ring Hydrolysis Ester Hydrolysis Final_product 1-Cyclopropyl-1H-pyrazole- 5-carboxylic acid Hydrolysis->Final_product Ester_intermediate->Hydrolysis Base-mediated

Caption: General synthetic scheme for this compound.

The carboxylic acid group at the C5 position is a key functional handle that allows for a wide range of subsequent chemical modifications, most notably the formation of amides and esters, which are prevalent in many drug molecules.[8]

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₈H₁₀N₂O₂[9]
Molecular Weight166.18 g/mol [9]
AppearanceWhite to off-white solid
Storage2-8°C, protected from light and moisture[9]

Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies

This compound has emerged as a critical building block in the development of targeted therapies, primarily due to the favorable pharmacological properties imparted by the pyrazole core and the N1-cyclopropylmethyl substituent.

Cannabinoid Receptor (CB1) Antagonists

A significant application of this scaffold is in the synthesis of cannabinoid receptor 1 (CB1) antagonists.[8] The CB1 receptor is a key component of the endocannabinoid system and is implicated in a variety of physiological processes, including appetite, pain sensation, and mood. The development of CB1 antagonists has been a major focus for the treatment of obesity and related metabolic disorders.

The pyrazole scaffold, particularly with a carboxamide at the 3- or 5-position, has been a cornerstone in the design of potent and selective CB1 receptor antagonists, exemplified by the clinical candidate rimonabant.[10] The this compound core provides a foundation for creating analogs with improved pharmacokinetic profiles and enhanced binding affinities.

Structure-Activity Relationship (SAR) Insights for CB1 Antagonism:

The development of CB1 antagonists based on the pyrazole scaffold has generated a wealth of SAR data. Key structural features influencing activity include:

  • N1-Substituent: The N1-position of the pyrazole ring is crucial for interaction with the receptor. The cyclopropylmethyl group is a favorable substituent, likely due to its optimal size and lipophilicity, contributing to enhanced binding and metabolic stability.

  • C5-Carboxamide Group: The carboxylic acid of the parent scaffold is typically converted to a carboxamide. The nature of the amine substituent on the carboxamide can significantly impact potency and selectivity.

  • Aromatic Substituents: The introduction of substituted aryl groups at other positions of the pyrazole ring is a common strategy to further optimize receptor binding and pharmacokinetic properties.

SAR cluster_mods Key Modification Points cluster_outcome Desired Outcomes Scaffold This compound Scaffold N1 N1-Cyclopropylmethyl: - Enhances metabolic stability - Favorable lipophilicity Scaffold->N1 C5 C5-Carboxamide: - Amine moiety critical for potency - Modulates selectivity Scaffold->C5 Other Other Ring Positions: - Introduction of aryl groups - Fine-tunes binding affinity Scaffold->Other Potency Increased Potency N1->Potency PK Enhanced Pharmacokinetics N1->PK C5->Potency Selectivity Improved Selectivity (e.g., CB1 vs. CB2) C5->Selectivity Other->Potency Other->PK

Caption: SAR flowchart for this compound derivatives.

Anti-inflammatory and Analgesic Agents

The pyrazole nucleus is a well-established pharmacophore in the design of anti-inflammatory and analgesic drugs.[11] The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes. Derivatives of this compound are being explored for their potential as novel anti-inflammatory and analgesic agents with improved efficacy and safety profiles compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocols

The following protocols are provided as a general guide for the synthesis of this compound and its subsequent derivatization. These are based on established synthetic methodologies for pyrazole derivatives.[12][13]

Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylic Acid

Step 1: Synthesis of Ethyl 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylate

  • To a solution of cyclopropylmethylhydrazine (1.0 eq) in a suitable solvent such as ethanol, add a catalytic amount of a weak acid (e.g., acetic acid).

  • To this solution, add ethyl glyoxalate (or a suitable equivalent 1,3-dicarbonyl precursor) (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the ethyl ester intermediate.

Step 2: Hydrolysis to 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylic Acid

  • Dissolve the ethyl ester intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of a base such as lithium hydroxide or sodium hydroxide (2.0-3.0 eq).

  • Stir the mixture at room temperature or with gentle heating until the ester is completely consumed, as monitored by TLC.

  • Cool the reaction mixture in an ice bath and acidify to a pH of 2-3 with 1M hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.[12]

Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxamide Derivatives

Step 1: Activation of the Carboxylic Acid

  • Suspend 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).

  • Add a catalytic amount of dimethylformamide (DMF).

  • Cool the suspension to 0°C and add oxalyl chloride or thionyl chloride (1.2-1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until a clear solution is formed, indicating the formation of the acid chloride.

  • Remove the solvent and excess reagent under reduced pressure.

Step 2: Amide Coupling

  • Dissolve the crude acid chloride in anhydrous DCM.

  • To this solution, add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 eq).

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Perform an aqueous workup by washing the organic layer sequentially with a weak acid solution, a weak base solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired carboxamide derivative.

Future Perspectives and Conclusion

This compound is a testament to the enduring importance of the pyrazole scaffold in medicinal chemistry. Its utility as a versatile building block for the synthesis of targeted therapeutics, particularly in the realm of cannabinoid receptor modulation, is well-established. The unique combination of the pyrazole core's favorable drug-like properties and the beneficial effects of the N1-cyclopropylmethyl group makes this a highly valuable intermediate for drug discovery programs.

Future research will likely focus on expanding the therapeutic applications of derivatives of this scaffold into other areas, such as oncology and infectious diseases, where pyrazoles have already shown significant promise. The continued exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of novel drug candidates with enhanced efficacy and safety profiles.

References

  • MySkinRecipes. (n.d.). 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylicacid. Retrieved from [Link]

  • ResearchGate. (2025). Naturally occurring bioactive compounds containing the pyrazole scaffold. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride. Retrieved from [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylicacid. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PubMed. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Retrieved from [Link]

  • PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • ResearchGate. (2022). Representative drugs containing the pyrazole scaffold. Retrieved from [Link]

  • MDPI. (2018). Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction. Retrieved from [Link]

  • PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • ResearchGate. (2022). Representative drugs containing the pyrazole scaffold. Retrieved from [Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazole-5-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • PubMed. (2000). Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Retrieved from [Link]

  • PubMed Central. (2022). 2-Arylpropionic Acid Pyrazolamides as Cannabinoid CB2 Receptor Inverse Agonists Endowed with Anti-Inflammatory Properties. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Retrieved from [Link]

  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 1-Cyclopropyl-1H-pyrazole-5-carboxylic Acid: An Application Note and Step-by-Step Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Cyclopropyl-1H-pyrazole-5-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrazole moiety is a common scaffold in numerous pharmacologically active compounds, and the presence of a cyclopropyl group can enhance metabolic stability and binding affinity to biological targets. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The described synthetic route is robust, relying on classical and well-established chemical transformations.

Overall Synthetic Scheme

The synthesis of this compound is achieved in a three-step sequence, commencing with a Claisen condensation to form a key β-ketoester intermediate. This is followed by a cyclocondensation reaction with hydrazine to construct the pyrazole ring, and the synthesis culminates in the hydrolysis of the resulting ester to afford the target carboxylic acid.

Synthetic_Workflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Formation (Knorr Synthesis) cluster_2 Step 3: Ester Hydrolysis A Cyclopropyl methyl ketone C Ethyl 4-cyclopropyl-2,4-dioxobutanoate A->C  NaOEt, Ethanol B Diethyl oxalate B->C D Ethyl 4-cyclopropyl-2,4-dioxobutanoate F Ethyl 1-cyclopropyl-1H-pyrazole-5-carboxylate D->F  Ethanol, Acetic acid (cat.) E Hydrazine hydrate E->F G Ethyl 1-cyclopropyl-1H-pyrazole-5-carboxylate H This compound G->H  NaOH, THF/Water

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate

This initial step involves a crossed Claisen condensation between cyclopropyl methyl ketone and diethyl oxalate.[1] Diethyl oxalate is a suitable acylating agent in this reaction as it lacks α-hydrogens, preventing self-condensation.[2] The reaction is base-catalyzed, typically using sodium ethoxide, which generates the enolate of cyclopropyl methyl ketone for subsequent nucleophilic attack on diethyl oxalate.[3]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
Cyclopropyl methyl ketoneC₅H₈O84.1220.0 g0.238
Diethyl oxalateC₆H₁₀O₄146.1434.8 g0.238
Sodium metalNa22.995.5 g0.239
Anhydrous EthanolC₂H₅OH46.07250 mL-
Diethyl ether(C₂H₅)₂O74.12As needed-
1 M Sulfuric acidH₂SO₄98.08As needed-
Anhydrous sodium sulfateNa₂SO₄142.04As needed-

Step-by-Step Protocol:

  • Preparation of Sodium Ethoxide: Under a nitrogen atmosphere, carefully add sodium metal (5.5 g) in small pieces to anhydrous ethanol (150 mL) in a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: Cool the freshly prepared sodium ethoxide solution to 0 °C using an ice bath.

  • Addition of Reactants: In a separate flask, prepare a mixture of cyclopropyl methyl ketone (20.0 g) and diethyl oxalate (34.8 g). Add this mixture dropwise to the cold sodium ethoxide solution over approximately 15-20 minutes with vigorous stirring.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Add an additional 100 mL of anhydrous ethanol and continue stirring for 1 hour at room temperature.[4]

  • Work-up and Isolation:

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting solid, add diethyl ether, stir, and then filter to collect the sodium salt of the product.

    • Dissolve the collected solid in water and cool the solution in an ice bath.

    • Acidify the aqueous solution to a pH of 2 by the slow addition of 1 M sulfuric acid.

    • Extract the product from the acidified solution with diethyl ether (3 x 100 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield ethyl 4-cyclopropyl-2,4-dioxobutanoate as a brown liquid.[4] The product can be used in the next step without further purification.

Part 2: Synthesis of Ethyl 1-cyclopropyl-1H-pyrazole-5-carboxylate

This step is a classic Knorr pyrazole synthesis, which involves the cyclocondensation of the β-ketoester synthesized in Part 1 with hydrazine.[5] The reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid to facilitate the reaction.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
Ethyl 4-cyclopropyl-2,4-dioxobutanoateC₉H₁₂O₄184.19(Assumed from previous step)0.238
Hydrazine hydrate (~64% hydrazine)H₆N₂O50.0611.9 g0.238
EthanolC₂H₅OH46.07300 mL-
Glacial Acetic AcidCH₃COOH60.05~1 mL (catalytic)-
Ethyl acetateC₄H₈O₂88.11As needed-
Saturated sodium bicarbonate solutionNaHCO₃84.01As needed-
Brine--As needed-
Anhydrous sodium sulfateNa₂SO₄142.04As needed-

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude ethyl 4-cyclopropyl-2,4-dioxobutanoate from Part 1 in ethanol (300 mL).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (11.9 g) dropwise at room temperature.

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 20 drops).

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain this temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • Dilute the residue with ethyl acetate (200 mL) and wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure ethyl 1-cyclopropyl-1H-pyrazole-5-carboxylate.

Part 3: Synthesis of this compound

The final step is the saponification of the pyrazole ester to the corresponding carboxylic acid using a base such as sodium hydroxide.[5][6]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
Ethyl 1-cyclopropyl-1H-pyrazole-5-carboxylateC₉H₁₂N₂O₂180.20(Assumed from previous step)0.238
Sodium hydroxideNaOH40.0014.3 g0.357
Tetrahydrofuran (THF)C₄H₈O72.11150 mL-
WaterH₂O18.0250 mL-
1 M Hydrochloric acidHCl36.46As needed-

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the ethyl 1-cyclopropyl-1H-pyrazole-5-carboxylate in a mixture of THF (150 mL) and water (50 mL) in a round-bottom flask with a magnetic stirrer.

  • Addition of Base: Add sodium hydroxide (14.3 g) to the solution and stir vigorously at room temperature. Gentle heating (40-50 °C) can be applied to accelerate the reaction.[5]

  • Reaction Monitoring: Monitor the reaction by TLC until the starting ester is completely consumed (typically 4-12 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath.

    • Carefully acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate of the carboxylic acid should form.[5]

    • Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove any inorganic salts.

    • Dry the product under high vacuum to yield this compound. The product is often pure enough for subsequent applications without further purification.

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.

  • ¹H NMR: Expected signals would include those for the cyclopropyl protons, the pyrazole ring protons, and the acidic proton of the carboxylic acid.

  • ¹³C NMR: Will show characteristic peaks for the carbonyl carbon, the carbons of the pyrazole ring, and the cyclopropyl carbons.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₇H₈N₂O₂ (152.06 g/mol ) should be observed.

  • Melting Point: Comparison with literature values can help confirm the identity and purity of the compound.

Safety and Handling Precautions

  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[7][8] It should be handled with extreme caution in a well-ventilated fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Sodium metal is highly reactive with water and alcohols, producing flammable hydrogen gas. It should be handled under an inert atmosphere and away from any sources of moisture.

  • Sodium ethoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • All reactions should be performed in a well-ventilated fume hood.

References

  • ClearTech. Hydrazine 35% - Safety Data Sheet. [Link]

  • LANXESS. Hydrazine Hydrate - Product Safety Assessment. [Link]

  • PubChemLite. This compound. [Link]

  • Organic Syntheses. ethyl ethoxalylpropionate. [Link]

  • J&K Scientific. This compound. [Link]

  • ChemBK. 1H-Pyrazole-5-carboxylic acid, 3-cyclopropyl-. [Link]

  • OpenStax. 23.8 Mixed Claisen Condensations - Organic Chemistry. [Link]

  • PubChem. Ethyl 4-cyclopropyl-2,4-dioxobutanoate. [Link]

  • Chemistry Steps. Claisen Condensation Reaction Mechanism. [Link]

  • YouTube. Claisen Condensation Reaction Mechanism. [Link]

  • Chem-Space. Ethyl 4-cyclopropyl-2,4-dioxobutanoate. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

  • Google Patents. Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.
  • Organic Syntheses. Carbazic acid, ethyl ester. [Link]

  • ResearchGate. Synthesis of carboxylic acids 7a–d from ethyl.... [Link]

  • ResearchGate. Reaction of β-Cyano Esters with Hydrazine Hydrate.... [Link]

  • Organic Syntheses. 4-phenyl-1,2,4-triazoline-3,5-dione. [Link]

  • Technical Disclosure Commons. Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. [Link]

  • ResearchGate. Unexpected Reactions of α,β-Unsaturated Esters with Hydrazine Hydrate. [Link]

  • ResearchGate. Progress of the reaction between ethyl acetoacetate, hydrazine hydrate,.... [Link]

Sources

Application Notes and Protocols for the Use of 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1-Cyclopropyl-Pyrazole Scaffold

In the landscape of modern medicinal chemistry and agrochemical design, the pyrazole nucleus stands out as a "biologically privileged" scaffold.[1] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have cemented its role in a multitude of FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1][2] The strategic incorporation of a cyclopropyl group at the N1 position of the pyrazole ring, coupled with a C5-carboxylic acid, creates the building block 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid . This molecule offers a compelling combination of features for the contemporary synthetic chemist.

The cyclopropyl moiety is not merely an inert substituent. It often enhances metabolic stability, improves binding affinity to target receptors by introducing a defined three-dimensional conformation, and can favorably modulate physicochemical properties such as lipophilicity.[3][4] The carboxylic acid at the C5 position serves as a versatile synthetic handle, primarily for the construction of amide and ester linkages—the most common bonds in medicinal chemistry.[3][5] This guide provides an in-depth exploration of this building block, presenting detailed protocols and the scientific rationale behind key experimental choices for its effective use in synthetic campaigns.

Physicochemical Properties, Handling, and Storage

A thorough understanding of a building block's properties is foundational to its successful application.

PropertyValueSource
CAS Number 1393532-43-8[6]
Molecular Formula C₇H₈N₂O₂[6]
Molecular Weight 152.15 g/mol [6]
Appearance White to off-white crystalline powder[6]
Melting Point 178-182 °C[6]
pKa ~3.8 (for the carboxylic acid)[6]
Storage Store at room temperature (15-25 °C) or refrigerated (2-8°C) in a dry, well-sealed container.[6][7]

Safety & Handling:

  • As with any fine chemical, handle in a well-ventilated area or chemical fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]

  • The compound may cause eye and skin irritation upon contact.[9][11] In case of exposure, rinse the affected area with copious amounts of water.[12]

  • Avoid inhalation of dust.[11]

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[8][9][10]

Core Synthetic Strategy: Amide Bond Formation

The primary utility of this compound lies in its function as an acid component in amide coupling reactions. The general workflow involves the activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by a primary or secondary amine. The choice of activation method is critical and depends on the substrate scope, desired scale, and economic factors.

cluster_start Starting Materials cluster_activation Activation Method cluster_product Product Acid 1-Cyclopropyl-1H-pyrazole- 5-carboxylic acid Method1 Method A: Carbodiimide Coupling (EDC, HOBt/Oxyma) Acid->Method1 Method2 Method B: Acid Chloride Formation (SOCl2 or (COCl)2) Acid->Method2 Amine R-NH2 / R1R2NH Product Target Amide Amine->Product Nucleophilic Attack Method1->Product Method2->Product

Caption: Core strategies for amide bond formation.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling (EDC/Oxyma)

This is the most common and versatile method for small- to medium-scale synthesis in drug discovery. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activate the carboxylic acid.[5] The addition of a coupling auxiliary such as OxymaPure® (Ethyl cyanohydroxyiminoacetate) or HOBt (Hydroxybenzotriazole) is crucial. These additives form an active ester intermediate, which enhances reaction efficiency and, critically, suppresses racemization if the amine component has a chiral center adjacent to the nitrogen. EDC is favored over DCC (Dicyclohexylcarbodiimide) because its urea byproduct is water-soluble, simplifying purification.

Objective: To synthesize N-Benzyl-1-cyclopropyl-1H-pyrazole-5-carboxamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • EDC·HCl (1.5 eq)

  • OxymaPure® (1.5 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Protocol:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (e.g., 1.0 mmol, 152 mg).

  • Dissolution: Add anhydrous DCM (e.g., 10 mL). Stir until the acid is fully dissolved. If solubility is an issue, DMF can be used as a solvent.

  • Reagent Addition: Add OxymaPure® (1.5 mmol, 213 mg) and EDC·HCl (1.5 mmol, 287 mg) to the solution. Stir for 10-15 minutes at room temperature. This pre-activation step allows for the formation of the active ester.

  • Base and Amine Addition: Add DIPEA (3.0 mmol, 522 µL) followed by the dropwise addition of Benzylamine (1.1 mmol, 120 µL).

  • Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with additional DCM (20 mL).

    • Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.

Start Dissolve Pyrazole Acid, EDC, Oxyma in DCM Preactivate Stir 15 min at RT (Pre-activation) Start->Preactivate AddAmine Add DIPEA and Amine Component Preactivate->AddAmine React Stir 4-16h at RT (Monitor by TLC/LCMS) AddAmine->React Workup Aqueous Work-up (Acid/Base Wash) React->Workup Purify Dry, Concentrate & Purify (Chromatography) Workup->Purify End Pure Amide Product Purify->End

Caption: Workflow for EDC/Oxyma mediated amide coupling.

Protocol 2: Amide Bond Formation via Acid Chloride Intermediate

For less reactive amines, sterically hindered substrates, or large-scale synthesis, converting the carboxylic acid to a more reactive acid chloride is a robust strategy. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used.[13] This method is powerful but requires careful handling due to the moisture-sensitive nature of the intermediate and the corrosive reagents.

Objective: To synthesize N-Benzyl-1-cyclopropyl-1H-pyrazole-5-carboxamide.

Materials:

  • This compound (1.0 eq)

  • Thionyl Chloride (SOCl₂) (2.0-3.0 eq) or Oxalyl Chloride (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Catalytic amount of DMF (for oxalyl chloride reactions)

  • Benzylamine (1.2 eq)

  • Triethylamine (TEA) or Pyridine (2.5 eq)

Step-by-Step Protocol:

Part A: Formation of the Acid Chloride

  • Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser under an inert atmosphere, add this compound (e.g., 1.0 mmol, 152 mg).

  • Reagent Addition: Add anhydrous DCM (10 mL) followed by the slow, dropwise addition of thionyl chloride (2.0 mmol, 146 µL) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C for DCM) for 1-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Isolation of Intermediate: Carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 1-cyclopropyl-1H-pyrazole-5-carbonyl chloride is typically a solid or oil and is used immediately in the next step without further purification.[13]

Part B: Amide Formation

  • Preparation: Dissolve the crude acid chloride in fresh anhydrous DCM (10 mL) and cool the solution to 0 °C.

  • Amine Addition: In a separate flask, dissolve benzylamine (1.2 mmol, 131 µL) and triethylamine (2.5 mmol, 348 µL) in anhydrous DCM.

  • Reaction: Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

  • Completion: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1.

cluster_partA Part A: Acid Chloride Formation cluster_partB Part B: Amide Formation A1 Reflux Pyrazole Acid with SOCl₂ in DCM A2 Concentrate in vacuo to get crude acid chloride A1->A2 B1 Dissolve Acid Chloride in DCM at 0 °C A2->B1 Use Immediately B2 Add Amine + Base (e.g., TEA) dropwise B1->B2 B3 Stir, Warm to RT (Monitor by TLC) B2->B3 End Pure Amide Product B3->End Work-up & Purification

Caption: Workflow for amide formation via an acid chloride intermediate.

Troubleshooting and Field Insights

  • Poor Solubility: this compound can have limited solubility in non-polar solvents. If DCM is ineffective, consider using THF, acetonitrile, or DMF. When using DMF, the aqueous work-up will require significantly more water to extract the solvent.

  • Low Yields in Carbodiimide Couplings: If yields are low, ensure all reagents and solvents are anhydrous. Water readily hydrolyzes the active ester intermediate. Pre-activation (stirring the acid, coupling agent, and auxiliary for 15-30 minutes before adding the amine) can significantly improve yields.

  • Side Reactions: The pyrazole ring itself is relatively robust, but highly activated pyrazoles can be susceptible to nucleophilic attack under harsh conditions. Standard amide coupling conditions are generally safe. The primary side reaction in carbodiimide couplings is the formation of an N-acylurea byproduct, which is minimized by the use of HOBt or Oxyma.

  • Choice of Base: For EDC couplings, a non-nucleophilic tertiary amine like DIPEA or TEA is essential to neutralize the HCl salt of EDC and the acid formed during the reaction. For acid chloride couplings, a base is required to scavenge the HCl generated.

References

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. [Link]

  • 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylicacid - MySkinRecipes. (n.d.). MySkinRecipes. [Link]

  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2022). Mini-Reviews in Organic Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (2017). National Center for Biotechnology Information. [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Various methods for the synthesis of pyrazole. - ResearchGate. (2022). ResearchGate. [Link]

  • 1H-Pyrazole-5-carboxylic acid, 3-cyclopropyl- - ChemBK. (n.d.). ChemBK. [Link]

  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (2019). De Gruyter. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). HepatoChem. [Link]

  • MSDS of 1-Cyclopropyl-1H-pyrazol-3-amine - Capot Chemical. (2026). Capot Chemical. [Link]

  • Material Safety Data Sheet - 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97% - Cole-Parmer. (n.d.). Cole-Parmer. [Link]

  • Synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride - PrepChem.com. (n.d.). PrepChem.com. [Link]

  • Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. (n.d.). cnki.com.cn. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2017). MDPI. [Link]

  • Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed. (2009). PubMed. [Link]

  • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed. (2008). PubMed. [Link]

Sources

A Comprehensive Guide to the N-Alkylation of Pyrazoles: Protocols, Mechanistic Insights, and Regioselectivity Control

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs. The strategic N-alkylation of the pyrazole ring is a fundamental transformation that allows for the fine-tuning of a molecule's physicochemical properties, metabolic stability, and biological activity. This guide provides an in-depth exploration of the experimental procedures for N-alkylation of pyrazoles, with a focus on practical, field-proven protocols, the underlying mechanistic principles, and strategies for controlling the critical aspect of regioselectivity.

The Challenge of Regioselectivity in Pyrazole N-Alkylation

Unsymmetrical pyrazoles present a key synthetic challenge: the presence of two distinct nitrogen atoms (N1 and N2) at which alkylation can occur. The formation of a mixture of regioisomers complicates purification and reduces the overall yield of the desired product. The selective alkylation of one nitrogen over the other is therefore a primary objective in the synthesis of substituted pyrazoles.

The regiochemical outcome of the N-alkylation reaction is a delicate interplay of several factors:

  • Steric Hindrance: This is often the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or a bulky alkylating agent will favor substitution at the more accessible nitrogen.

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups can increase it.

  • Nature of the Base and Solvent: The choice of base and solvent system is critical. The combination of these reagents can influence the position of the equilibrium between the pyrazole tautomers and the nature of the pyrazolate anion in solution, thereby directing the alkylation to a specific nitrogen.[1]

  • Counter-ion Effects: In base-mediated reactions, the nature of the cation (e.g., Na⁺, K⁺) can influence regioselectivity through coordination effects.

Core Methodologies for N-Alkylation of Pyrazoles

Several robust methods have been developed for the N-alkylation of pyrazoles. The choice of method often depends on the specific substrate, the desired regioselectivity, and the scale of the reaction.

Classical Base-Mediated N-Alkylation

This is the most common and versatile method for N-alkylation. It involves the deprotonation of the pyrazole N-H with a suitable base to form a nucleophilic pyrazolate anion, which then undergoes an SN2 reaction with an alkylating agent.

Mechanism of Base-Mediated N-Alkylation

G pyrazole Pyrazole (Tautomeric Mixture) pyrazolate Pyrazolate Anion pyrazole->pyrazolate base Base (e.g., NaH, K₂CO₃) halide_salt Halide Salt (M⁺X⁻) product_mixture N1- and N2-Alkylated Pyrazoles pyrazolate->product_mixture + R-X alkyl_halide Alkyl Halide (R-X)

Caption: General workflow for base-mediated N-alkylation of pyrazoles.

Common Base/Solvent Systems:

  • Sodium Hydride (NaH) in an Aprotic Polar Solvent (e.g., DMF, THF): This is a powerful combination that ensures complete deprotonation of the pyrazole. NaH is a strong, non-nucleophilic base, and its use often leads to high yields. This system can also offer high regioselectivity, particularly with bulky alkylating agents.

  • Potassium Carbonate (K₂CO₃) in a Polar Aprotic Solvent (e.g., DMF, Acetonitrile): This is a milder and often more practical alternative to NaH, especially for larger-scale reactions. While the reaction rates may be slower, K₂CO₃ is easier to handle.

Experimental Protocols

Protocol 1: N-Alkylation using Sodium Hydride in DMF

This protocol is a highly effective method for achieving N-alkylation and often provides good regioselectivity.

Materials:

  • Substituted Pyrazole (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl Halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of NaH (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of the substituted pyrazole (1.0 eq) in anhydrous DMF to the NaH suspension.

  • Stir the reaction mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to separate the regioisomers.

Protocol 2: N-Alkylation using Potassium Carbonate in DMF

This protocol offers a milder and often more convenient alternative to using sodium hydride.

Materials:

  • Substituted Pyrazole (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl Halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the substituted pyrazole (1.0 eq), anhydrous K₂CO₃ (1.5 - 2.0 eq), and anhydrous DMF.

  • Stir the suspension and add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., room temperature to 100 °C) and stir for 2-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and add water to dissolve the inorganic salts.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Phase-Transfer Catalyzed (PTC) N-Alkylation

Phase-transfer catalysis is a powerful technique for reactions involving reactants in immiscible phases. For pyrazole N-alkylation, this typically involves a solid inorganic base (like KOH or K₂CO₃) and a liquid organic phase containing the pyrazole and alkylating agent. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the pyrazolate anion into the organic phase where the reaction occurs.[2][3][4][5] This method is often advantageous as it can be performed under milder conditions, sometimes even without a solvent, and can lead to high yields.[6][7]

Mechanism of Phase-Transfer Catalysis

G cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase pyrazole_H Pyrazole (Pz-H) catalyst_Pz Q⁺Pz⁻ pyrazole_H->catalyst_Pz Deprotonation at interface base Base (M⁺OH⁻) water H₂O catalyst_X Catalyst (Q⁺X⁻) catalyst_X->catalyst_Pz Ion Exchange halide_M M⁺X⁻ alkyl_halide Alkyl Halide (R-X) product N-Alkylpyrazole (Pz-R) product->catalyst_X - Pz⁻ catalyst_Pz->product + R-X

Caption: Simplified mechanism of phase-transfer catalyzed N-alkylation of pyrazole.

Protocol 3: Phase-Transfer Catalyzed N-Alkylation

This protocol is particularly useful for achieving high yields under mild conditions and can often be performed without a solvent.

Materials:

  • Substituted Pyrazole (1.0 eq)

  • Powdered Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

  • Alkyl Halide (e.g., benzyl bromide, n-butyl bromide) (1.1 eq)

  • Toluene (optional)

  • Saturated aqueous NH₄Cl solution

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, mix the substituted pyrazole (1.0 eq), powdered KOH or K₂CO₃ (3.0 eq), and a catalytic amount of TBAB (0.05 eq).

  • Add the alkyl halide (1.1 eq) to the mixture. If performing the reaction with a solvent, add toluene.

  • Stir the mixture vigorously at the desired temperature (room temperature to 80 °C) for 1-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and quench by adding saturated aqueous NH₄Cl.

  • Extract the mixture with CH₂Cl₂ or EtOAc (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Regioselectivity in Action

The choice of base and solvent can dramatically influence the N1/N2 ratio of the products. The following table provides a comparative overview of the regioselectivity for the N-alkylation of 3-chloro-1H-pyrazole with various alkylating agents under different conditions.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Total Yield (%)N1:N2 Isomer Ratio
Methyl IodideK₂CO₃DMF2512~95~4:1
Benzyl BromideNaHTHF0 to 256~90>10:1
Benzyl BromideK₂CO₃DMF1005~85~2:1
Isopropyl BromideNaHTHF2524~60>15:1

Note: The N1 isomer refers to 1-alkyl-5-chloropyrazole, and the N2 isomer refers to 1-alkyl-3-chloropyrazole. The isomer ratios are approximate and can be influenced by the specific reaction setup and purification methods.

Purification of N-Alkylated Pyrazoles

The purification of the N-alkylated pyrazole products, and particularly the separation of regioisomers, is most commonly achieved by silica gel column chromatography.

General Guidance for Column Chromatography:

  • Solvent System Selection: The choice of eluent is crucial for successful separation. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether). The polarity of the solvent system can be gradually increased to elute the products. TLC is an indispensable tool for optimizing the solvent system before performing the column.

  • Typical Solvent Systems:

    • Non-polar to moderately polar compounds: Hexane/Ethyl Acetate, Hexane/Ether.

    • More polar compounds: Dichloromethane/Methanol.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method. Common solvents for recrystallization of pyrazole derivatives include ethanol, methanol, ethyl acetate, or mixtures of these with water or hexanes.[8][9]

Safety Considerations

The N-alkylation of pyrazoles involves the use of potentially hazardous materials. It is imperative to adhere to strict safety protocols.

  • Sodium Hydride (NaH): NaH is a highly flammable solid and is water-reactive, producing flammable hydrogen gas upon contact with water. It should be handled under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen or argon).[8][10][11][12][13] Personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and appropriate gloves, is mandatory.[10][11]

  • Alkylating Agents: Many alkylating agents (e.g., methyl iodide, benzyl bromide) are toxic, lachrymatory, and potential carcinogens. They should be handled in a well-ventilated fume hood with appropriate PPE.

  • Anhydrous Solvents: Anhydrous solvents like DMF and THF are flammable and can be harmful if inhaled or absorbed through the skin. They should be handled in a fume hood, away from ignition sources.[14][15][16][17]

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment of the experimental procedure.

Conclusion

The N-alkylation of pyrazoles is a cornerstone reaction in the synthesis of a vast array of biologically active molecules. A deep understanding of the reaction mechanisms, the factors governing regioselectivity, and the practical aspects of the experimental procedures is essential for any researcher in the field. By carefully selecting the appropriate methodology and reaction conditions, and by adhering to stringent safety protocols, chemists can effectively and selectively synthesize the desired N-alkylated pyrazole derivatives, paving the way for new discoveries in drug development and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Edilova, Y. O., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • De, S. K. (2022).
  • De, S. K. (2022).
  • Lohre, C., et al. (2011). Method for purifying pyrazoles.
  • Sigma-Aldrich. (2026).
  • Díez-Barra, E., et al. (1990). Synthesis of n-alkylpyrazoles by phase transfer catalysis.
  • Díez-Barra, E., et al. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Semantic Scholar.
  • Vitale, P., et al. (2022).
  • Stankiewicz, P. D., et al. (2018). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.
  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • Fustero, S., et al. (2002). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
  • BenchChem. (2025). A Researcher's Guide to Regioselectivity in Substituted Pyrazole Reactions.
  • Tsuchiya, T., et al. (1996). N-alkylation method of pyrazole.
  • Cunningham, D., et al. (2014). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • Anane, H., et al. (2017). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI.
  • Kumar, A., et al. (2010). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Semantic Scholar.
  • Reddit User. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Reddit.
  • Churakova, E., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie.
  • Kumar, A., et al. (2022).
  • University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • University of California, Santa Barbara. (2012).
  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE.
  • New Jersey Department of Health. (n.d.). Common Name: SODIUM HYDRIDE HAZARD SUMMARY.
  • Clemson University. (n.d.). Sodium_Hydride_SOP.docx.
  • NOAA. (n.d.). SODIUM HYDRIDE - CAMEO Chemicals.
  • Montoya, V., et al. (2005). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands.
  • WuXi AppTec. (n.d.). Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry.
  • Halpern, M. (n.d.). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development.
  • ACS GCI Pharmaceutical Roundtable. (2026).
  • Kelly, C. B., & Levin, M. D. (2025).
  • Dalal Institute. (n.d.).

Sources

Application Notes & Protocols: The Strategic Use of 1-Cyclopropyl-1H-pyrazole-5-carboxylic Acid in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Development

Protein kinases, enzymes that regulate the majority of cellular signaling pathways, have become one of the most critical target classes in modern oncology and immunology.[1][2] The dysregulation of kinase activity is a foundational mechanism in numerous cancers, driving uncontrolled cell proliferation and survival.[1] Consequently, the development of small molecule kinase inhibitors has revolutionized targeted therapy.[2]

Within the medicinal chemist's arsenal, the pyrazole ring stands out as a "privileged scaffold."[2][3] Its inherent properties—synthetic accessibility, metabolic stability, and its capacity to act as a versatile bioisostere—have cemented its role in drug design.[2][4] The pyrazole moiety's nitrogen atoms can serve as both hydrogen bond donors (N-1) and acceptors (N-2), enabling critical interactions within the ATP-binding pocket of kinases.[4] This is evidenced by the significant number of FDA-approved kinase inhibitors that incorporate a pyrazole core, including Crizotinib, Ruxolitinib, and Encorafenib.[2]

This application note focuses on a specific, highly valuable building block: 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid . We will explore the strategic advantages conferred by its distinct structural features—the N1-cyclopropyl group and the C5-carboxylic acid—and provide detailed protocols for its application in the synthesis and evaluation of novel kinase inhibitors.

Scientific Rationale: Unpacking the Advantages of the Scaffold

The structure of this compound offers two key strategic advantages for kinase inhibitor design:

  • The N1-Cyclopropyl Group: Enhancing Potency and Modulating Selectivity. The substitution at the N1 position of the pyrazole ring is crucial for orienting the inhibitor within the kinase's ATP binding site. The cyclopropyl group, a small, rigid, and lipophilic moiety, is particularly effective. Its constrained nature can lock the inhibitor into a favorable conformation, minimizing entropic loss upon binding. Furthermore, studies have shown that the introduction of a cyclopropyl group on the pyrazole ring can lead to excellent cellular activity and high potency, as demonstrated in the development of inhibitors for kinases like CDK16.[5] This moiety can probe small hydrophobic pockets within the active site, often leading to enhanced affinity and selectivity against off-target kinases.[6]

  • The C5-Carboxylic Acid: A Versatile Chemical Handle for Library Synthesis. The carboxylic acid at the C5 position is an exceptionally useful functional group. It serves as a primary attachment point for generating diverse chemical libraries through well-established amide coupling reactions.[3] By coupling this core scaffold with a wide array of amines, researchers can systematically explore the chemical space around the pyrazole core to optimize potency, selectivity, and pharmacokinetic properties. This approach allows for the rapid generation of Structure-Activity Relationship (SAR) data, a critical step in any drug discovery campaign.[7]

Logical Workflow for Inhibitor Development

The development of novel kinase inhibitors from this scaffold follows a structured and logical progression. The workflow is designed to be iterative, allowing for cycles of chemical synthesis, biological testing, and data-driven optimization.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation cluster_2 Data Analysis & Optimization A 1-Cyclopropyl-1H-pyrazole -5-carboxylic acid (Core) C Amide Coupling Reaction (e.g., HATU, EDCI) A->C B Amine Library (Diverse Building Blocks) B->C D Purification (Chromatography) C->D E Characterization (NMR, MS) D->E F Biochemical Kinase Assay (Determine IC50) E->F Test Compounds G Cell-Based Proliferation Assay (Determine GI50/EC50) F->G H Kinome Selectivity Profiling (Off-Target Effects) G->H I Downstream Signaling Analysis (Western Blot) H->I J Structure-Activity Relationship (SAR) Analysis I->J Biological Data K Lead Optimization (Improve Potency, ADME) J->K K->A Iterative Design

Caption: Iterative workflow for kinase inhibitor development.

PART 1: Synthesis Protocol

Protocol 1.1: General Procedure for Amide Library Synthesis

This protocol describes a standard method for coupling this compound with a diverse library of primary or secondary amines using HATU as the coupling agent. This method is broadly applicable and known for its high efficiency and mild reaction conditions.

Materials:

  • This compound

  • Selected amine (1.1 equivalents)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vials, magnetic stirrer, nitrogen atmosphere setup

  • Standard purification supplies (silica gel, solvents for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry reaction vial under a nitrogen atmosphere, dissolve this compound (1 equivalent, e.g., 100 mg) in anhydrous DMF (e.g., 2 mL).

  • Amine Addition: Add the selected amine (1.1 equivalents) to the solution.

  • Reagent Addition: To the stirred solution, add DIPEA (3.0 equivalents) followed by HATU (1.2 equivalents).

    • Rationale (Expertise & Experience): HATU is a highly effective coupling reagent that minimizes side reactions and racemization. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and facilitate the reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

PART 2: Biological Evaluation Protocols

Once a library of derivatives has been synthesized, the next critical phase is to evaluate their biological activity. This involves a tiered approach, starting with biochemical assays to determine direct target engagement, followed by cell-based assays to assess cellular potency and effects.

Protocol 2.1: In Vitro Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a representative time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC₅₀ value of a compound against a specific kinase. This format is highly sensitive, robust, and amenable to high-throughput screening.

Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer) from the kinase active site by the test compound. Binding of a europium-labeled anti-tag antibody to the kinase and the tracer's proximity results in a high FRET signal. A successful inhibitor will displace the tracer, disrupting FRET.

G cluster_0 No Inhibition (High FRET) cluster_1 Inhibition (Low FRET) A Eu-Ab + Kinase-Tag B Tracer (AF647) A->B Binding C Excitation (340 nm) -> FRET -> Emission (665 nm) D Eu-Ab + Kinase-Tag E Test Compound D->E Binding F Tracer (AF647) G Excitation (340 nm) -> No FRET

Caption: Principle of a TR-FRET kinase binding assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound in a buffer containing DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%). Prepare solutions of the target kinase, Eu-labeled antibody, and AF647-tracer in the appropriate assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the test compound dilutions. Include positive controls (tracer and kinase, no compound) and negative controls (tracer only).

  • Kinase Addition: Add the target kinase-antibody mixture to all wells.

  • Tracer Addition: Add the tracer to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

    • Rationale (Trustworthiness): This incubation period allows the binding equilibrium to be reached, ensuring that the measured signal is a true reflection of the compound's affinity.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (FRET signal) and 615 nm (Europium reference).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2.2: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the synthesized inhibitors.[3] It is a standard method for assessing the cytotoxic or cytostatic effects of potential anticancer compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.[3]

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Rationale (Expertise & Experience): Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation and Interpretation

Systematic evaluation of a compound library generates crucial SAR data. This data should be tabulated to facilitate analysis and guide the next round of inhibitor design.

Table 1: Representative Biological Data for a Hypothetical Inhibitor Series

Compound IDR-Group (from Amine)Target Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)MCF-7 GI₅₀ (nM)
CZP-001 4-Fluoroaniline25850150
CZP-002 3-Methoxy-aniline150>10,000980
CZP-003 4-(Piperidin-1-yl)aniline81,20045
CZP-004 Cyclohexylamine450>10,000>5,000

This is example data for illustrative purposes.

From this hypothetical data, one could infer that an aromatic amine is preferred over an aliphatic one (CZP-004 vs. others) and that adding a basic nitrogen moiety at the para position enhances both biochemical and cellular potency (CZP-003 vs. CZP-001). This type of analysis is fundamental to lead optimization.

Target Pathway Context: EGFR Signaling

Many pyrazole-based inhibitors have been developed to target kinases in the EGFR signaling pathway, which is frequently hyperactivated in cancer.[3][8] Understanding the target's place in the broader signaling network is essential for interpreting cellular results.

G EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Growth ERK->Proliferation AKT AKT AKT->Proliferation PI3K->AKT Inhibitor Pyrazole Inhibitor (e.g., from CZP-acid) Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling cascade by a pyrazole inhibitor.

Conclusion

This compound is a high-value scaffold for the development of novel kinase inhibitors. The N1-cyclopropyl group provides a means to achieve high potency and selectivity, while the C5-carboxylic acid serves as an ideal anchor point for library synthesis and SAR exploration. The protocols and workflows detailed in this note provide a robust framework for researchers to leverage this building block in their drug discovery programs, from initial synthesis through to comprehensive biological evaluation. By combining rational design with systematic testing, this scaffold can be effectively utilized to generate the next generation of targeted therapeutics.

References

  • Zhang, P., et al.
  • Barberis, A., et al.
  • "Pyrazole Biomolecules as Cancer and Inflamm
  • Schade, D., et al. "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." MDPI.
  • El-Gamal, M.I., et al. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • "Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • "Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • Lohmann, F., et al. "Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β." SciSpace.
  • Nutt, D., et al. "Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors." PMC.
  • Dou, Y., et al. "Quantitative structure activity relationship study of p38α MAP kinase inhibitors." SpringerLink.
  • Schade, D., et al. "Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
  • "Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2.
  • Ilies, M., et al. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." MDPI.
  • "Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors." PubMed.
  • Zhou, Y., et al. "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies." SpringerLink.
  • "Pyrazole: an emerging privileged scaffold in drug discovery." PMC.
  • Lohmann, F., et al. "Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β." Royal Society of Chemistry.
  • "Application Notes & Protocols: Synthesis of Pyrazole-Based Kinase Inhibitors from 1-Benzyl-4-bromo-1H-pyrazole." Benchchem.
  • El-gohary, N.S., et al.
  • Wang, X., et al. "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML)." MDPI.
  • "Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors." PubMed.

Sources

Application Notes and Protocols for Amide Coupling Reactions with 1-Cyclopropyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1-Cyclopropyl-1H-pyrazole-5-carboxamide Scaffold

The 1-cyclopropyl-1H-pyrazole-5-carboxamide motif is a privileged scaffold in modern medicinal chemistry and agrochemical research. The unique combination of the planar, aromatic pyrazole ring and the strained, three-dimensional cyclopropyl group imparts favorable physicochemical properties to molecules, often enhancing metabolic stability, binding affinity, and cell permeability. Consequently, this core structure is integral to the development of a wide array of therapeutic agents and other bioactive molecules. The carboxylic acid functionality at the 5-position of the pyrazole ring serves as a critical handle for the construction of diverse amide libraries through coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

This guide provides a detailed technical overview and field-proven protocols for the successful amide coupling of 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid with a variety of amine nucleophiles. We will delve into the mechanistic underpinnings of common coupling reagents, offer step-by-step experimental procedures, and provide a troubleshooting guide to address common challenges.

Physicochemical Properties of this compound

A foundational understanding of the starting material is paramount for successful reaction design.

PropertyValueSource
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Appearance White crystalline powder
pKa (Carboxylic Acid) ~3.8
Storage 2-8°C, dry conditions

The relatively low pKa of the carboxylic acid indicates that it will readily deprotonate in the presence of a suitable base, a key initial step in most amide coupling reactions.

Core Principles of Amide Coupling: Activating the Carboxyl Group

Direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using a coupling reagent. The activated intermediate is then susceptible to nucleophilic attack by the amine.

The general workflow for an amide coupling reaction can be visualized as follows:

G cluster_0 Reaction Setup cluster_1 Activation cluster_2 Coupling & Workup Carboxylic_Acid This compound Active_Intermediate Formation of Activated Intermediate Carboxylic_Acid->Active_Intermediate + Coupling Reagent + Base Amine Primary or Secondary Amine Amide_Formation Nucleophilic Attack by Amine Amine->Amide_Formation Solvent Anhydrous Solvent (e.g., DMF, DCM) Base Non-nucleophilic Base (e.g., DIPEA, TEA) Coupling_Reagent Coupling Reagent (e.g., HATU, T3P, EDC/HOBt) Coupling_Reagent->Active_Intermediate Active_Intermediate->Amide_Formation Workup Aqueous Workup Amide_Formation->Workup Purification Chromatography/Recrystallization Workup->Purification Final_Product Pure Amide Product Purification->Final_Product

Caption: General workflow for amide coupling reactions.

Protocol 1: HATU-Mediated Amide Coupling

Reagent Spotlight: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium-based coupling reagent known for its rapid reaction times and low rates of epimerization, making it a preferred choice in peptide synthesis and complex molecule construction.[1][2]

Mechanism of Action: The reaction is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA).[3] The resulting carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester intermediate.[3][4] This active ester is then readily attacked by the amine nucleophile to yield the desired amide.[3] The pyridine nitrogen atom in the HOAt leaving group is thought to stabilize the transition state, accelerating the reaction.[4]

G RCOOH R-COOH (Carboxylic Acid) RCOO_minus R-COO⁻ (Carboxylate) RCOOH->RCOO_minus Deprotonation Base Base (e.g., DIPEA) Base->RCOOH Active_Ester OAt-Active Ester RCOO_minus->Active_Ester Attack on HATU HATU HATU HATU->Active_Ester Amide R-CONH-R' (Amide Product) Active_Ester->Amide Nucleophilic Attack Byproducts Tetramethylurea + HOAt Active_Ester->Byproducts Amine R'-NH₂ (Amine) Amine->Amide

Caption: Simplified mechanism of HATU-mediated amide coupling.

Detailed Experimental Protocol (HATU):
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1-0.5 M).

  • Reagent Addition: Add HATU (1.1-1.2 eq) to the solution, followed by a non-nucleophilic base such as DIPEA (2.0-3.0 eq).

  • Pre-activation: Stir the mixture at room temperature (20-25 °C) for 15-30 minutes. This pre-activation step is crucial for efficient formation of the active ester.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.[1]

  • Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or by recrystallization.

Protocol 2: T3P®-Mediated Amide Coupling

Reagent Spotlight: Propanephosphonic Anhydride (T3P®) is a cyclic anhydride that serves as a powerful and mild dehydrating agent for amide bond formation. It is particularly valued for its low toxicity, minimal risk of epimerization, and the water-soluble nature of its byproducts, which simplifies purification.[5][6]

Mechanism of Action: The reaction begins with the deprotonation of the carboxylic acid by a base.[7] The resulting carboxylate attacks one of the phosphorus atoms of the T3P® cyclic trimer, forming a mixed phosphonic-carboxylic anhydride. This intermediate is a highly activated species. The amine then attacks the carbonyl carbon of this activated intermediate, forming the amide bond and releasing a water-soluble phosphonic acid byproduct.[8][9]

G RCOOH R-COOH (Carboxylic Acid) RCOO_minus R-COO⁻ (Carboxylate) RCOOH->RCOO_minus Deprotonation Base Base (e.g., TEA) Base->RCOOH Mixed_Anhydride Mixed Anhydride Intermediate RCOO_minus->Mixed_Anhydride Attack on T3P® T3P T3P® T3P->Mixed_Anhydride Amide R-CONH-R' (Amide Product) Mixed_Anhydride->Amide Nucleophilic Attack Byproduct Water-Soluble Phosphonic Acid Mixed_Anhydride->Byproduct Amine R'-NH₂ (Amine) Amine->Amide

Caption: Simplified mechanism of T3P®-mediated amide coupling.

Detailed Experimental Protocol (T3P®):
  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable solvent such as ethyl acetate, THF, or acetonitrile.

  • Base Addition: Add a base, such as triethylamine (TEA) or DIPEA (2.0-3.0 eq).

  • T3P® Addition: Cool the mixture to 0 °C in an ice bath. Slowly add T3P® (typically supplied as a 50% solution in ethyl acetate or DMF) (1.2-1.5 eq) dropwise, maintaining the temperature below 20 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ or water. The water-soluble phosphonic acid byproducts will partition into the aqueous layer.[5][7]

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can then be purified by flash column chromatography or recrystallization.

Protocol 3: EDC/HOBt-Mediated Amide Coupling

Reagent Spotlight: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation. EDC is a water-soluble carbodiimide, and its urea byproduct is also water-soluble, facilitating purification. HOBt is added to suppress side reactions and minimize racemization.

Mechanism of Action: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to a stable N-acylurea. HOBt acts as a trapping agent, reacting with the O-acylisourea to form an HOBt-active ester.[2] This active ester is less prone to racemization and reacts cleanly with the amine to form the desired amide, regenerating HOBt.

Detailed Experimental Protocol (EDC/HOBt):
  • Preparation: Dissolve this compound (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1.0-1.2 eq) in an anhydrous solvent like DMF or DCM.

  • Base Addition (Optional but Recommended): Add a base such as DIPEA or N-methylmorpholine (NMM) (1.0-2.0 eq) to the mixture. This neutralizes the HCl salt if EDC hydrochloride is used and prevents the formation of the ammonium carboxylate salt.

  • EDC Addition: Cool the reaction mixture to 0 °C. Add EDC hydrochloride (1.1-1.5 eq) portion-wise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Troubleshooting Common Issues in Amide Coupling

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete activation of the carboxylic acid.- Deactivation of the amine (protonation).- Steric hindrance from bulky substrates.- Presence of water hydrolyzing the active intermediate.- Increase the equivalents of the coupling reagent (1.2-1.5 eq).- Ensure the use of a non-nucleophilic base (e.g., DIPEA) to scavenge protons.- For sterically hindered substrates, consider converting the acid to an acyl fluoride or using a more potent coupling reagent like HATU.- Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere.
Formation of Side Products - With uronium reagents (e.g., HATU), guanidinylation of the amine can occur if the coupling reagent is in large excess or the amine is unhindered.[1]- With carbodiimides (e.g., EDC), rearrangement of the O-acylisourea to an unreactive N-acylurea.- Use a stoichiometry of coupling reagent close to 1.1-1.2 eq. Pre-activate the acid before adding the amine.[9]- Always use an additive like HOBt or OxymaPure with carbodiimides to trap the active intermediate.
Epimerization (if chiral centers are present) - Over-activation of the carboxylic acid.- Prolonged reaction times at elevated temperatures.- Use of a strong, nucleophilic base.- Use coupling reagents known to suppress epimerization, such as HATU or T3P.[5]- Additives like HOBt or HOAt are highly effective at minimizing epimerization.[2]- Run the reaction at lower temperatures (0 °C to room temperature).- Use a hindered, non-nucleophilic base like DIPEA.
Difficult Purification - Byproducts from the coupling reagent (e.g., dicyclohexylurea from DCC, tetramethylurea from HATU).- Use T3P® or EDC, as their byproducts are water-soluble and easily removed during aqueous workup.[5]- For HATU, thorough washing with aqueous acid and base can help remove byproducts.

Conclusion

The successful synthesis of 1-cyclopropyl-1H-pyrazole-5-carboxamides is a critical step in many drug discovery and development programs. The choice of coupling reagent and reaction conditions should be guided by the specific properties of the amine substrate, cost considerations, and the desired scale of the reaction. For high efficiency and low epimerization risk, HATU is an excellent choice. For simplified workup and greener chemistry, T3P® offers significant advantages. For a cost-effective and reliable method, EDC/HOBt remains a standard in the field. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently and efficiently generate diverse libraries of these valuable compounds.

References

  • Vertex AI Search, based on 10.

  • Wikipedia. HATU. [Link]

  • Vertex AI Search, based on 11.

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Chem Reactor. (2024, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides [Video]. YouTube. [Link]

  • Vertex AI Search, based on 12.

  • PubChem. 5-cyclopropyl-1H-pyrazole-3-carboxylic acid. [Link]

  • MySkinRecipes. 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylicacid. [Link]

  • Vertex AI Search, based on 13.

  • Vertex AI Search, based on 14.

  • Vertex AI Search, based on 10.

  • Vertex AI Search, based on 15.

  • Vertex AI Search, based on 16.

  • Vertex AI Search, based on 17.

  • Vertex AI Search, based on 18.

  • Vertex AI Search, based on 19.

  • Vertex AI Search, based on 20.

  • Vertex AI Search, based on 21.

  • Vertex AI Search, based on 21.

  • Vertex AI Search, based on 22.

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Vertex AI Search, based on 23.

  • Vertex AI Search, based on 24.

  • RSC Publishing. (2023, December 21). Reactive deep eutectic solvents for EDC-mediated amide synthesis. [Link]

  • Vertex AI Search, based on 25.

  • Vertex AI Search, based on 26.

  • Vertex AI Search, based on 27.

  • Vertex AI Search, based on 28.

  • Vertex AI Search, based on 29.

  • Vertex AI Search, based on 30.

Sources

The Cyclopropylpyrazole Carboxylic Acid Scaffold: A Cornerstone in Modern Fungicide Design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note AP2026-01

Abstract

This technical guide provides an in-depth analysis of 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid as a pivotal building block in the synthesis of advanced agrochemicals. We elucidate its significance, mechanism of action in final compounds, and provide detailed, validated protocols for its synthesis and subsequent conversion into potent fungicidal agents. This document is intended for researchers and synthetic chemists in the agrochemical and pharmaceutical industries, offering both theoretical grounding and practical, field-proven methodologies.

Introduction: The Rise of Pyrazole Carboxamide Fungicides

The pyrazole carboxamide scaffold has become exceedingly important in the development of modern agrochemicals, particularly fungicides.[1] Compounds derived from this core structure are renowned for their high efficacy, broad-spectrum activity, and a specific, targeted mode of action that has been instrumental in managing fungicide resistance.[2] The unique chemical architecture, which combines a substituted pyrazole carboxylic acid with various amine moieties, allows for fine-tuning of biological activity and physical properties.

The this compound moiety is of particular interest. The cyclopropyl group often enhances metabolic stability and can improve the binding affinity of the final molecule to its target protein, making it a highly valuable synthon for creating next-generation crop protection agents.

Mechanism of Action: Targeting Fungal Respiration

Agrochemicals synthesized from pyrazole carboxylic acids primarily function as Succinate Dehydrogenase Inhibitors (SDHIs).[3][4] Their fungicidal activity stems from the potent and specific inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, located in the inner mitochondrial membrane of fungi.[4]

The SDH enzyme is a critical component of two major metabolic pathways:

  • The Tricarboxylic Acid (TCA) Cycle: It catalyzes the oxidation of succinate to fumarate.

  • The Electron Transport Chain (ETC): It transfers electrons from succinate to the ubiquinone pool.

By binding to the ubiquinone-binding site (Qp site) of the SDH enzyme, these fungicides block the electron transport from succinate. This disruption leads to a catastrophic failure of cellular respiration, inhibiting ATP synthesis and causing an accumulation of reactive oxygen species (ROS), which ultimately results in fungal cell death.[3] The pyrazole carboxamide core is essential for this interaction, positioning the molecule correctly within the enzyme's active site.

SDHI_Mechanism_of_Action cluster_TCA TCA Cycle cluster_ETC Mitochondrial Respiration TCA TCA Cycle Succinate Succinate SDH Succinate Dehydrogenase (SDH) Complex II Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) SDH->UQ e- transfer ETC Electron Transport Chain ComplexIII Complex III UQ->ComplexIII ATP ATP Synthesis ComplexIII->ATP Drives Fungicide Pyrazole Carboxamide Fungicide (e.g., Sedaxane) Fungicide->SDH INHIBITS Synthesis_Workflow Start1 Cyclopropylhydrazine + Diethyl Ethoxymethylenemalonate Step1 Cyclocondensation (Reflux in EtOH/TEA) Start1->Step1 Intermediate Ethyl 1-cyclopropyl-1H- pyrazole-5-carboxylate Step1->Intermediate Step2 Hydrolysis (NaOH, THF/H₂O) Intermediate->Step2 Product1 1-Cyclopropyl-1H- pyrazole-5-carboxylic acid (Core Moiety) Step2->Product1 Step3 Amide Coupling (e.g., SOCl₂ then Amine) Product1->Step3 Start2 Specific Aniline Derivative Start2->Step3 Product2 Final Agrochemical (e.g., Pyrazole Carboxamide) Step3->Product2

Sources

Application Notes and Protocols for High-Throughput Screening of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of Pyrazoles in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility allows for facile structural modifications, leading to a broad spectrum of biological activities.[3][4] Consequently, pyrazole derivatives have been successfully developed into approved drugs for a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][5] Notable examples of pyrazole-containing drugs include the anti-inflammatory agent celecoxib and the kinase inhibitor ruxolitinib.[1][3]

The therapeutic potential of pyrazole derivatives often lies in their ability to modulate the activity of key biological targets, particularly protein kinases.[5][6] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases.[6] The amenability of the pyrazole core to chemical diversification makes it an ideal starting point for the development of potent and selective kinase inhibitors.[7]

High-throughput screening (HTS) is an indispensable technology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds.[8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS assays involving pyrazole derivatives, with a focus on identifying novel kinase inhibitors and characterizing their cellular effects.

Strategic Approach to Screening Pyrazole Libraries

A successful HTS campaign for pyrazole derivatives requires a multi-faceted approach, integrating biochemical and cell-based assays to identify potent, selective, and cell-permeable inhibitors. A typical workflow involves a primary biochemical screen to identify direct inhibitors of the target kinase, followed by secondary cell-based assays to confirm on-target activity in a cellular context and to assess cytotoxicity.

HTS_Workflow cluster_0 Primary Screen cluster_1 Secondary Assays cluster_2 Lead Optimization Pyrazole Library Pyrazole Library Biochemical Assay Biochemical Assay Pyrazole Library->Biochemical Assay Screening Hit Identification Hit Identification Biochemical Assay->Hit Identification Potent Inhibitors Cell-Based Assay Cell-Based Assay Hit Identification->Cell-Based Assay Orthogonal Validation Cytotoxicity Assay Cytotoxicity Assay Hit Identification->Cytotoxicity Assay Toxicity Profiling Validated Hits Validated Hits Cell-Based Assay->Validated Hits Cytotoxicity Assay->Validated Hits SAR Studies SAR Studies Validated Hits->SAR Studies Structure-Activity Relationship

Caption: A generalized workflow for screening pyrazole libraries.

Part 1: Primary Screening - Biochemical Kinase Assays

The initial step in identifying pyrazole-based kinase inhibitors is to perform a robust and sensitive biochemical assay. The ADP-Glo™ Kinase Assay is a widely used HTS platform that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[9][10] This luminescent assay is universal for any kinase and is less prone to interference from colored or fluorescent compounds compared to other methods.[2]

Principle of the ADP-Glo™ Kinase Assay

The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated by the kinase is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[10]

ADP_Glo_Principle Kinase Reaction Kinase + Substrate + ATP ADP ATP (remaining) Step1 Add ADP-Glo™ Reagent Deplete remaining ATP Kinase Reaction:f0->Step1 Step2 Add Kinase Detection Reagent Convert ADP to ATP Step1->Step2 Luminescence {Luciferase + Luciferin + ATP (newly synthesized) | Light} Step2->Luminescence

Caption: The two-step principle of the ADP-Glo™ Kinase Assay.

Detailed Protocol: ADP-Glo™ Kinase Assay for HTS

This protocol is a general guideline for performing the ADP-Glo™ Kinase Assay in a 384-well plate format. Optimization of enzyme and substrate concentrations is recommended for each specific kinase.

Materials:

  • White, opaque 384-well assay plates

  • Pyrazole compound library (typically dissolved in DMSO)

  • Target kinase and its specific substrate

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase buffer (specific to the target kinase)

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating:

    • Dispense 50 nL of each pyrazole derivative from the library into the wells of the 384-well plate.

    • For controls, dispense 50 nL of DMSO into the maximum signal wells (no inhibitor) and a known inhibitor into the minimum signal wells.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase buffer. The optimal concentration of kinase and substrate should be determined empirically to achieve a robust signal window.

    • Add 2.5 µL of the kinase/substrate solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.[11]

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution (the concentration should be at or near the Km for the specific kinase).

    • Incubate the plate at room temperature for 1 hour.[11]

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[12]

    • Incubate at room temperature for 40 minutes.[12]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and provides the necessary components for the luciferase reaction.[12]

    • Incubate at room temperature for 30-60 minutes.[12]

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Determine the Z'-factor to assess the quality of the assay.

Data Analysis and Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[13] It takes into account the dynamic range of the signal and the data variation. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[14]

Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos = Standard deviation of the positive control (e.g., known inhibitor)

  • SD_neg = Standard deviation of the negative control (e.g., DMSO)

  • Mean_pos = Mean signal of the positive control

  • Mean_neg = Mean signal of the negative control

Part 2: Secondary Screening - Cell-Based Assays

Compounds identified as "hits" in the primary biochemical screen should be further evaluated in cell-based assays to confirm their activity in a more physiologically relevant context and to assess their cytotoxicity.[15]

Cell-Based Reporter Gene Assay

Reporter gene assays are a powerful tool for studying the modulation of specific signaling pathways in living cells.[15] For pyrazole derivatives targeting a kinase in a particular pathway, a reporter construct can be designed where the expression of a reporter gene (e.g., luciferase) is driven by a promoter that is regulated by that pathway. Inhibition of the target kinase by a cell-permeable pyrazole derivative would lead to a decrease in reporter gene expression, which can be easily quantified.[16]

Protocol: Luciferase Reporter Assay for Pathway Inhibition

This protocol provides a general framework for a luciferase-based reporter assay.

Materials:

  • A stable cell line expressing the target kinase and a luciferase reporter construct responsive to the signaling pathway of interest.

  • White, clear-bottom 96-well cell culture plates.

  • Cell culture medium and supplements.

  • Hit pyrazole compounds from the primary screen.

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed the reporter cell line into 96-well plates at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the hit pyrazole compounds. Include appropriate vehicle (e.g., DMSO) and positive controls.

    • Incubate the cells for a period sufficient to observe changes in the signaling pathway (typically 6-24 hours).

  • Cell Lysis and Signal Detection:

    • Remove the culture medium and add the luciferase assay reagent, which lyses the cells and provides the substrate for the luciferase reaction.

    • Incubate at room temperature for 5-10 minutes to ensure complete cell lysis and signal stabilization.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a luminometer.

    • Normalize the data to a cell viability assay (see below) to account for any cytotoxic effects of the compounds.

    • Generate dose-response curves and calculate the IC50 values for each compound.

Cytotoxicity Profiling: The MTT Assay

It is crucial to assess the cytotoxicity of hit compounds to distinguish between specific inhibition of the target pathway and general cellular toxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[17][18]

Principle of the MTT Assay: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[18] The amount of formazan produced is proportional to the number of viable cells.

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cells used in the primary or secondary assays.

  • Clear 96-well cell culture plates.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • Microplate spectrophotometer.

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as for the cell-based reporter assay.

  • MTT Addition and Incubation:

    • After the compound incubation period, add 10 µL of MTT solution to each well.[19]

    • Incubate the plate for 1-4 hours at 37°C, allowing the formazan crystals to form.[19]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[19]

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm.[18]

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the CC50 (50% cytotoxic concentration) for each compound.

Data Interpretation and Hit Validation

The ultimate goal of the HTS campaign is to identify pyrazole derivatives that are potent and selective inhibitors of the target kinase, demonstrate on-target activity in cells, and have a favorable therapeutic window (i.e., a significant difference between the IC50 in the cell-based assay and the CC50 in the cytotoxicity assay).

Parameter Description Assay
IC50 (Biochemical) Concentration of the compound that inhibits 50% of the kinase activity.ADP-Glo™ Kinase Assay
IC50 (Cell-based) Concentration of the compound that inhibits 50% of the target pathway activity in cells.Reporter Gene Assay
CC50 Concentration of the compound that causes 50% reduction in cell viability.MTT Assay
Selectivity Index (SI) CC50 / IC50 (Cell-based). A higher SI indicates a more favorable therapeutic window.Calculated

Table 1: Key Parameters for Hit Validation

Validated hits from this screening cascade can then be advanced to lead optimization, where medicinal chemists will synthesize analogs to improve potency, selectivity, and drug-like properties.

Conclusion

The pyrazole scaffold is a rich source of novel therapeutic agents. The systematic application of high-throughput screening assays, as outlined in this application note, provides a robust framework for the identification and characterization of promising pyrazole-based drug candidates. By integrating biochemical and cell-based screening methodologies, researchers can efficiently navigate the early stages of the drug discovery process and unlock the full therapeutic potential of this versatile chemical class.

References

  • Ghazimoradi, S., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies, 9(2), 142-157.
  • Ghazimoradi, S., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Preprints.org.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Scribd. (n.d.). ADP-Glo Kinase Assay TM313. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Retrieved from [Link]

  • Eco-Vector Journals Portal. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Retrieved from [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • MDPI. (2020). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]

  • MDPI. (2023). A High-Throughput Cell-Based Luciferase Reporter Assay for Identifying Inhibitors of ASGR1. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

Sources

Quantitative Analysis of 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid: A Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Cyclopropyl-1H-pyrazole-5-carboxylic acid is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The structural motif of a pyrazole ring coupled with a cyclopropyl group is of significant interest in medicinal chemistry, contributing to the efficacy of various therapeutic agents, including anti-inflammatory drugs and cannabinoid receptor modulators.[1] Accurate and precise quantification of this key intermediate is paramount during drug development and manufacturing to ensure the purity, potency, and safety of the final drug product.

This comprehensive guide provides detailed analytical methods for the quantification of this compound, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be robust and self-validating, grounded in established analytical principles and supported by authoritative references.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique for the routine analysis and quality control of pharmaceutical intermediates due to its robustness, reliability, and cost-effectiveness. The following method is a highly sensitive and specific reverse-phase HPLC (RP-HPLC) protocol for the determination of this compound.

Principle and Rationale

This method employs a reversed-phase C18 column, where the stationary phase is nonpolar, and the mobile phase is polar. This compound, being a moderately polar compound, will be retained on the column and then eluted by a polar mobile phase. The inclusion of an acid, such as trifluoroacetic acid (TFA), in the mobile phase serves to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong chromophore.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Start Weigh Analyte Dissolve Dissolve in Methanol Start->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject Sample (5 µL) Dilute->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (206 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Start Sample Collection Extract Solid-Phase Extraction (SPE) Start->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute Inject Inject Sample Reconstitute->Inject Separate C18 Column Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Fragment MRM (Precursor -> Product Ions) Ionize->Fragment Integrate Integrate Peak Area Fragment->Integrate Calibrate Internal Standard Calibration Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Sources

Application Notes and Protocols for Evaluating the Efficacy of Pyrazole Compounds in Oncology Research

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal yields and purity in your synthesis.

I. Overview of the Synthetic Strategy

The most common and reliable method for synthesizing this compound involves a two-step process. This strategy offers flexibility and generally good yields. The overall workflow is outlined below.

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Ester Hydrolysis A Cyclopropylhydrazine C Ethyl 1-cyclopropyl-1H-pyrazole-5-carboxylate A->C Condensation B Ethyl 2-formyl-3-oxobutanoate (or equivalent 1,3-dicarbonyl) B->C D Ethyl 1-cyclopropyl-1H-pyrazole-5-carboxylate E This compound D->E Base-catalyzed hydrolysis (e.g., NaOH, LiOH)

Caption: General two-step synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for introducing the cyclopropyl group?

A1: Cyclopropylhydrazine or its salts (e.g., hydrochloride or sulfate) are the most direct precursors for introducing the N-cyclopropyl moiety onto the pyrazole ring.[1]

Q2: Can I use a different 1,3-dicarbonyl compound in Step 1?

A2: Yes, various 1,3-dicarbonyl compounds or their synthetic equivalents can be used.[1][2] However, the choice of dicarbonyl will affect the substitution pattern on the pyrazole ring. For the target molecule, a precursor that provides the carboxylic acid (or ester) at the 5-position is necessary.

Q3: Is the cyclopropyl group stable under the reaction conditions?

A3: The cyclopropyl group is generally stable under the described reaction conditions. It is a strained ring system, but it typically requires strong acidic conditions or catalytic hydrogenation to undergo ring-opening.[3][4] The basic conditions of the hydrolysis step are well-tolerated.

Q4: I am observing the formation of a regioisomer. How can I control the regioselectivity?

A4: Regioisomer formation is a common challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyls.[1][2] The regioselectivity is influenced by the reaction conditions (pH, solvent) and the steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound. Using aprotic dipolar solvents can sometimes improve regioselectivity compared to protic solvents like ethanol.[1]

Q5: What are the expected spectroscopic signatures for my final product?

A5: For this compound, you should expect to see characteristic signals in the 1H NMR spectrum corresponding to the cyclopropyl protons (a multiplet), the pyrazole ring protons, and the acidic proton of the carboxylic acid. The molecular formula is C7H8N2O2, with a monoisotopic mass of 152.06.[5]

III. Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Step 1 (Pyrazole formation) 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Formation of side products. 4. Poor quality of starting materials.1. Monitor the reaction by TLC or LC-MS to ensure full consumption of the limiting reagent. Extend the reaction time if necessary. 2. Gently heat the reaction mixture. For many pyrazole syntheses, refluxing in a suitable solvent like ethanol is effective. 3. Ensure the pH of the reaction is appropriate. A slightly acidic medium often favors the initial condensation. 4. Use freshly distilled or high-purity starting materials.
Low yield in Step 2 (Ester hydrolysis) 1. Incomplete hydrolysis. 2. Product loss during workup. 3. Degradation of the product.1. Increase the amount of base (e.g., from 1.5 to 3.0 equivalents) and/or extend the reaction time. Monitor by TLC.[6] 2. During acidification, ensure the pH is low enough (pH 2-3) to fully protonate the carboxylate, causing it to precipitate. Cool the mixture in an ice bath to minimize solubility.[6] 3. Avoid excessive heating during hydrolysis, as this can potentially lead to side reactions.
Product is an oil or difficult to crystallize 1. Presence of impurities. 2. Residual solvent.1. Purify the crude product by column chromatography. A gradient of ethyl acetate in hexanes is a good starting point. 2. Ensure the product is thoroughly dried under high vacuum.
Presence of starting materials in the final product 1. Incomplete reaction in either step.1. Re-subject the material to the reaction conditions for that step, or purify via chromatography or recrystallization.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-cyclopropyl-1H-pyrazole-5-carboxylate

This protocol is based on the well-established Knorr pyrazole synthesis.[7]

Materials:

  • Cyclopropylhydrazine hydrochloride (1.0 eq)

  • Ethyl 2-formyl-3-oxobutanoate (1.0 eq)

  • Ethanol

  • Triethylamine (1.1 eq)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of cyclopropylhydrazine hydrochloride in ethanol, add triethylamine and stir for 10 minutes at room temperature.

  • Add ethyl 2-formyl-3-oxobutanoate dropwise to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure ethyl 1-cyclopropyl-1H-pyrazole-5-carboxylate.

Protocol 2: Synthesis of this compound

This protocol describes the base-catalyzed hydrolysis of the pyrazole ester.[6]

Materials:

  • Ethyl 1-cyclopropyl-1H-pyrazole-5-carboxylate (1.0 eq)

  • Sodium hydroxide (2.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ethyl 1-cyclopropyl-1H-pyrazole-5-carboxylate in a mixture of THF and water (e.g., 3:1 v/v).

  • Add sodium hydroxide pellets or a concentrated aqueous solution and stir the mixture vigorously at room temperature. Gentle heating (40-50 °C) can be applied to accelerate the reaction.

  • Monitor the reaction by TLC until the starting ester is completely consumed (typically 4-12 hours).

  • Cool the reaction mixture in an ice bath.

  • Slowly add 1M HCl with stirring to acidify the mixture to a pH of 2-3. A white precipitate of the carboxylic acid should form.

  • Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water to remove any inorganic salts.

  • Dry the product under high vacuum to yield pure this compound.

V. Troubleshooting Workflow

Troubleshooting_Workflow cluster_step1_troubleshooting Troubleshooting Step 1 cluster_step2_troubleshooting Troubleshooting Step 2 Start Low Yield or Impure Product CheckStep Which step is problematic? Start->CheckStep Step1 Step 1: Pyrazole Formation CheckStep->Step1 Step 1 Step2 Step 2: Hydrolysis CheckStep->Step2 Step 2 T1_Incomplete Incomplete Reaction? Step1->T1_Incomplete T2_Incomplete Incomplete Hydrolysis? Step2->T2_Incomplete T1_SideProduct Side Products Observed? T1_Incomplete->T1_SideProduct No T1_Action1 Increase reaction time/temp. Monitor by TLC/LC-MS. T1_Incomplete->T1_Action1 Yes T1_Action2 Adjust pH (slightly acidic). Check starting material purity. T1_SideProduct->T1_Action2 Yes End Pure Product, Improved Yield T1_SideProduct->End No T1_Action1->End T1_Action2->End T2_Workup Low recovery after workup? T2_Incomplete->T2_Workup No T2_Action1 Increase base eq. Extend reaction time. T2_Incomplete->T2_Action1 Yes T2_Action2 Ensure pH is 2-3. Cool to 0°C before filtering. T2_Workup->T2_Action2 Yes T2_Workup->End No T2_Action1->End T2_Action2->End

Caption: Decision tree for troubleshooting common synthesis issues.

VI. References

Sources

Technical Support Center: Purification of 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid (CAS No. 1393532-43-8). This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions, and detailed protocols for the successful purification of this key synthetic intermediate. As a crucial building block in the development of pharmaceuticals and agrochemicals, achieving high purity is paramount for reliable downstream applications.[1][2]

Compound Profile

PropertyValueSource
Molecular Formula C₇H₈N₂O₂[3]
Molecular Weight 152.15 g/mol [4]
Appearance White crystalline powder[1]
pKa (Carboxylic Acid) ~3.8[1]
Common Impurities Unreacted starting materials, basic/neutral organic compounds, residual solvents.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The three most effective and commonly used techniques are:

  • Acid-Base Extraction: This is often the first and most efficient step to remove neutral and basic impurities. It leverages the acidic nature of the carboxylic acid group.[5][7]

  • Recrystallization: An excellent method for removing small amounts of impurities from a solid product, yielding high-purity crystalline material.[6][8]

  • Silica Gel Column Chromatography: Used for separating compounds with close polarities or when acid-base extraction and recrystallization are insufficient.[9][10]

Q2: How do I choose the best purification strategy?

A2: The optimal strategy depends on the nature and quantity of the impurities. The flowchart below provides a general decision-making framework. The most robust approach often involves a combination of methods, such as an initial acid-base extraction followed by a final recrystallization "polishing" step.[8]

G start Crude Product This compound impurity_check What are the main impurities? start->impurity_check neutral_basic Neutral or Basic Impurities Present impurity_check->neutral_basic High Level acidic_polar Acidic or Polar Neutral Impurities Present impurity_check->acidic_polar Low Level / Similar Polarity extraction Perform Acid-Base Extraction neutral_basic->extraction chromatography Perform Column Chromatography acidic_polar->chromatography purity_check1 Is Purity >95%? extraction->purity_check1 recrystallize1 Recrystallize Product final_product Pure Product recrystallize1->final_product purity_check2 Is Purity >95%? chromatography->purity_check2 purity_check1->recrystallize1 No, Minor Impurities purity_check1->final_product Yes purity_check2->recrystallize1 No, Minor Impurities purity_check2->final_product Yes

Caption: Decision tree for selecting a purification method.

Q3: What are the most common synthesis-related impurities I should expect?

A3: Impurities are highly dependent on the synthetic route. However, common culprits include unreacted hydrazine derivatives (basic), β-ketoesters (neutral), and various side-products from cyclocondensation reactions.[9] An initial acid-base workup is almost always recommended to remove the bulk of these non-acidic contaminants.[5]

Troubleshooting Guides

Issue 1: Low Recovery After Acid-Base Extraction
  • Question: I performed an acid-base extraction, but my final yield of precipitated product is very low. What went wrong?

  • Answer:

    • Possible Cause: Incomplete protonation during the final precipitation step. The carboxylate salt is water-soluble, and the neutral carboxylic acid is not.[11] To precipitate the product effectively from the aqueous layer, the pH must be lowered sufficiently.

    • Expert Recommendation: The pKa of the carboxylic acid is approximately 3.8.[1] To ensure >99% of the compound is in its neutral, insoluble form, you must acidify the aqueous solution to a pH of at least 2 units below the pKa. Aim for a final pH of 1-2. Use a strong acid like 1M or 2M HCl and verify the pH with pH paper.[6]

    • Troubleshooting Step: If you still have the aqueous filtrate, re-check its pH. If it is above 2, add more acid dropwise until you see no further precipitation.

Issue 2: The Product Oiled Out or Failed to Crystallize During Recrystallization
  • Question: I'm trying to recrystallize my product, but it's either forming an oil or not crashing out of solution at all. How can I fix this?

  • Answer:

    • Possible Cause 1 (Oiling Out): The boiling point of the solvent is higher than the melting point of the impure product, or the solution is supersaturated with impurities that are depressing the melting point.

    • Expert Recommendation: Add a small amount of a miscible co-solvent in which your product has lower solubility (an "anti-solvent"). For example, if you are using hot ethanol, try adding water dropwise until the solution becomes slightly turbid, then reheat to clarify and cool slowly. Alternatively, ensure you are not using too much solvent; try evaporating some solvent to increase the concentration before cooling.

    • Possible Cause 2 (Failure to Crystallize): The solution may be too dilute, or cooling is happening too rapidly.

    • Expert Recommendation:

      • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites.

      • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled solution to initiate crystallization.

      • Slow Cooling: Allow the flask to cool to room temperature undisturbed, then transfer it to a 0-4°C refrigerator. Avoid shocking the solution in a dry ice bath, which promotes the formation of small, impure crystals.[6]

Issue 3: Poor Separation or Tailing on Silica Gel Column
  • Question: My compound is smearing down the column (tailing) and I'm getting mixed fractions. What's the cause?

  • Answer:

    • Possible Cause: The carboxylic acid group is interacting too strongly with the slightly basic sites on the silica gel surface. This acidic proton can lead to significant tailing.

    • Expert Recommendation: To suppress this interaction and achieve sharp, symmetrical peaks, add a small amount of a volatile acid to your eluent system. A common practice is to add 0.5-1% acetic acid or formic acid to the mobile phase (e.g., Hexane/Ethyl Acetate + 1% Acetic Acid).[12] This ensures the carboxylic acid remains fully protonated and interacts with the silica in a more uniform manner. Always perform Thin Layer Chromatography (TLC) with the modified eluent first to confirm the desired separation (Rf value ~0.3-0.4).

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

G cluster_0 Organic Phase cluster_1 Aqueous Phase A 1. Dissolve Crude Product in Ethyl Acetate B 2. Add Saturated NaHCO₃ (aq) and Mix in Separatory Funnel A->B E 3. Product moves to Aqueous Layer as Sodium Carboxylate Salt B->E C 4. Separate Layers D 5. Organic Layer: Contains Neutral/Basic Impurities (Discard or Analyze) C->D F 6. Cool Aqueous Layer in Ice Bath C->F G 7. Acidify to pH 1-2 with 2M HCl (aq) F->G H 8. White Precipitate Forms G->H I 9. Collect by Vacuum Filtration H->I J 10. Wash with Cold Water I->J K 11. Dry under Vacuum J->K

Caption: Workflow for purification by acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude this compound in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[7][8]

    • Expert Insight: A weak base like NaHCO₃ is used instead of a strong base (e.g., NaOH) to selectively deprotonate the carboxylic acid without causing potential hydrolysis of other functional groups or reacting with less acidic impurities like phenols.[5][7]

  • Mixing & Separation: Stopper the funnel and invert it, venting frequently to release CO₂ gas produced during neutralization. Shake gently to mix the layers. Allow the layers to separate fully.

  • Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask. Re-extract the organic layer with a fresh portion of saturated NaHCO₃ solution to ensure complete recovery. Combine the aqueous extracts. The organic layer now contains neutral and basic impurities and can be discarded.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 2M HCl dropwise. The product will begin to precipitate as a white solid. Continue adding acid until the solution reaches a pH of 1-2 (check with pH paper).

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected solid with a small amount of cold deionized water to remove residual salts. Dry the purified product under vacuum to a constant weight.

Protocol 2: Purification via Recrystallization

This protocol is ideal as a final step to obtain a highly pure, crystalline product.

Solvent Selection Table:

Solvent/SystemSuitabilityRationale
Ethanol/Water ExcellentHigh solubility in hot ethanol, low solubility in cold water.
Isopropanol GoodModerate solubility profile, easily removed.
Toluene PossibleGood for less polar impurities, but higher boiling point.[6]
Ethyl Acetate/Hexane GoodUse as a solvent/anti-solvent pair.

Methodology:

  • Solvent Addition: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating the mixture to a gentle boil with stirring (use a hot plate).

  • Dissolution: Continue adding the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath or refrigerator (0-4°C) for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small portion of ice-cold solvent to remove any adhering impurities. Dry the crystals under vacuum.

References

  • Acid–base extraction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved from [Link]

  • Pund, M., et al. (2019). Synthesis of Pyrazole Compounds by Using Sonication Method.International Journal of Scientific Research in Science and Technology.
  • Hacıalioğlu, S., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.Gazi University Journal of Science.
  • 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylicacid. (n.d.). MySkinRecipes. Retrieved from [Link]

  • US Patent 5462960A: Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. (1995).
  • This compound. (n.d.). Reagentia. Retrieved from [Link]

  • 1H-Pyrazole-5-carboxylic acid, 3-cyclopropyl-. (n.d.). ChemBK. Retrieved from [Link]

  • 5-cyclopropyl-1H-pyrazole-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during in-vitro and in-vivo assays. By understanding the physicochemical properties of this compound, you can optimize your experimental design for reliable and reproducible results.

Understanding the Molecule: Physicochemical Properties

This compound is a heterocyclic compound featuring a pyrazole ring, a cyclopropyl group, and a carboxylic acid moiety.[1] These structural features contribute to its chemical properties and, consequently, its behavior in solution.

PropertyValueSignificance for Solubility
Molecular Formula C₇H₈N₂O₂Indicates a relatively small molecule.
Molecular Weight 152.15 g/mol [2]A lower molecular weight can sometimes correlate with better solubility.
pKa ~3.8[3]The carboxylic acid group's pKa is crucial for its pH-dependent solubility.[3]
logP ~1.6[3]This value suggests moderate lipophilicity, hinting at potential solubility challenges in aqueous media.[3]

The key to overcoming solubility issues with this compound lies in understanding its acidic nature. Like most carboxylic acids, its solubility is highly dependent on the pH of the solution.[4][5][6]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound won't dissolve in my aqueous assay buffer. What should I do?

This is a common issue stemming from the compound's carboxylic acid group and moderate lipophilicity. At neutral or acidic pH, the carboxylic acid is protonated, making the molecule less polar and thus less soluble in water.

Troubleshooting Steps:
  • pH Adjustment: The most effective method to increase solubility is to deprotonate the carboxylic acid by raising the pH of the solution.[5][6]

    • Principle: By raising the pH to be at least 2 units above the pKa (~3.8), the carboxylic acid group will be predominantly in its ionized carboxylate form (-COO⁻). This charged form is significantly more polar and, therefore, more soluble in aqueous solutions.[5][6]

    • Protocol: Prepare your buffer at the desired final concentration. While stirring, slowly add a small amount of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to raise the pH. Monitor the pH closely until the compound dissolves. Aim for a pH of 5.8 or higher.

  • Co-solvents: If adjusting the pH is not compatible with your assay, using a co-solvent can be an effective alternative.

    • Principle: Co-solvents are organic solvents that are miscible with water. They work by reducing the polarity of the aqueous solvent, which can help to solubilize non-polar compounds.[]

    • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400) are frequently used.[]

    • Protocol: First, dissolve the compound in a minimal amount of the chosen co-solvent to create a concentrated stock solution. Then, add this stock solution to your aqueous buffer. It is crucial to add the stock solution slowly while vortexing or stirring the buffer to avoid precipitation.[8]

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my aqueous buffer. How can I prevent this?

This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent is rapidly transferred to an aqueous environment where it is less soluble.[8][9]

Troubleshooting Steps:
  • Serial Dilution: Instead of adding the concentrated DMSO stock directly to your final buffer volume, perform serial dilutions in the buffer.[8] This gradual decrease in the organic solvent concentration can help keep the compound in solution.

  • Pre-warming the Buffer: The solubility of many compounds increases with temperature.[4] Warming your assay buffer to the experimental temperature (e.g., 37°C) before adding the compound stock can improve solubility.[8]

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 1%, as high concentrations can be toxic to cells and may interfere with assay components.[10]

Q3: Can the type of buffer I use affect the solubility of this compound?

Yes, the buffer composition can influence compound solubility.

Key Considerations:
  • Buffer Capacity: A buffer with a higher buffering capacity will better resist changes in pH upon the addition of an acidic compound. This is important if you are trying to maintain a specific pH for your assay.[11]

  • Common Ion Effect: The presence of certain ions in the buffer can potentially decrease the solubility of your compound if they form an insoluble salt.[12] While less common for this type of compound, it is a factor to consider.

  • Interactions with Buffer Components: Some buffer components can interact with the compound, affecting its solubility. For instance, phosphate buffers are often used, but it's worth testing other buffer systems like HEPES or Tris if you encounter persistent issues.[13]

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Aqueous Stock Solution

This protocol is ideal when the experimental assay can tolerate a slightly basic pH.

  • Weigh the desired amount of this compound.

  • Add a portion of the desired aqueous buffer to the solid.

  • While stirring, add a dilute solution of NaOH (e.g., 0.1 M) dropwise.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding NaOH until the solid is completely dissolved and the pH is stable at the desired level (e.g., pH 7.4).

  • Add the remaining buffer to reach the final desired volume and concentration.

  • Filter the solution through a 0.22 µm filter to sterilize and remove any remaining particulates.

Protocol 2: Preparation of a Co-solvent Stock Solution and Dilution into Assay Buffer

Use this protocol when pH modification is not feasible.

  • Prepare a Concentrated Stock: Dissolve the this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).[8] Ensure complete dissolution by vortexing or brief sonication.

  • Perform Serial Dilutions:

    • Create an intermediate dilution of the stock solution in your assay buffer. For example, add 10 µL of the 10 mM DMSO stock to 90 µL of pre-warmed assay buffer to get a 1 mM solution with 10% DMSO.

    • Perform further dilutions from this intermediate stock to achieve your final desired concentrations, ensuring the final DMSO concentration is within an acceptable range for your assay.

Diagrams

pH-Dependent Solubility of Carboxylic Acids

G Low_pH Protonated Form (R-COOH) Low Aqueous Solubility Equilibrium Low_pH->Equilibrium High_pH Deprotonated Form (R-COO⁻) High Aqueous Solubility Equilibrium->High_pH caption Figure 1. Ionization state and solubility of a carboxylic acid at different pH levels.

Caption: Ionization and solubility at different pH.

Workflow for Preparing Solutions

G Start Start: Solid Compound Method_Choice Is pH adjustment compatible with assay? Start->Method_Choice pH_Adj Protocol 1: pH Adjustment Method_Choice->pH_Adj Yes Co_Solvent Protocol 2: Co-solvent (e.g., DMSO) Method_Choice->Co_Solvent No Stock_pH Aqueous Stock Solution (pH > 5.8) pH_Adj->Stock_pH Stock_DMSO High Concentration DMSO Stock Co_Solvent->Stock_DMSO Final_Solution Final Working Solution (Low % DMSO) Stock_pH->Final_Solution Dilution_Step Serial Dilution in Assay Buffer Stock_DMSO->Dilution_Step Dilution_Step->Final_Solution caption Figure 2. Decision workflow for solubilizing this compound.

Caption: Decision workflow for solubilization.

References

  • ChemShuttle. (n.d.). This compound; CAS No.
  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. Retrieved from [Link]

  • Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Retrieved from [Link]

  • ThoughtCo. (2019). How to Prepare Common Acid Solutions. Retrieved from [Link]

  • Protocols Online. (2012). Making stock acid and base solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Buffers: Solutions That Resist pH Change. Retrieved from [Link]

  • Sci-Hub. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylicacid. Retrieved from [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Retrieved from [Link]

  • National Institutes of Health. (2024). Solubility vs Dissolution in Physiological Bicarbonate Buffer. Retrieved from [Link]

  • The Chemistry Blog. (2024). How To Make A Standard Solution. Retrieved from [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? Retrieved from [Link]

  • Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]

  • PubMed. (2011). Solution-mediated phase transformation of salts during dissolution. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of salts, pH and additives in the lysis buffer on the... Retrieved from [Link]

  • Chemistry LibreTexts. (2019). Solutions and Dilutions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions? Retrieved from [Link]

  • ChemBK. (2024). 1H-Pyrazole-5-carboxylic acid, 3-cyclopropyl-. Retrieved from [Link]

  • PubChem. (n.d.). 5-cyclopropyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • ScienceDirect. (2018). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Retrieved from [Link]

  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • ACS Publications. (2023). Effect of Buffer pH and Concentration on the Dissolution Rates... Retrieved from [Link]

  • National Institutes of Health. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives... Retrieved from [Link]

  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations... Retrieved from [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). Retrieved from [Link]

  • PubMed. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives... Retrieved from [Link]

  • PubMed. (2011). Improved pharmacokinetics of AMG 517 through co-crystallization part 2... Retrieved from [Link]

  • Reagentia. (n.d.). This compound (1 x 1 g). Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Carboxylic Acid Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, experience-based answers to common challenges, focusing on the causality behind experimental choices to help you troubleshoot and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers. How can I control the selectivity?

A1: This is one of the most common challenges in pyrazole synthesis, particularly in the Knorr synthesis. The formation of two regioisomers occurs because a substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound.[1][2] The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[2]

Causality & In-Depth Explanation:

  • Electronic Control: The initial, and often rate-determining, step is the nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon. The more electrophilic (electron-deficient) carbonyl carbon will react faster. For example, in 1-phenyl-1,3-butanedione, the carbonyl adjacent to the phenyl group is less electrophilic due to resonance, so the hydrazine preferentially attacks the other carbonyl.

  • Steric Control: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically block the approach to one of the carbonyl groups, thereby directing the reaction to the less hindered site.[2]

  • pH and Solvent Effects (The Critical Factor): This is your most powerful tool for control.

    • Acidic Conditions: Under acidic conditions, the more basic nitrogen of a substituted hydrazine (typically the one further from an electron-withdrawing group) is protonated, reducing its nucleophilicity. The remaining, less basic nitrogen is then forced to be the primary nucleophile, which can reverse the selectivity compared to neutral conditions.[2]

    • Solvent Choice: The solvent can dramatically influence regioselectivity. Highly polar, hydrogen-bond-donating solvents like fluorinated alcohols (e.g., 2,2,2-trifluoroethanol or TFE) have been shown to significantly enhance the formation of a single regioisomer, often yielding selectivity greater than 98:2.[3] This is attributed to the solvent's ability to stabilize specific transition states.

Troubleshooting Strategies:

StrategyRationaleRecommended Starting Point
pH Adjustment Modulates hydrazine nucleophilicity.Start with glacial acetic acid as the solvent or co-solvent. If selectivity is poor, try the reaction under neutral conditions (e.g., refluxing ethanol) and compare the isomer ratio.
Solvent Screening Stabilizes one reaction pathway over another.Replace standard solvents like ethanol with 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and run the reaction at room temperature or with gentle heating.[3]
Temperature Control Lower temperatures often increase selectivity.Run the reaction at 0 °C or room temperature instead of reflux. Kinetically controlled products are often favored at lower temperatures.
Modify Reactants Introduce steric bulk to direct the reaction.If possible, use a hydrazine with a bulkier substituent. This is a synthetic solution if reaction condition changes are ineffective.
Q2: I'm observing significant decarboxylation of my pyrazole carboxylic acid during the reaction or workup. Why is this happening and how can I prevent it?

A2: Decarboxylation is a common side reaction, especially for pyrazole-4-carboxylic acids and pyrazoles with electron-withdrawing groups, as these features stabilize the carbanionic intermediate formed upon loss of CO₂. The reaction is typically promoted by heat and strong acidic or basic conditions.[4][5][6]

Causality & In-Depth Explanation:

The mechanism involves the formation of a resonance-stabilized carbanion at the position where the carboxyl group was attached. The aromaticity of the pyrazole ring facilitates this process. High temperatures provide the necessary activation energy for the C-C bond cleavage.

  • Acid-Catalyzed Decarboxylation: Occurs at high temperatures (often >80 °C) in the presence of acids like H₂SO₄ or HCl.[4][5][6]

  • Base-Catalyzed Decarboxylation: Can proceed under basic conditions, particularly at elevated temperatures (80-120 °C) with bases like K₂CO₃.[4][5]

  • Metal-Catalyzed Decarboxylation: Certain metals, particularly copper compounds (like Cu₂O), can catalyze decarboxylation, sometimes under harsh conditions (e.g., 200 °C in DMF with microwave irradiation).[4][6]

Preventative Measures:

  • Temperature Management: Keep reaction and workup temperatures as low as possible. Avoid prolonged heating or refluxing if you suspect decarboxylation.

  • pH Control during Workup: When acidifying to precipitate your product, use a weaker acid (e.g., citric acid or acetic acid) and perform the addition slowly at low temperatures (ice bath). Avoid using strong mineral acids if possible.

  • Avoid Harsh Conditions: If your synthesis involves a final hydrolysis step of an ester, use milder conditions. For example, use LiOH in a THF/water mixture at room temperature instead of refluxing with NaOH or HCl.

  • Purification Strategy: If decarboxylation occurs during purification (e.g., on silica gel), consider alternative methods like crystallization or reverse-phase chromatography.

Q3: My N-alkylation of a pyrazole carboxylic acid ester is giving a mixture of N1 and N2 isomers. How can I achieve regioselective alkylation?

A3: The two nitrogen atoms in the pyrazole ring have similar electronic properties, which often leads to poor regioselectivity during N-alkylation, yielding a mixture of isomers.[7] Control can be achieved by exploiting subtle differences in steric hindrance and the electronic nature of the pyrazole ring, or by carefully selecting the base and alkylating agent.

Causality & In-Depth Explanation:

The outcome of N-alkylation is determined by the relative accessibility and nucleophilicity of the two ring nitrogens.

  • Steric Effects: The N1 position is generally less sterically hindered than the N2 position (which is flanked by substituents at positions 3 and 5). Therefore, using a bulky alkylating agent can favor substitution at the N1 position.[8]

  • Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

  • Role of the Base and Cation: The choice of base is critical. The counter-cation of the base (e.g., K⁺, Cs⁺, Mg²⁺) can coordinate with the pyrazole anion, blocking one nitrogen and directing the alkylating agent to the other. For instance, magnesium-catalyzed alkylations have been developed to provide high selectivity for the N2-alkylated product.[9]

Strategies for Regiocontrol:

MethodRationaleExample Application
Steric Hindrance A bulky electrophile will react at the less hindered nitrogen.Using benzyl bromide instead of a smaller alkyl halide like bromopropane can increase the N1/N2 ratio.[8]
Guided by Base/Metal The cation coordinates to one nitrogen, directing alkylation to the other.Using MgBr₂ as a catalyst with an alkyl halide can selectively yield the N2 isomer.[9] Using a base like Cs₂CO₃ often favors N1 alkylation.
Michael Addition For α,β-unsaturated electrophiles, catalyst-free conditions can provide excellent N1 selectivity (>99:1).[8][10]Reacting a 1H-pyrazole with an α,β-unsaturated ester or nitrile without a catalyst can lead to highly selective N1-alkylation.[8][10][11]

Troubleshooting Guide: At-a-Glance

Symptom / ObservationPossible Cause(s)Suggested Solution(s)
Low Reaction Yield 1. Incomplete reaction. 2. Decomposition of hydrazine starting material. 3. Competing side reactions (e.g., self-condensation of dicarbonyl).1. Increase reaction time/temperature; monitor by TLC/LC-MS. Consider microwave-assisted synthesis.[12] 2. Use freshly distilled or high-purity hydrazine. Run the reaction at a lower temperature.[13] 3. Add the dicarbonyl compound slowly to the hydrazine solution to maintain a low concentration.
Reaction Mixture Turns Dark Red/Brown or Forms Tar 1. Decomposition of phenylhydrazine. 2. Air oxidation of intermediates. 3. Reaction temperature is too high.1. Use high-purity phenylhydrazine. Add a mild base like sodium acetate to neutralize liberated acid.[14] 2. Run the reaction under an inert atmosphere (N₂ or Ar).[13] 3. Reduce the reaction temperature and monitor closely.
Product is an Inseparable Oil 1. Presence of persistent, oily impurities. 2. Product has a low melting point.1. Purify via column chromatography. If that fails, attempt purification by forming a salt (e.g., with HCl) to induce crystallization, then liberate the free base.[15] 2. Attempt to form a solid derivative (e.g., an amide from the carboxylic acid) for characterization.
Ester Hydrolysis During Cyclization 1. Strongly acidic or basic conditions are hydrolyzing the ester on the dicarbonyl starting material.1. Use milder conditions. A catalytic amount of acetic acid is often sufficient.[16] 2. Protect the carboxylic acid group before the cyclization and deprotect it in a final step.

Visualizing Reaction Pathways

Understanding the competition between desired and undesired pathways is key. The following diagram illustrates the critical choice point in the Knorr synthesis that leads to regioisomers.

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Dicarbonyl Unsymmetrical 1,3-Dicarbonyl (R1-CO-CH2-CO-R2) Attack_C1 Attack at Carbonyl 1 (adjacent to R1) Dicarbonyl->Attack_C1 Path A Attack_C2 Attack at Carbonyl 2 (adjacent to R2) Dicarbonyl->Attack_C2 Path B Hydrazine Substituted Hydrazine (R3-NH-NH2) Hydrazine->Attack_C1 Hydrazine->Attack_C2 Product_A Regioisomer A (Desired Product) Attack_C1->Product_A Cyclization & Aromatization Product_B Regioisomer B (Side Product) Attack_C2->Product_B Cyclization & Aromatization

Caption: Competing pathways in the Knorr synthesis leading to regioisomers.

A logical workflow can help diagnose and solve issues systematically.

G start Pyrazole Synthesis Fails (Low Yield / Impure) check_regio Is it a regioselectivity issue? start->check_regio check_decomp Is the reaction mixture dark/tarry? check_regio->check_decomp No sol_regio Adjust pH, change solvent (TFE), or lower temperature. check_regio->sol_regio Yes check_completion Are starting materials consumed (TLC)? check_decomp->check_completion No sol_decomp Use pure hydrazine, lower temp, run under N2. check_decomp->sol_decomp Yes sol_completion Increase temp/time, check catalyst. check_completion->sol_completion No end_purify Proceed to Optimized Purification check_completion->end_purify Yes sol_regio->end_purify sol_decomp->end_purify sol_completion->end_purify

Caption: Troubleshooting workflow for pyrazole carboxylic acid synthesis.

Featured Protocol: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole-3-carboxylate

This protocol demonstrates the use of solvent effects to control regioselectivity in the synthesis of ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate.

Materials:

  • 1,1,1-Trifluoro-2,4-pentanedione (a 1,3-dicarbonyl)

  • Phenylhydrazine

  • 2,2,2-Trifluoroethanol (TFE)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) in 2,2,2-trifluoroethanol (TFE) to a concentration of 0.5 M.

  • To this solution, add phenylhydrazine (1.05 eq) dropwise at room temperature over 5 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, remove the TFE under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel to afford the desired 1,5-disubstituted pyrazole as the major regioisomer.

Rationale for Key Steps:

  • TFE as Solvent: As demonstrated in the literature, TFE is used to maximize the regioselectivity of the condensation, strongly favoring the formation of the isomer where the phenylhydrazine attacks the acetyl carbonyl over the trifluoroacetyl carbonyl.[3]

  • Slight Excess of Hydrazine: A small excess ensures complete consumption of the more valuable dicarbonyl starting material.

  • Aqueous Workup: The bicarbonate wash removes any unreacted acidic starting materials or byproducts.

References

  • Knorr pyrazole synthesis. Name-Reaction.com.
  • Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). pubs.acs.org.
  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles.
  • The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Semantic Scholar.
  • Troubleshooting common issues in pyrazole synthesis. Benchchem.
  • Troubleshooting the reaction mechanism of pyrazole form
  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Benchchem.
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
  • Regioselectivity issues in the synthesis of substituted pyrazoles
  • Troubleshooting Knorr pyrazole synthesis impurities. Benchchem.
  • Knorr Pyrazole Synthesis advice. Reddit.
  • Preventing degradation of pyrazole compounds during synthesis. Benchchem.
  • Method for purifying pyrazoles.

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Functionalization. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the chemical modification of pyrazole scaffolds. Pyrazoles are a cornerstone in medicinal chemistry, and their effective functionalization is critical for the development of novel therapeutics.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of these reactions, ensuring both efficiency and success in your experimental endeavors.

I. General Troubleshooting Guide

This section addresses common issues encountered across various pyrazole functionalization reactions.

Question: My reaction shows low or no conversion of the starting material. What are the initial checks I should perform?

Answer:

Low or no conversion is a frequent issue that can often be resolved by systematically evaluating the reaction setup and components.

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Ensure the purity of your pyrazole substrate, coupling partner, and any pre-catalysts. Impurities can poison the catalyst or participate in side reactions.

    • Solvent and Reagent Integrity: Use anhydrous and degassed solvents, especially for reactions sensitive to oxygen and moisture, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.[2] Ensure bases are freshly opened or have been stored under an inert atmosphere.

    • Accurate Stoichiometry: Double-check the molar ratios of your reactants, catalyst, ligand, and base. A slight excess of the coupling partner and base is often beneficial.

  • Reaction Conditions:

    • Temperature: Ensure the reaction is being conducted at the optimal temperature. Some reactions require heating to overcome activation energy barriers. Conversely, excessive heat can lead to catalyst decomposition or undesired side reactions.

    • Inert Atmosphere: For air- and moisture-sensitive reactions, confirm that the reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that all additions were performed under a positive pressure of the inert gas.[2]

  • Catalyst Activity:

    • Catalyst Pre-activation: Some palladium pre-catalysts require an activation step to generate the active Pd(0) species. Ensure your protocol includes this if necessary.

    • Catalyst Decomposition: The reaction solution turning black can sometimes indicate the formation of palladium black (inactive palladium), which can result from catalyst decomposition.[3]

Question: I am observing the formation of significant side products. How can I identify and minimize them?

Answer:

Side product formation can often provide clues about the reaction's shortcomings. Common side products and their mitigation strategies are outlined below:

  • Homocoupling of Boronic Acids (Suzuki-Miyaura): The formation of a biaryl product derived from the boronic acid coupling with itself is a common side reaction.[4]

    • Cause: This is often due to the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), initiating a different catalytic cycle that favors homocoupling.[2][4]

    • Solution: Rigorously degas all solvents and ensure the reaction is maintained under a strict inert atmosphere.[2]

  • Hydrodehalogenation (General Cross-Coupling): The replacement of the halide on the pyrazole with a hydrogen atom.

    • Cause: This can occur via β-hydride elimination from certain intermediates in the catalytic cycle.[5]

    • Solution: Judicious choice of ligand can often suppress this side reaction. For instance, in Buchwald-Hartwig aminations, sterically hindered biarylphosphine ligands can be effective.

  • Protodeborylation (Suzuki-Miyaura): The cleavage of the C-B bond of the boronic acid by a proton source.

    • Cause: This can be promoted by acidic conditions or the presence of water with certain bases.

    • Solution: Use of anhydrous conditions and carefully selecting a non-protic base can minimize this issue.

Troubleshooting Workflow for Low Yield/Side Product Formation

Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Check_Conditions Confirm Reaction Conditions (Temp., Atmosphere) Start->Check_Conditions Analyze_Side_Products Identify Side Products (GC-MS, NMR) Start->Analyze_Side_Products Optimize_Catalyst Screen Catalysts and Ligands Check_Reagents->Optimize_Catalyst Check_Conditions->Optimize_Catalyst Analyze_Side_Products->Optimize_Catalyst Optimize_Solvent_Base Screen Solvents and Bases Optimize_Catalyst->Optimize_Solvent_Base Successful_Reaction Reaction Optimized Optimize_Solvent_Base->Successful_Reaction Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (L-Pd(Ar)(X)) Pd0->OxAdd Ar-X Amine_Coord Amine Coordination and Deprotonation OxAdd->Amine_Coord HNR'R'', Base RedElim Reductive Elimination Amine_Coord->RedElim Inhibition Catalyst Inhibition (Pyrazole Coordination) Amine_Coord->Inhibition Unprotected Pyrazole RedElim->Pd0 Product Ar-NR'R'' RedElim->Product

Sources

Technical Support Center: Suzuki Coupling with Pyrazole Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Pyrazoles are a cornerstone moiety in medicinal chemistry, but their successful coupling requires a nuanced understanding of the reaction mechanism and potential pitfalls. This resource, presented in a question-and-answer format, addresses common challenges and provides field-proven, in-depth solutions to accelerate your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My Suzuki coupling reaction with a halopyrazole is giving low to no yield. What are the likely causes and how can I fix it?

Answer:

This is the most common issue encountered with pyrazole substrates and typically points to catalyst inhibition or suboptimal reaction conditions. The lone pair of electrons on the pyrazole's nitrogen atom can coordinate to the palladium center, leading to the formation of inactive or off-cycle catalyst species.[1][2] This is especially problematic with unprotected N-H pyrazoles, which are more acidic than other heterocycles like indoles and can more strongly inhibit the catalyst.[1]

Troubleshooting Workflow:

  • Catalyst & Ligand Selection is Critical: Standard catalysts like Pd(PPh₃)₄ often fail with these substrates.[3] The key is to use a combination of a palladium precatalyst and a bulky, electron-rich phosphine ligand. These ligands promote the desired reductive elimination step and sterically disfavor the inhibitory N-coordination.[4]

    • Recommended Starting Point: Begin with second-generation Buchwald precatalysts, such as SPhos or XPhos G2/G3 precatalysts.[1] These are often more effective than using a palladium source like Pd₂(dba)₃ with a separate ligand.[1] If these fail, screening a panel of ligands is the next logical step.

  • Base Selection: The choice of base is crucial for an efficient transmetalation step. A weak base may not be sufficient, while an overly strong base can promote side reactions.

    • Inorganic bases like K₃PO₄ and K₂CO₃ are excellent starting points. K₃PO₄ is often effective for challenging couplings.[1]

    • For base-sensitive substrates, milder conditions using NaHCO₃ or anhydrous conditions with K₃PO₄ can prevent degradation.[4]

  • Solvent System: A solvent system that can solubilize both the organic and inorganic reagents is necessary.

    • A mixture of an organic solvent like dioxane, THF, or toluene with water (e.g., 4:1 or 9:1 ratio) is standard.[1][4] The water is essential for dissolving the inorganic base and facilitating the transmetalation. For substrates prone to protodeboronation, minimizing water or using anhydrous conditions (e.g., K₃PO₄ in dioxane) can be beneficial.[4]

  • Temperature and Reaction Time: Many pyrazole couplings require elevated temperatures (80-110 °C) to proceed efficiently.[1] If you observe starting material decomposition, consider lowering the temperature and extending the reaction time. Microwave irradiation can dramatically shorten reaction times and sometimes improve yields by minimizing side reactions.[5][6][7]

Troubleshooting Decision Workflow Here is a visual guide to help diagnose and solve low-yield issues.

G start Low / No Yield check_reagents Verify Purity & Integrity of Starting Materials & Reagents start->check_reagents catalyst_issue Potential Catalyst Inhibition check_reagents->catalyst_issue Reagents OK conditions_issue Suboptimal Conditions check_reagents->conditions_issue Reagents OK screen_ligands Screen Bulky Ligands (e.g., SPhos, XPhos, RuPhos) catalyst_issue->screen_ligands use_precatalyst Switch to Buchwald Precatalyst (G2/G3) catalyst_issue->use_precatalyst screen_bases Screen Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) conditions_issue->screen_bases screen_solvents Adjust Solvent System (Dioxane/H₂O, Toluene/H₂O) conditions_issue->screen_solvents increase_temp Increase Temperature or Use Microwave Irradiation conditions_issue->increase_temp success Improved Yield screen_ligands->success use_precatalyst->success screen_bases->success screen_solvents->success increase_temp->success

Caption: A decision tree for troubleshooting low-yield Suzuki reactions with pyrazoles.

Question 2: I'm observing significant amounts of homocoupling of my boronic acid/ester. How can I suppress this side reaction?

Answer:

Homocoupling of the boronic acid (Ar-B(OR)₂ + Ar-B(OR)₂ → Ar-Ar) is a common side reaction, often exacerbated by the presence of oxygen. While complete exclusion of oxygen is ideal, it's often impractical. The choice of catalyst and reaction setup are key to minimizing this pathway.

Mitigation Strategies:

  • Thorough Degassing: This is the most critical step. Ensure your solvent and the reaction headspace are thoroughly deoxygenated. A common and effective method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before adding the catalyst, followed by maintaining an inert atmosphere throughout the reaction.[8]

  • Use of Palladium Precatalysts: Palladium(II) sources like Pd(OAc)₂ can be reduced to Pd(0) in situ, but this process can sometimes promote homocoupling. Using a well-defined Pd(0) source or, more conveniently, an air-stable precatalyst (like the Buchwald types) that cleanly generates the active Pd(0) species can reduce homocoupling.

  • Ligand Choice: Bulky ligands not only help with the primary reaction but can also disfavor the pathways leading to homocoupling.[4]

  • Stoichiometry: Use a slight excess of the boronic acid/ester (typically 1.1-1.5 equivalents). While counterintuitive, ensuring enough boronic acid is present for the main catalytic cycle can sometimes outcompete the homocoupling side reaction.

Question 3: My main side product is the dehalogenated pyrazole (protodeboronation or dehalogenation). What causes this and what is the solution?

Answer:

The formation of a dehalogenated pyrazole arises from a competing side reaction where the halide is replaced by a hydrogen atom.[9] Similarly, if you observe your starting boronic ester being converted back to its parent arene, this is known as protodeboronation.[9] These issues are often linked.

Causes and Solutions:

  • Dehalogenation: This side reaction can occur after oxidative addition, where a hydride source in the reaction mixture (which can be the solvent or base) leads to reductive elimination of the dehalogenated product.[9]

    • Solution: Iodopyrazoles are more prone to dehalogenation than their bromo- or chloro-analogs. If possible, using a bromopyrazole is often a good compromise between reactivity and stability.[3][6][10]

  • Protodeboronation: This is the hydrolysis of the C-B bond and is particularly problematic with unstable boronic acids (e.g., some heteroaryl boronic acids) under basic, aqueous conditions at high temperatures.[1][9]

    • Solution:

      • Use Boronic Esters: Pinacol (BPin) or neopentylglycol esters are generally more stable towards protodeboronation than the corresponding boronic acids.

      • Use Anhydrous Conditions: Switching to an anhydrous solvent system with a base like K₃PO₄ can significantly reduce this side reaction.[4]

      • Milder Conditions: If possible, lower the reaction temperature and use a more active catalyst system to shorten the reaction time, thereby reducing the exposure of the boronic ester to harsh conditions.

Comparative Data: Recommended Conditions for Pyrazole Suzuki Coupling

The following table provides a starting point for reaction optimization, comparing common catalytic systems for the coupling of a generic 4-bromopyrazole with an arylboronic acid. Yields are representative and will vary based on specific substrates.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield RangeReference
Pd₂(dba)₃ (2.5)SPhos (6)K₃PO₄ (2)Dioxane/H₂O (4:1)10070-85%[1]
XPhos Pd G2 (3)-K₃PO₄ (2)Dioxane/H₂O (4:1)10075-90%[1]
Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)Toluene/H₂O (9:1)11065-80%[4]
Pd(dppf)Cl₂ (5)-Cs₂CO₃ (2)Dioxane10050-75%[11]
Pd/C (10)-K₂CO₃ (2)IPA/H₂O (1:1)80Highly variable[12]

Note: Precatalysts like XPhos Pd G2 already contain the ligand.

General Protocol for Screening Suzuki Coupling Conditions

This protocol provides a robust method for quickly identifying optimal conditions for your specific pyrazole substrate.

Procedure:

  • Array Setup: In an array of reaction vials (e.g., in a Radleys block or similar parallel synthesis equipment), add the halopyrazole (1.0 mmol, 1.0 equiv).

  • Reagent Addition: To each designated vial, add the boronic acid or ester (1.2 equiv) and the chosen base (2.0 equiv).

  • Catalyst/Ligand Addition: In a glovebox or under an inert atmosphere, add the specified palladium source and/or ligand to each vial.

  • Solvent Addition: Add the chosen degassed solvent system (e.g., 4 mL Dioxane, 1 mL H₂O) to each vial.

  • Inert Atmosphere: Seal the vials and ensure they are under an inert atmosphere (Argon or N₂). If not performed in a glovebox, sparge the mixture with inert gas for 10-15 minutes.[8][11]

  • Heating & Monitoring: Transfer the block to a preheated stirrer hotplate. Stir vigorously at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours). Monitor the reaction progress by taking aliquots for LC-MS or TLC analysis.

  • Work-up & Analysis: Upon completion, cool the reactions, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer, and concentrate. Analyze the crude yield/conversion by ¹H NMR with an internal standard.

Visualizing the Catalytic Cycle and Inhibition

The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing inhibitory pathway caused by pyrazole coordination.

G cluster_0 Desired Catalytic Cycle cluster_1 Inhibitory Off-Cycle Pathway pd0 Pd(0)L₂ oa Oxidative Addition (R¹-Pd(II)-X)L₂ pd0->oa R¹-X tm Transmetalation (R¹-Pd(II)-R²)L₂ oa->tm R²-B(OR)₂ inactive_complex Inactive (Pyrazole)₂-Pd(II) Complex oa->inactive_complex Pyrazole Coordination (Catalyst Inhibition) re Reductive Elimination tm->re re->pd0 Product Out product R¹-R² re->product pyrazole Pyrazole Substrate pyrazole->inactive_complex

Caption: The Suzuki cycle vs. the pyrazole-induced catalyst inhibition pathway.

References

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate.[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH).[Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar.[Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications.[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications.[Link]

  • Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. MDPI.[Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit.[Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate.[Link]

  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate.[Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.[Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health (NIH).[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.[Link]

  • What is the proper way to set up a suzuki coupling? Reddit.[Link]

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Publishing.[Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit.[Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate.[Link]

Sources

Stability of 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Introduction to the Stability Profile

This compound is a versatile building block in pharmaceutical and agrochemical research. Understanding its stability under various conditions is critical for developing robust synthetic routes, stable formulations, and reliable analytical methods. The pyrazole ring, in general, is a relatively stable aromatic heterocycle. However, the presence of the carboxylic acid and cyclopropyl groups introduces specific chemical properties that influence its degradation pathways. This guide will walk you through the known stability characteristics and provide you with the tools to investigate its behavior under your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term storage, it is recommended to keep this compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Ideal conditions are room temperature (15-25°C) with a relative humidity below 50%.[2] Storing the compound away from strong oxidizing agents, strong bases, and amines is also advised to prevent chemical degradation.[1]

Q2: Is this compound sensitive to acidic or basic conditions?

Q3: How stable is the compound to heat?

This compound is a crystalline solid with a melting point between 178-182°C, which suggests good thermal stability under standard laboratory conditions.[2] However, prolonged exposure to temperatures approaching its melting point may lead to thermal decomposition. The exact decomposition temperature and pathway should be determined by thermal analysis techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).

Q4: What is the expected stability of this compound in common organic solvents?

Under neutral and anhydrous conditions, this compound is expected to be stable in common organic solvents such as methanol, acetonitrile, and dichloromethane at room temperature. However, the choice of solvent can influence degradation rates under stress conditions (e.g., in the presence of acid or base, or upon exposure to light).

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound, pointing to potential stability-related causes.

Observed Issue Potential Cause & Troubleshooting Steps
Inconsistent analytical results (e.g., varying purity, unexpected peaks in HPLC). This could be due to on-bench degradation. Troubleshooting: • Prepare solutions fresh daily.• Avoid preparing stock solutions in strongly acidic or basic diluents.• Check the compatibility of the solvent with the compound, especially if heating is involved.• If new peaks are observed, consider performing a forced degradation study to identify potential degradants.
Low yield in a synthetic reaction where the compound is a starting material. The compound may be degrading under the reaction conditions. Troubleshooting: • If the reaction is conducted in a strong acid, consider alternative, milder conditions.• If the reaction involves a strong base, consider the possibility of salt formation or degradation.• If the reaction is heated for an extended period, assess the thermal stability of the compound under the specific reaction conditions.
Discoloration of the solid material over time. This may indicate slow degradation due to exposure to light, air (oxidation), or moisture. Troubleshooting: • Store the compound in an amber vial to protect it from light.• Ensure the container is tightly sealed and consider storing it under an inert atmosphere (e.g., nitrogen or argon).• Store in a desiccator to minimize moisture exposure.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are representative of what might be observed under long-term storage.[4][5]

Below are generalized protocols for performing forced degradation studies on this compound. These should be adapted based on the specific experimental setup and analytical capabilities.

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

Hydrolytic Stability
  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before analysis.

    • Analyze the samples by a suitable analytical method (e.g., HPLC). Note: Given the known sensitivity to strong acidic hydrolysis, degradation may be rapid. Monitor the initial time points closely.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acidic hydrolysis.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Neutral Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of water.

    • Follow the same incubation and sampling procedure as for acidic and basic hydrolysis.

Oxidative Stability
  • To an aliquot of the stock solution, add an equal volume of a 3% solution of hydrogen peroxide (H₂O₂).

  • Incubate the solution at room temperature, protected from light.

  • Withdraw samples at various time points and analyze. Note: The pyrazole ring is generally resistant to oxidation, but the carboxylic acid and cyclopropyl groups could be susceptible.

Thermal Stability (Solid State)
  • Place a known amount of the solid compound in a vial.

  • Heat the vial in an oven at a temperature below the melting point (e.g., 100°C).

  • At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze.

Photostability
  • Expose a solution of the compound (in a photostable container, e.g., quartz) and a sample of the solid compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • A control sample should be kept in the dark under the same conditions.

  • Analyze the exposed and control samples.

Visualization of Potential Degradation Pathways

The following diagram illustrates a logical workflow for investigating the stability of this compound.

Stability_Investigation_Workflow Workflow for Stability Assessment cluster_planning Planning & Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis & Characterization cluster_evaluation Data Evaluation & Reporting start Start: Define Stability Study Objectives prep_stock Prepare Stock Solution (e.g., 1 mg/mL in MeOH) start->prep_stock hydrolysis Hydrolytic Stress (Acid, Base, Neutral) prep_stock->hydrolysis oxidation Oxidative Stress (e.g., 3% H2O2) prep_stock->oxidation thermal Thermal Stress (Solid & Solution) prep_stock->thermal photo Photolytic Stress (UV/Vis Light) prep_stock->photo hplc HPLC Analysis (Stability-Indicating Method) hydrolysis->hplc oxidation->hplc thermal->hplc photo->hplc mass_spec LC-MS for Degradant Identification hplc->mass_spec If degradants are observed pathway Elucidate Degradation Pathways mass_spec->pathway report Summarize Stability Profile & Recommendations pathway->report

Caption: A workflow for assessing the stability of a compound.

Based on the chemical structure, a potential degradation pathway under strong hydrolytic conditions could involve the cleavage of the pyrazole ring or modification of the carboxylic acid group.

Degradation_Pathway Hypothetical Degradation under Strong Hydrolysis cluster_products Potential Degradation Products parent This compound C₇H₈N₂O₂ decarboxylated Decarboxylated Product 1-Cyclopropyl-1H-pyrazole parent->decarboxylated Strong Heat/Acid (Decarboxylation) ring_opened Ring-Opened Product e.g., Hydrazone derivative parent->ring_opened Harsh Hydrolysis (Ring Cleavage)

Caption: A potential degradation pathway for the compound.

Summary of Stability Data

Condition Expected Stability Potential Degradation Products Recommendations
Long-Term Storage Good under recommended conditions.Minimal to none.Store at 15-25°C, <50% RH, protected from light.
Acidic pH Sensitive to strong acids.Ring-opened products, decarboxylation at high temp.Avoid prolonged exposure to strong acids, especially when heated.
Basic pH Likely stable in weak base, potential for degradation in strong base at high temp.Decarboxylation.Use caution with strong bases at elevated temperatures.
Oxidation Expected to be relatively stable.N-oxides, hydroxylated species.Standard antioxidant precautions are generally sufficient.
Heat Thermally stable up to its melting point for short periods.Decarboxylation, complex decomposition.Avoid prolonged heating near the melting point.
Light Photostability data not available, but pyrazoles can be photoreactive.Isomers, ring-contracted products.Conduct photostability studies and store protected from light.

References

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2014). Asian Journal of Research in Chemistry.
  • Forced Degradation Studies. (2016). SciSpace. Retrieved from [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (n.d.). PMC - NIH. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylicacid. Retrieved from [Link]

  • PubChem. (n.d.). 5-cyclopropyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2022). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. Retrieved from [Link]

Sources

Preventing degradation of 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid. This guide is designed to provide in-depth, practical advice to ensure the long-term stability and integrity of this valuable research compound. By understanding the potential degradation pathways and implementing proper storage and handling protocols, you can safeguard your experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the storage and stability of this compound.

Q1: What are the ideal storage conditions for solid this compound?

A1: For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dark, and dry place. Recommended storage temperatures are between 2°C and 8°C.[1][2][3][4] Some suppliers also recommend room temperature (15-25°C) storage, provided the relative humidity is below 50%.[5] To further protect against atmospheric moisture and potential degradation, storing under an inert atmosphere (e.g., argon or nitrogen) is a best practice, particularly for long-term archival purposes.[6]

Q2: How should I store solutions of this compound?

A2: Solutions are generally less stable than the solid material. If you must store the compound in solution, use a dry, aprotic solvent. Prepare solutions fresh for each experiment whenever possible. If short-term storage is necessary, store the solution at -20°C or below in a tightly capped vial with minimal headspace. Avoid repeated freeze-thaw cycles.

Q3: What are the primary signs of degradation?

A3: Visual signs of degradation can include a change in color (e.g., from white to off-white or yellow) or a change in the physical state of the powder (e.g., clumping or becoming sticky, which may indicate moisture absorption). However, significant degradation can occur without any visible changes. Therefore, periodic analytical verification is the most reliable method to assess purity.

Q4: Is this compound sensitive to light?

A4: Yes, pyrazole derivatives can be sensitive to light.[7] Photodissociation and photochemically-induced reactions are potential degradation pathways.[8] Always store the compound in an amber vial or a container that is otherwise protected from light. Keeping the container in a dark cabinet or drawer provides an additional layer of protection.

Q5: Is this compound hygroscopic?

A5: While not classified as highly hygroscopic, like many carboxylic acids, it can absorb moisture from the atmosphere. This is why storage in a dry environment (desiccator or with a desiccant) and under an inert atmosphere is recommended to prevent potential hydrolysis and other moisture-mediated degradation.[6]

II. Troubleshooting Guide: Degradation Issues

This section provides a question-and-answer format to address specific problems you might encounter, linking them to potential causes and offering actionable solutions.

Problem 1: My compound's purity has decreased over time, as confirmed by HPLC analysis.
  • Q: I stored the solid compound at room temperature in its original vial, but the purity has dropped after several months. What happened?

    • A: The most likely culprits are exposure to humidity, atmospheric oxygen, and ambient light. Carboxylic acids can be susceptible to moisture, and pyrazole rings can be sensitive to oxidation and light.[6][7] Even a seemingly well-sealed container can allow for slow exchange with the atmosphere over time.

    • Solution: For long-term storage, transfer the compound to a fresh, dry amber vial, flush with an inert gas like argon or nitrogen, seal tightly with a high-quality cap, and store in a refrigerator (2-8°C).[1][2]

  • Q: I've noticed a new, smaller peak in my HPLC chromatogram that wasn't there initially. What could it be?

    • A: Without mass spectrometry data, it's difficult to be certain. However, two common degradation pathways for pyrazole carboxylic acids are decarboxylation (loss of CO2) and hydrolysis of the pyrazole ring, though the latter is more common with pyrazole esters.[9][10] Decarboxylation can be promoted by heat, light, or the presence of certain metal contaminants.[11][12]

    • Solution: To minimize the risk of decarboxylation, strictly avoid high temperatures and direct light exposure during storage and handling. Ensure all glassware is scrupulously clean.

Problem 2: I'm observing poor solubility or inconsistent results in my experiments.
  • Q: The compound used to dissolve readily in my solvent system, but now it's taking longer, or a small amount of insoluble material remains. Why?

    • A: This could be due to the formation of less soluble degradation products or the absorption of water, which can alter the compound's physical properties. If the degradation product is a salt or a more polar compound, its solubility characteristics will differ from the parent molecule.

    • Solution: Before use, ensure the compound is a fine, free-flowing powder. If it has clumped, it may have absorbed moisture. You can dry the compound under a high vacuum for a few hours (provided it is thermally stable at room temperature) before weighing. Always use high-purity, dry solvents for your experiments.

  • Q: My experimental results are not reproducible, even when using the same batch of the compound. What could be the cause?

    • Solution: Aliquot the compound into smaller, single-use vials upon receipt. This minimizes the exposure of the bulk material to the atmosphere each time you need to weigh out a sample.

III. Key Degradation Pathways & Prevention

Understanding the "why" behind storage protocols is crucial for maintaining the integrity of this compound.

Potential Degradation Mechanisms
  • Decarboxylation: This involves the loss of the carboxylic acid group as carbon dioxide (CO₂). This process can be accelerated by heat, UV light, and the presence of acidic or basic impurities, or certain metal catalysts.[11][12][13][14][15]

  • Hydrolysis: While the pyrazole ring itself is relatively stable, the presence of moisture, especially under acidic or basic conditions, can potentially lead to ring-opening or other hydrolytic degradation over long periods. Pyrazole esters are particularly susceptible to hydrolysis.[9][10]

  • Oxidation: The pyrazole ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents or prolonged exposure to atmospheric oxygen.[6] This can lead to the formation of N-oxides or other oxidized species.

  • Photodegradation: Many heterocyclic aromatic compounds, including pyrazoles, can absorb UV light, leading to photochemical reactions and degradation.[7][8]

Workflow for Optimal Storage and Handling

The following diagram illustrates the best-practice workflow from receiving the compound to its use in experiments.

G cluster_0 Receiving & Initial Processing cluster_1 Storage cluster_2 Experimental Use Receive Receive Compound Purity Perform Initial Purity Check (e.g., HPLC, LC-MS) Receive->Purity Aliquot Aliquot into smaller, amber vials under inert atmosphere (Ar/N2) Purity->Aliquot Store Store at 2-8°C in a dark, dry location Aliquot->Store Desiccator Use of a desiccator is recommended Store->Desiccator Equilibrate Equilibrate a single aliquot to room temperature before opening Store->Equilibrate Weigh Weigh quickly in a low-humidity environment Equilibrate->Weigh Dissolve Dissolve in high-purity, dry solvent immediately before use Weigh->Dissolve

Caption: Recommended workflow for handling and storage.

IV. Quantitative Data & Protocols

Table 1: Summary of Storage Conditions and Potential Impact
ParameterRecommended ConditionRationalePotential Impact of Deviation
Temperature 2°C – 8°C[1][2][3][4]Slows down chemical degradation rates, including decarboxylation.Increased rate of degradation, potential for decarboxylation.
Atmosphere Inert Gas (Argon/Nitrogen)[6]Prevents oxidation and moisture-related degradation.Slow oxidation of the pyrazole ring; potential for hydrolysis.
Light Protected from light (Amber Vial)Prevents photodegradation.[7][8]Photochemically induced reactions, leading to unknown byproducts.
Humidity Dry (Desiccated)Prevents water absorption and potential hydrolysis.Clumping of the solid, potential for slow hydrolysis.
Container Tightly Sealed Glass VialPrevents exposure to atmosphere and contaminants.Contamination, exposure to moisture and oxygen.
Protocol: Routine Purity Check by HPLC

This protocol provides a general method for monitoring the stability of your compound over time. The exact conditions may need to be optimized for your specific equipment.

Objective: To quantify the purity of this compound and detect the presence of degradation products.

Materials:

  • This compound sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (or other suitable modifier)

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Accurately prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., Acetonitrile or a 1:1 mixture of Acetonitrile:Water).

    • Dilute the stock solution to a working concentration of approximately 50-100 µg/mL using the initial mobile phase composition (e.g., 90% A: 10% B).

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: ~220-254 nm (determine optimal wavelength by UV scan)

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: Ramp to 90% B

      • 15-18 min: Hold at 90% B

      • 18-19 min: Return to 10% B

      • 19-25 min: Re-equilibrate at 10% B

  • Analysis:

    • Run a blank (injection of mobile phase) to identify any system peaks.

    • Inject your sample.

    • Integrate the peak areas. Purity can be estimated by calculating the area of the main peak as a percentage of the total area of all peaks.

    • Compare the chromatogram to a reference chromatogram of a freshly opened, high-purity sample. Note any new peaks, which may indicate degradation products.

V. References

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications. [Link]

  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. [Link]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Publishing. [Link]

  • Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents.

  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. European Patent Office. [Link]

  • WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylicacid. MySkinRecipes. [Link]

  • Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. RSC Publishing. [Link]

  • Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters (ACS Publications). [Link]

Sources

Common impurities in commercially available 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Here, we address common challenges and impurities encountered during its use and provide in-depth troubleshooting advice to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Impurity Profile & Identification

Question 1: I've synthesized this compound, but my TLC and NMR analysis suggest the presence of a significant impurity. What is the most likely culprit?

Answer:

The most common impurity encountered during the synthesis of substituted pyrazoles, such as this compound, is a regioisomer . This issue arises from the foundational step of pyrazole synthesis: the condensation of a hydrazine with an unsymmetrical 1,3-dicarbonyl compound.[1][2][3]

Causality: The reaction between a hydrazine and a β-ketoester can proceed via two different pathways, leading to the formation of two distinct regioisomers. The reaction's regioselectivity can be influenced by factors such as the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions.[2][3] For instance, conventional synthesis in ethanol at ambient temperature can lead to an equimolar mixture of the regioisomers.[2]

Question 2: How can I confirm the presence of a regioisomer in my product?

Answer:

A combination of analytical techniques is recommended for the unambiguous identification of regioisomers:

  • Thin Layer Chromatography (TLC): Regioisomers often have slightly different polarities, resulting in two distinct spots on a TLC plate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: You will likely observe two sets of signals for the protons on the pyrazole ring and the cyclopropyl group. The chemical shifts of the pyrazole proton will be particularly informative.

    • ¹³C NMR: The carbon signals of the pyrazole ring and the substituent groups will also be duplicated.

    • 2D NMR (COSY, HSQC, HMBC): These experiments can help in definitively assigning the proton and carbon signals to each specific isomer, confirming their structures.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique will show two peaks with the same mass-to-charge ratio (m/z), indicating the presence of two isomers.

Troubleshooting Common Synthesis & Purification Issues

Question 3: My NMR spectrum shows persistent signals corresponding to an ethyl group (a triplet and a quartet), even after the hydrolysis of the ester precursor. What could be the reason?

Answer:

This is a classic case of incomplete hydrolysis . The synthesis of this compound often proceeds through the hydrolysis of its corresponding ethyl ester.[4] If the hydrolysis reaction is not driven to completion, you will have the ethyl ester present as an impurity in your final carboxylic acid product.

Troubleshooting Steps:

  • Extend the Reaction Time: Continue the hydrolysis for a longer duration. Monitor the reaction progress by TLC until the starting ester spot completely disappears.

  • Increase the Amount of Base: Ensure you are using a sufficient excess of the hydrolyzing agent (e.g., LiOH or NaOH). A common protocol suggests using 1.5 to 3.0 equivalents of the base.[4]

  • Elevate the Reaction Temperature: Gently heating the reaction mixture can often drive the hydrolysis to completion.

  • Re-subject the Product to Hydrolysis Conditions: If you have already isolated the product, you can re-dissolve it in an appropriate solvent and repeat the hydrolysis procedure.

Question 4: After purification by crystallization, I'm concerned about residual solvents. What are the common solvents to look out for, and how can I remove them?

Answer:

Residual solvents are a common impurity in crystallized products. The specific solvents to look for will depend on the solvents used in your synthesis and purification steps. Common solvents for the crystallization of carboxylic acids include alcohols (like ethanol), acetone, and mixtures containing water.[5]

Identification and Removal:

  • ¹H NMR: Residual solvents will appear as characteristic signals in your proton NMR spectrum (e.g., a singlet for acetone, a triplet and quartet for ethanol).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a more sensitive technique for identifying and quantifying residual solvents.

  • Removal:

    • Drying under High Vacuum: This is the most straightforward method. Place your sample in a vacuum oven, preferably with gentle heating (ensure the temperature is well below the melting point of your compound).

    • Azeotropic Distillation: For high-boiling point solvents, you can sometimes remove them by dissolving your product in a lower-boiling point solvent with which the impurity forms an azeotrope and then removing the solvent under reduced pressure.

    • Lyophilization (Freeze-Drying): If your compound is soluble in water or a suitable solvent like dioxane, lyophilization can be an effective way to remove residual solvents.

Experimental Protocols & Workflows

Protocol 1: Purification of this compound by Recrystallization

This protocol provides a general guideline for the purification of the target compound from common impurities. The choice of solvent is critical and may require some optimization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, acetone/water, or toluene)

  • Erlenmeyer flask

  • Heating source (hot plate with a water or oil bath)

  • Filter paper and funnel (Büchner funnel for vacuum filtration is recommended)

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The desired compound should start to crystallize. To maximize the yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove any residual solvent.

Workflow for Impurity Identification and Removal

The following diagram illustrates a logical workflow for identifying and addressing common impurities in your this compound product.

Impurity_Workflow cluster_impurities Impurity Type cluster_actions Action start Crude Product analytical_chem Analytical Characterization (TLC, NMR, LC-MS) start->analytical_chem decision Impurity Identified? analytical_chem->decision regioisomer Regioisomer decision->regioisomer Yes ester Unreacted Ester decision->ester Yes solvent Residual Solvent decision->solvent Yes pure_product Pure Product decision->pure_product No chromatography Column Chromatography regioisomer->chromatography rehydrolyze Re-hydrolyze ester->rehydrolyze vacuum_dry Dry Under Vacuum solvent->vacuum_dry chromatography->pure_product rehydrolyze->pure_product vacuum_dry->pure_product

Sources

Technical Support Center: Scaling Up the Synthesis of 1-Cyclopropyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.

Overview of the Synthetic Pathway

The most common and robust method for synthesizing this compound involves a three-step process. This pathway is favored for its reliability and the availability of starting materials. The core of this synthesis is the Knorr pyrazole synthesis, a type of cyclocondensation reaction.[1][2]

  • Intermediate Formation : Reaction of an appropriate 1,3-dicarbonyl equivalent, such as ethyl 2-(ethoxymethylene)-3-oxobutanoate, with cyclopropylhydrazine.

  • Cyclocondensation : The formation of the pyrazole ring to yield the ethyl ester of the target molecule, ethyl 1-cyclopropyl-1H-pyrazole-5-carboxylate.

  • Hydrolysis : Saponification of the ethyl ester to the final carboxylic acid product.

This guide will focus on the practical challenges and critical parameters associated with scaling up this specific sequence.

Proactive Scale-Up Considerations

Before initiating a large-scale run, a thorough evaluation of the process is critical. Simply multiplying reagent quantities is a common pitfall that can lead to failed reactions, safety hazards, and significant financial loss.

Key areas to address proactively include:

  • Thermal Hazard Assessment : The cyclocondensation and hydrolysis steps can be exothermic.[3][4] A decrease in the surface-area-to-volume ratio in larger reactors makes heat dissipation less efficient, increasing the risk of a thermal runaway.[3][4]

  • Reagent Quality and Stoichiometry : At scale, the purity of starting materials like ethyl 2-(ethoxymethylene)-3-oxobutanoate and cyclopropylhydrazine is paramount. Impurities that are negligible at the 1-gram scale can become major contaminants in a 10-kilogram batch.

  • Mixing and Mass Transfer : Inefficient stirring in large reactors can lead to localized concentration gradients and "hot spots," promoting side reactions and reducing yield.[4]

  • Solvent Selection : A solvent that is effective for lab-scale precipitation or extraction may be impractical or unsafe at an industrial scale due to factors like boiling point, toxicity, and disposal costs.[5]

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems that may arise during the scale-up process, organized by reaction stage.

Stage 1: Cyclocondensation Reaction
Question 1: My large-scale cyclocondensation reaction is sluggish or has stalled, with significant starting material remaining according to TLC/LC-MS analysis. What are the likely causes?

Answer: This is a common scale-up issue with several potential root causes:

  • Poor Reagent Quality: The key reagent, ethyl 2-(ethoxymethylene)-3-oxobutanoate, can be unstable. It is often a yellow or orange liquid and its purity should be confirmed before use, as degradation can significantly slow the reaction.[6]

  • Inefficient Mixing: On a large scale, reactants may not be mixing effectively. This creates localized areas where the concentration of reactants is too low for the reaction to proceed efficiently.[4]

  • Temperature Control: The reaction may not have reached the optimal temperature throughout the entire reactor volume. Relying on external jacket temperature is insufficient; an internal temperature probe is essential to ensure the entire batch reaches the target temperature.[4]

  • Hydrazine Reactivity: Cyclopropylhydrazine, especially if used as a salt (e.g., hydrochloride), requires a stoichiometric amount of base to liberate the free hydrazine for the reaction. Inadequate base will result in a stalled reaction.

Troubleshooting Steps:

  • Verify Reagent Purity: Before the next run, analyze the purity of ethyl 2-(ethoxymethylene)-3-oxobutanoate via NMR or GC-MS.

  • Improve Agitation: Increase the stirring speed. If using a multi-impeller agitator, ensure the blade design is appropriate for the vessel geometry and batch volume to create a vortex and ensure top-to-bottom mixing.

  • Monitor Internal Temperature: Calibrate and use an internal temperature probe. Adjust the heating fluid temperature to maintain the desired internal reaction temperature.

  • Base Stoichiometry Check: If using a hydrazine salt, ensure at least one full equivalent of a suitable base (e.g., triethylamine, sodium acetate) is added and well-mixed before the main reaction phase.

Question 2: The reaction has produced a significant amount of a regioisomeric impurity. How can we improve the regioselectivity at scale?

Answer: Regioisomer formation is a classic challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[3] The reaction of cyclopropylhydrazine with the dicarbonyl intermediate can occur at two different carbonyl sites.

  • Kinetic vs. Thermodynamic Control: Often, one regioisomer is the kinetic product (forms faster at lower temperatures) while the other is the thermodynamic product (more stable, favored at higher temperatures).

  • Solvent Polarity: The polarity of the solvent can influence the reaction pathway and, consequently, the ratio of isomers.

  • pH Control: The pH of the reaction medium can affect the nucleophilicity of the hydrazine nitrogens, thereby influencing which one initiates the cyclization.

Troubleshooting Steps:

  • Temperature Optimization: Experiment with lowering the reaction temperature. This often favors the formation of the kinetic product, which may be the desired isomer. Perform small-scale experiments to map the temperature vs. isomer ratio.

  • Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, toluene, acetonitrile) at the lab scale to identify one that maximizes the formation of the desired regioisomer.[5]

  • Controlled Addition: A slow, controlled addition of the hydrazine to the dicarbonyl compound can help maintain a low concentration of the nucleophile and improve selectivity.[3]

Stage 2: Saponification (Hydrolysis)
Question 3: During the workup of our large-scale hydrolysis, we are experiencing difficulty precipitating the final carboxylic acid product after acidification. What can be done?

Answer: This issue often points to problems with solubility, pH, or impurities.

  • Incorrect pH: The carboxylic acid will not precipitate if the pH is not sufficiently acidic. The target pH should be well below the pKa of the carboxylic acid, typically around pH 2-3.[7]

  • Excessive Water: If too much water is used during the reaction or workup, the product may remain dissolved even after acidification.

  • Presence of Emulsions/Oils: Organic impurities from the previous step can sometimes form oils or emulsions that trap the product and prevent it from crystallizing.

  • "Salting Out" Effect: The concentration and type of salt formed during neutralization (e.g., NaCl, LiCl) can affect the solubility of your product.

Troubleshooting Steps:

  • Verify Final pH: Use a calibrated pH meter, not pH paper, to check the pH of the aqueous layer after adding acid. Ensure the final pH is between 2 and 3.[7]

  • Solvent Addition: If the product is too soluble, try adding a miscible anti-solvent (like isopropanol or acetone in small quantities) to reduce its solubility, or partially remove water under reduced pressure before the final precipitation.

  • Break Emulsions: If an emulsion forms, try adding a small amount of a different organic solvent or brine to break it. Allowing the mixture to stand for an extended period or gentle agitation can also help.

  • Seeding: If you have a small amount of pure, crystalline product, use it to seed the supersaturated solution. This provides a nucleation site for crystallization to begin.

Stage 3: Purification
Question 4: The final product purity is lower than expected after crystallization, with persistent impurities. How can we improve the purification process at scale?

Answer: Large-scale crystallizations require more precise control than their lab-scale counterparts.

  • Ineffective Solvent System: The solvent system used for lab-scale crystallization may not be optimal for larger volumes, where cooling rates are slower and solubility curves play a more significant role.

  • Occlusion of Impurities: Rapid crystallization, often caused by "crash cooling," can trap impurities within the crystal lattice of the product.

  • Incomplete Removal of Precursors: If the hydrolysis was incomplete, the starting ester will be a major impurity. Carboxylic acids and their corresponding esters often have similar polarities, making them difficult to separate by simple crystallization.

Troubleshooting Steps:

  • Optimize Crystallization Solvent: Perform a solvent screen to find a system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while the key impurities remain soluble. Common choices for carboxylic acids include water, acetic acid/water mixtures, or ethanol/water.

  • Controlled Cooling Profile: Implement a slow, controlled cooling ramp for the crystallization process. A slower cooling rate allows for the formation of larger, purer crystals.

  • Consider Alternative Purification: If crystallization is insufficient, other methods may be necessary. For persistent impurities, a pH-based extraction can be effective. Dissolve the crude product in a basic aqueous solution, wash with an organic solvent (like methyl tert-butyl ether) to remove neutral impurities (like the starting ester), and then re-precipitate the pure acid by adding HCl.[8] For very high purity requirements, reversed-phase flash chromatography is also an option.[9]

Experimental Protocols & Data

Protocol 1: Scale-Up Cyclocondensation

Objective: To synthesize ethyl 1-cyclopropyl-1H-pyrazole-5-carboxylate.

Materials:

  • Ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq)

  • Cyclopropylhydrazine hydrochloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Ethanol (5-10 volumes)

Procedure:

  • Charge the reactor with ethanol, cyclopropylhydrazine hydrochloride, and triethylamine under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the free hydrazine.

  • Begin a controlled, dropwise addition of ethyl 2-(ethoxymethylene)-3-oxobutanoate to the reactor. Monitor the internal temperature closely. The addition rate should be managed to keep the internal temperature below 40°C.

  • Once the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and hold for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with ethyl acetate and wash with water and brine to remove salts and water-soluble impurities.

  • Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo to yield the crude ester, which can be used directly in the next step.

Data Table: Lab vs. Pilot Scale Parameters
ParameterLab Scale (10g)Pilot Scale (10kg)Key Considerations for Scale-Up
Reactor Volume 250 mL RBF100 L Glass-Lined ReactorEnsure adequate headspace and proper agitator immersion.
Solvent Volume 100 mL75 LHigher dilution can help manage exotherms.
Hydrazine Addition Time 5 minutes1-2 hoursSlow addition is critical to control the exotherm.[3]
Heat-Up Time to Reflux 10 minutes1-1.5 hoursSlower heating rates are unavoidable at scale.
Cool-Down Time 15 minutes2-3 hoursSlower cooling impacts crystallization profiles.
Expected Yield (Ester) 85-95%80-90%A slight drop in yield is common due to transfer losses and less ideal mixing.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield or Stalled Reaction Check_Purity Verify Purity of Starting Materials Start->Check_Purity Is reagent quality a potential issue? Check_Mixing Evaluate Mixing Efficiency Start->Check_Mixing Is the reactor large? Check_Temp Confirm Internal Reaction Temperature Start->Check_Temp Is temperature uniform? Check_Stoich Check Base Stoichiometry Start->Check_Stoich Using hydrazine salt? Sol_Purity Source High-Purity Reagents Check_Purity->Sol_Purity Sol_Mixing Increase Agitation Speed or Change Impeller Check_Mixing->Sol_Mixing Sol_Temp Use Internal Probe & Adjust Heating Check_Temp->Sol_Temp Sol_Stoich Ensure >1.0 eq of Base for Hydrazine Salt Check_Stoich->Sol_Stoich Synthesis_Pathway SM1 Ethyl 2-(ethoxymethylene) -3-oxobutanoate Step1 Step 1: Cyclocondensation (Ethanol, Reflux) SM1->Step1 SM2 Cyclopropylhydrazine (or HCl salt + Base) SM2->Step1 Intermediate Ethyl 1-Cyclopropyl-1H- pyrazole-5-carboxylate Step1->Intermediate Step2 Step 2: Hydrolysis (NaOH or LiOH, aq. THF) Intermediate->Step2 Workup Acidification to pH 2-3 (Aqueous Workup) Step2->Workup Product Final Product: This compound Workup->Product

Caption: The overall synthetic route from starting materials to the final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis? A1: The main safety concerns are managing the exothermic potential of the cyclocondensation reaction and handling hydrazine derivatives, which can be toxic. [3]A thorough thermal hazard evaluation (e.g., using reaction calorimetry) is highly recommended before proceeding with a large-scale run to understand the heat flow and potential for thermal runaway.

Q2: Can we use a different base for the hydrolysis step, such as potassium carbonate? A2: While strong bases like NaOH or LiOH are most common for ester hydrolysis, weaker bases like potassium carbonate can work but typically require higher temperatures and longer reaction times. [7]For scale-up, the faster, more efficient reaction with NaOH or LiOH at moderate temperatures (25-50°C) is usually preferred to maximize reactor throughput.

Q3: Is it possible to perform this synthesis as a one-pot reaction? A3: Combining the cyclocondensation and hydrolysis into a one-pot process is feasible and often desirable at scale to minimize handling and transfers. After the cyclocondensation is complete, an aqueous solution of NaOH can be added directly to the reaction mixture. The ethanol is then distilled off, and the remaining aqueous solution is heated to complete the hydrolysis. This approach can be very efficient but requires careful process development to manage solvent compatibility and impurities.

Q4: How can we minimize the formation of ethyl acetate during the workup? A4: If ethanol is not completely removed after the cyclocondensation, residual amounts can be acetylated by the acid chloride if that method is used for subsequent amidation, or can interfere with other reactions. Ensure that the concentration step after the first stage is thorough. Using a high-vacuum pump and slightly elevated temperatures can help remove the final traces of ethanol from the crude ester.

Q5: What is the best way to handle and dispose of waste streams from this process? A5: Waste streams will primarily consist of aqueous solutions of salts (from neutralizations) and organic solvents. Ethanol can often be recycled through distillation. Aqueous waste should be neutralized to an appropriate pH before disposal. Always follow local environmental regulations and company policies for chemical waste disposal.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • Ethyl 2-(ethoxymethylene)-3-oxobutanoate: A Comprehensive Overview. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1x8-400 Formate Anion Exchange Resin. (2001). ACS Publications. Retrieved from [Link]

  • Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. (2021). ACS Publications. Retrieved from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Multicomponent-syntheses-of-pyrazoles-via-(3-%2B-and-D%C3%B6mling-Harrar/62c5b3c5a153282247b99c32f80eb3040375f111]([Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Retrieved from [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2009). PubMed. Retrieved from [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids. (2012). Teledyne ISCO. Retrieved from [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2009). National Center for Biotechnology Information. Retrieved from [Link]

  • Process for purification of carboxylic acids. (n.d.). Google Patents.
  • DETRIFLUOROACETYLATION OF ETHYL 2-(ETHOXYMETHYLENE)- 4,4,4-TRIFLUORO-3-OXOBUTANOATE. (n.d.). Ural Federal University. Retrieved from [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI. Retrieved from [Link]

  • Process for the purification of carboxylic acids and/or their anhydrides. (n.d.). Google Patents.
  • Purification Of Aromatic Carboxylic Acids. (n.d.). Quick Company. Retrieved from [Link]

  • 1H-Pyrazole-5-carboxylic acid, 3-cyclopropyl-. (n.d.). ChemBK. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Retrieved from [Link]

  • 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylicacid. (n.d.). MySkinRecipes. Retrieved from [Link]

  • SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (n.d.). Springer. Retrieved from [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Retrieved from [Link]

  • Hydrazone. (n.d.). Wikipedia. Retrieved from [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Biological Activity of Pyrazole Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, offers a versatile template for designing therapeutic agents across a wide spectrum of diseases, including cancer, inflammation, and microbial infections.[3][4][5] However, the true pharmacological potential of a pyrazole-based compound is not merely dictated by its core structure but is exquisitely sensitive to the arrangement of its substituents. Isomerism, particularly regioisomerism, plays a pivotal role in defining the biological activity, target selectivity, and overall drug-like properties of these molecules.[6][7]

This guide provides an in-depth comparison of the biological activities of different pyrazole isomers, grounded in experimental data and mechanistic insights. We will explore how subtle changes in substituent positioning on the pyrazole ring can lead to profound differences in pharmacological effects, offering a rationale for experimental design and a roadmap for future drug discovery efforts.

The Crucial Impact of Isomerism on Biological Activity

The arrangement of substituents around the pyrazole ring dictates the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capabilities. These factors are critical for molecular recognition and binding to biological targets such as enzymes and receptors.[6] Consequently, different isomers of the same pyrazole derivative can exhibit widely divergent biological activities, ranging from potent inhibition to complete inactivity.[3][7] A classic example of this is seen in the development of kinase inhibitors, where the precise positioning of functional groups is essential for achieving high affinity and selectivity.[8][9]

Comparative Analysis of Pyrazole Isomers in Key Therapeutic Areas

1. Anti-inflammatory Activity: The Case of COX-1 vs. COX-2 Inhibition

One of the most well-documented examples of isomeric differentiation in pyrazoles is in the realm of anti-inflammatory drugs that target cyclooxygenase (COX) enzymes.[10] The two main isoforms, COX-1 and COX-2, have distinct physiological roles. COX-1 is constitutively expressed and involved in housekeeping functions, while COX-2 is inducible and plays a major role in inflammation.[11]

A prime example of this isomeric distinction is the comparison between the experimental compound SC-560 and the well-known drug Celecoxib . Both are diaryl-substituted pyrazole derivatives, yet they exhibit opposite selectivity profiles for the COX isoforms.[11]

  • Celecoxib , a selective COX-2 inhibitor, features a 1,5-diarylpyrazole scaffold. This specific arrangement allows it to fit into the larger, more accommodating active site of the COX-2 enzyme.[12]

  • In contrast, SC-560 , a potent and selective COX-1 inhibitor, possesses a different substitution pattern that favors binding to the narrower active site of the COX-1 enzyme.[11][13]

The dramatic difference in their inhibitory profiles underscores the critical role of isomerism in determining target selectivity.

Table 1: Comparative COX Inhibitory Activity of Pyrazole Isomers [11][13]

CompoundPyrazole Isomer TypeTargetIC50Selectivity
Celecoxib 1,5-DiarylpyrazoleCOX-115 µM~375-fold for COX-2
COX-20.04 µM
SC-560 DiarylpyrazoleCOX-10.009 µM~700-fold for COX-1
COX-26.3 µM

This stark contrast in activity based on isomeric structure is a powerful illustration of how medicinal chemists can fine-tune the pharmacological properties of a lead compound. The development of selective COX-2 inhibitors like celecoxib was a landmark achievement in reducing the gastrointestinal side effects associated with non-selective NSAIDs.[14]

Experimental Protocol: In Vitro COX Inhibition Assay [11]

This assay is fundamental for determining the inhibitory potency and selectivity of compounds against COX-1 and COX-2.

  • Enzyme Preparation: Use recombinant human or ovine COX-1 and COX-2 enzymes.

  • Incubation: In a suitable buffer, incubate the enzyme with the test compound (at various concentrations) and a chromogenic substrate.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Absorbance Measurement: Monitor the change in absorbance over time using a spectrophotometer. The rate of reaction is proportional to the enzyme activity.

  • IC50 Calculation: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).[11]

2. Anticancer Activity: Targeting Kinases with Regioisomeric Precision

Protein kinases are a major class of drug targets in oncology, and pyrazole derivatives have emerged as potent kinase inhibitors.[8][15] The specific regioisomer of a pyrazole-based kinase inhibitor is crucial for its ability to bind to the ATP-binding pocket of the target kinase and exert its inhibitory effect.

For instance, in the development of inhibitors for cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle, the substitution pattern on the pyrazole ring is a determining factor for both potency and selectivity.[1] Studies have shown that even a simple transposition of substituents on the pyrazole ring can lead to a significant loss of inhibitory activity.[15]

Table 2: Anticancer Activity of Selected Pyrazole Analogs [16][17]

Compound Class/ExampleTarget/Cell LineIC50 (µM)Mechanism of Action
Pyrazolo[1,5-a]pyrimidinesMCF-7, A549, HeLaMicro- to nano-molar rangeAntiproliferative
5-Alkylated selanyl-1H-pyrazolesHepG2 (Liver Cancer)13.85 - 15.98Dual EGFR/VEGFR-2 Inhibition
Pyrazolo[3,4-b]pyridinesHepG2, MCF-7, HeLa3.11 - 4.91Cytotoxicity, DNA Binding
Pyrazole-based Bcr-Abl InhibitorK562 (Leukemia)0.27Bcr-Abl Kinase Inhibition
Pyrazole ChalconesMCF-7 (Breast Cancer)5.8Antiproliferative

The data in Table 2, while not a direct comparison of isomers, illustrates the diverse anticancer activities achieved with different pyrazole scaffolds, highlighting the importance of the substitution pattern in targeting various cancer-related pathways.

Experimental Protocol: MTT Assay for Cytotoxicity [16]

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole isomers for a specified period (e.g., 48-72 hours).[16]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).[16]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.[16]

3. Antimicrobial Activity: The Influence of Isomeric Structure on Efficacy

Pyrazole derivatives have also demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[5][18][19][20] The structure-activity relationship (SAR) studies in this area consistently show that the nature and position of substituents on the pyrazole ring significantly influence the antimicrobial potency.[18]

For example, studies on a series of 1,3,5-trisubstituted pyrazole derivatives revealed that the antimicrobial activity against various bacterial species and Candida albicans was highly dependent on the specific substituents at each position.[19] In some cases, the presence of electron-withdrawing groups at certain positions enhanced the activity, while in others, bulky lipophilic groups were more favorable.[18]

While direct comparative data for specific isomers is often embedded within broader SAR studies, the collective evidence strongly suggests that isomeric variations are a key determinant of antimicrobial efficacy.

Visualizing the Impact of Isomerism: A Conceptual Workflow

The following diagram illustrates the conceptual workflow for comparing the biological activity of pyrazole isomers, from synthesis to biological evaluation.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Comparative Analysis Syn Synthesis of Pyrazole Isomers Iso1 Isomer A Syn->Iso1 Iso2 Isomer B Syn->Iso2 Assay Biological Assays (e.g., Enzyme Inhibition, Cytotoxicity) Iso1->Assay Iso2->Assay Data1 Activity Data for Isomer A Assay->Data1 Data2 Activity Data for Isomer B Assay->Data2 Comp Compare Activity & Selectivity Data1->Comp Data2->Comp SAR Structure-Activity Relationship (SAR) Analysis Comp->SAR Lead Lead Candidate Identification SAR->Lead

Sources

A Technical Guide to the Structure-Activity Relationship of 1-Cyclopropyl-1H-pyrazole-5-carboxylic Acid Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid analogs, a scaffold of significant interest in modern medicinal chemistry. We will explore how subtle molecular modifications influence biological activity, offering a comparative framework supported by experimental data to guide researchers in the design of novel therapeutics.

Introduction: The Pyrazole Scaffold in Drug Design

The pyrazole nucleus is a privileged five-membered heterocyclic motif that forms the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a cornerstone in the development of drugs targeting a wide array of diseases.[2] The incorporation of a cyclopropyl group, particularly at the N1 position of the pyrazole ring, often imparts favorable pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity. This guide will focus on analogs of this compound, a scaffold that has shown considerable promise in the development of potent and selective modulators of various biological targets.

Comparative Analysis of Structure-Activity Relationships

The biological activity of this compound analogs can be systematically optimized by modifying three key regions of the molecule: the N1-cyclopropyl group, the substituents on the pyrazole core (positions 3 and 4), and the C5-carboxylic acid moiety, which is often derivatized as a carboxamide. The following sections dissect the SAR at each of these positions, drawing on published data for a series of pyrazole-based cannabinoid type 1 (CB1) receptor antagonists.[3] While the primary example focuses on CB1 antagonists with a C5-phenyl-cyclopropyl group, the principles are broadly applicable to the N1-cyclopropyl scaffold.

The N1-Position: Impact of the Cyclopropyl Moiety and Analogs

The substituent at the N1 position of the pyrazole ring plays a crucial role in orienting the molecule within the binding pocket of its target protein. While this guide focuses on N1-cyclopropyl analogs, it's instructive to compare its influence with other substituents. In many series, a small, rigid group like cyclopropyl is found to be optimal for potency. For instance, in a series of diaryl-pyrazole CB1 antagonists, the N1-substituent dramatically influences binding affinity. While the cited study focuses on a 1-(2,4-dichlorophenyl) group, the principle of optimizing this position is paramount. The rigidity and conformational restriction imposed by the cyclopropyl group can lock the molecule into a bioactive conformation, minimizing the entropic penalty upon binding.

The Pyrazole Core: The Role of Substituents at C3 and C4

Modifications to the pyrazole core itself, at positions 3 and 4, offer another avenue for potency and selectivity enhancement. These positions are often solvent-exposed or interact with specific residues in the binding site.

  • Position 3 (C3): This position is frequently substituted with aryl or heteroaryl groups that can engage in π-π stacking or hydrogen bonding interactions. The nature of this substituent can profoundly impact target engagement.

  • Position 4 (C4): Introduction of small alkyl groups, such as methyl or ethyl, at the C4 position can enhance potency. For example, in the CB1 antagonist series, an ethyl group at C4 was found to be optimal, likely by providing favorable van der Waals interactions within a hydrophobic sub-pocket of the receptor.[3]

The C5-Carboxamide Moiety: A Key Interaction Hub

The carboxylic acid at the C5 position is a versatile handle for introducing a wide variety of substituents, typically as amides. This region of the molecule often serves as a key interaction point, forming hydrogen bonds and occupying specific regions of the binding site. The SAR of the C5-carboxamide is rich with information:

  • Amide Substituent: The nature of the amine component of the carboxamide is critical. Small cyclic amines, such as pyrrolidine and piperidine, have been shown to be highly effective in certain contexts. For instance, an N-pyrrolidinyl group at the C3-carboxamide (structurally analogous to the C5-carboxamide in our core scaffold) of a diaryl-pyrazole led to a potent CB1 antagonist.[3]

  • Aryl Group at C5: When an aryl group is present at the C5 position, its substitution pattern is a key determinant of activity. In the case of the CB1 antagonists, a 4-cyclopropylphenyl group at C5 was identified as a highly favorable substituent, highlighting the beneficial role of the cyclopropyl moiety in yet another position.[3]

Tabulated SAR Data

The following table summarizes the structure-activity relationship for a series of diaryl-pyrazole-3-carboxamides as CB1 receptor antagonists, which serves as a valuable proxy for understanding the SAR of cyclopropyl-containing pyrazole carboxamides.

CompoundN1-SubstituentC4-SubstituentC5-SubstituentC3-CarboxamideKᵢ (nM) for CB1 Receptor[3]
Reference 2,4-dichlorophenylH4-chlorophenylN-piperidinyl5.0
Analog 1 2,4-dichlorophenylethyl 4-chlorophenylN-piperidinyl1.2
Analog 2 2,4-dichlorophenylethyl4-bromophenyl N-piperidinyl1.1
Analog 3 2,4-dichlorophenylethyl4-iodophenyl N-piperidinyl0.9
Analog 4 2,4-dichlorophenylethyl4-cyclopropylphenyl N-piperidinyl0.8
Analog 5 2,4-dichlorophenylethyl4-cyclopropylphenylN-pyrrolidinyl 0.7

This table is adapted from the data presented in "Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists" to illustrate SAR principles.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and well-characterized experimental protocols are essential. Below is a representative protocol for a CB1 receptor binding assay, a common method for evaluating the potency of compounds like the ones discussed.

CB1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human CB1 receptor.

Materials:

  • Membranes from CHO cells stably expressing the human CB1 receptor.

  • [³H]CP-55,940 (radioligand).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

  • Test compounds dissolved in DMSO.

  • 96-well microplates.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]CP-55,940 (to a final concentration of ~0.5 nM), and 50 µL of the test compound solution.

  • Initiation of Reaction: Add 50 µL of the CB1 receptor membrane preparation (containing ~10 µg of protein) to each well to initiate the binding reaction.

  • Incubation: Incubate the plates at 30°C for 90 minutes with gentle agitation.

  • Termination of Reaction: Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, 0.1% BSA, pH 7.4) to separate bound from free radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity constant.

Visualizing SAR: A Conceptual Workflow

The following diagram illustrates the iterative process of SAR-guided lead optimization for this compound analogs.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis Start Initial Hit Compound (this compound) Synth Synthesize Analogs (Vary R1, R2, R3) Start->Synth Modification Strategy Assay In Vitro Assay (e.g., Target Binding Assay) Synth->Assay Activity Determine Potency (IC50 / Ki) Assay->Activity SAR_Table Generate SAR Table Activity->SAR_Table Quantitative Data Analysis Analyze Trends (Potency vs. Structure) SAR_Table->Analysis Analysis->Synth Design Next Generation

Caption: Iterative cycle of design, synthesis, and biological evaluation for SAR studies.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. A systematic and iterative approach to exploring the structure-activity relationships by modifying the N1, C3, C4, and C5 positions is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The data and methodologies presented in this guide offer a framework for researchers to rationally design and evaluate new analogs, ultimately accelerating the drug discovery process.

References

  • Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. PubMed. Available at: [Link][3]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link][1]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at: [Link][2]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. PubMed. Available at: [Link][4]

Sources

Comparative analysis of pyrazole vs. imidazole core structures in drug design

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the most successful and versatile five-membered aromatic heterocycles, pyrazole and imidazole have earned the status of "privileged structures" for their recurrent appearance in a multitude of clinically approved drugs.[1] While structurally similar as diazoles (C₃H₄N₂), the subtle difference in the arrangement of their nitrogen atoms—1,2- for pyrazole and 1,3- for imidazole—gives rise to a cascade of distinct physicochemical and biological properties.[2]

This guide provides an in-depth, objective comparison of the pyrazole and imidazole core structures. We will dissect their fundamental properties, explore their roles in medicinal chemistry through the lens of marketed drugs, and provide detailed experimental protocols for their characterization, empowering you to make more informed decisions in your drug discovery endeavors.

At the Core of the Matter: Structural and Physicochemical Divergence

The positioning of the two nitrogen atoms within the five-membered ring is the genesis of the differing personalities of pyrazole and imidazole. In imidazole, the nitrogens are separated by a carbon atom, whereas in pyrazole, they are adjacent.[2] This seemingly minor distinction has significant consequences for their electronic distribution, stability, and acid-base properties.

Computational studies have suggested that the imidazole ring, with its N-C-N arrangement, is generally more stable than the pyrazole ring, which contains a potentially repulsive N-N bond.[2][3] Both heterocycles are aromatic, with one "pyrrole-like" nitrogen donating its lone pair to the aromatic sextet and one "pyridine-like" nitrogen whose lone pair resides in an sp² hybrid orbital, available for interactions.[2]

A key differentiator is their basicity. Imidazole is significantly more basic than pyrazole.[4][5] This is attributed to the greater stabilization of the positive charge upon protonation in the imidazolium ion, where it is delocalized over two equivalent nitrogen atoms.[6] In the pyrazolium ion, this charge delocalization is less effective. This difference in basicity is a critical factor influencing their interactions with biological targets and their pharmacokinetic profiles.

Key Physicochemical Properties: A Head-to-Head Comparison
PropertyPyrazoleImidazoleRationale for Difference
Structure 1,2-Diazole1,3-DiazoleAdjacent (1,2) vs. separated (1,3) nitrogen atoms.[2]
pKa of Conjugate Acid ~2.5[4]~7.0[4]More effective charge delocalization in the imidazolium ion.[6]
Molecular Stability Less stableMore stableThe N-C-N arrangement in imidazole is coulombically more favorable than the N-N bond in pyrazole.[2][3]
Hydrogen Bonding Donor (N-H) and Acceptor (N)Donor (N-H) and Acceptor (N)Both can participate in hydrogen bonding, a key interaction in drug-receptor binding.
Dipole Moment LowerHigherThe 1,3-arrangement of nitrogens in imidazole leads to a greater separation of charge.
LogP (Octanol/Water) ~0.45~0.08The higher polarity of imidazole generally results in lower lipophilicity.

The Role of Pyrazole and Imidazole in Medicinal Chemistry

Both pyrazole and imidazole are integral components of a wide array of FDA-approved drugs, demonstrating their versatility across diverse therapeutic areas. The choice between these scaffolds can be a strategic one to fine-tune a drug's properties.

Pyrazole-Containing Drugs: A Selection
DrugTherapeutic AreaMechanism of Action
Celecoxib Anti-inflammatorySelective COX-2 inhibitor.[1]
Sildenafil Erectile DysfunctionPhosphodiesterase 5 (PDE5) inhibitor.[1]
Rimonabant Anti-obesity (withdrawn)Cannabinoid receptor 1 (CB1) antagonist.[1]
Crizotinib Anti-cancerALK and ROS1 inhibitor.
Apixaban AnticoagulantFactor Xa inhibitor.

The pyrazole ring in these drugs often serves as a bioisostere for other aromatic systems, improving properties like lipophilicity and metabolic stability.[4]

Imidazole-Containing Drugs: A Selection
DrugTherapeutic AreaMechanism of Action
Ketoconazole AntifungalInhibits fungal cytochrome P450 enzymes.[1]
Metronidazole Antibacterial/AntiprotozoalDisrupts DNA of microbial cells.[1]
Cimetidine Anti-ulcerHistamine H2 receptor antagonist.[1]
Losartan AntihypertensiveAngiotensin II receptor antagonist.
Clotrimazole AntifungalInhibits fungal cell membrane synthesis.

The imidazole ring is famously a key component of the amino acid histidine, which plays a crucial role in the active sites of many enzymes. This inherent biological relevance makes imidazole a frequent choice for designing enzyme inhibitors.

Comparative Analysis Workflow

The decision to employ a pyrazole or imidazole core in a drug discovery program is often guided by the specific therapeutic target and the desired ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

cluster_0 Scaffold Selection cluster_1 Synthesis & Characterization cluster_2 In Vitro Evaluation cluster_3 Lead Optimization Target_Analysis Target Analysis & Pharmacophore Modeling Scaffold_Choice Choice of Pyrazole vs. Imidazole Target_Analysis->Scaffold_Choice Synthesis Synthesis of Analogs Scaffold_Choice->Synthesis PhysChem Physicochemical Profiling (pKa, logP, Solubility) Synthesis->PhysChem Binding_Assay Target Binding Affinity PhysChem->Binding_Assay Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) PhysChem->Metabolic_Stability SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Metabolic_Stability->SAR_Analysis Lead_Op Lead Optimization SAR_Analysis->Lead_Op

Caption: A generalized workflow for the comparative analysis of pyrazole and imidazole scaffolds in a drug discovery pipeline.

Experimental Protocols for Core Characterization

Accurate and reproducible experimental data are the bedrock of sound drug design. Here, we provide step-by-step methodologies for key assays to differentiate and characterize pyrazole- and imidazole-containing compounds.

Determination of pKa by Potentiometric Titration

The pKa is a critical parameter that influences a drug's solubility, absorption, and target engagement. Potentiometric titration is a reliable method for its determination.[7]

Methodology:

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of the titrant (e.g., NaOH for acidic compounds, HCl for basic compounds).

    • Prepare a solution of the test compound (typically 1-10 mM) in a suitable solvent (e.g., water or a co-solvent system).

    • Calibrate the pH meter using standard buffer solutions.

  • Titration:

    • Place a known volume of the test compound solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.

    • Record the pH value after each addition of the titrant.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[8]

Measurement of Lipophilicity (LogP) by the Shake-Flask Method

LogP, the logarithm of the partition coefficient between n-octanol and water, is a key indicator of a drug's lipophilicity, which affects its absorption, distribution, and metabolism.[9]

Methodology:

  • Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol.

    • Prepare a stock solution of the test compound in one of the phases (e.g., n-octanol).

  • Partitioning:

    • Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a flask.

    • Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.[10]

    • Allow the phases to separate completely.

  • Quantification:

    • Carefully withdraw aliquots from both the n-octanol and water layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P.[9]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug clearance.[11][12]

Start Prepare Incubation Mixture: - Test Compound - Liver Microsomes - Buffer Initiate Initiate Reaction: Add NADPH Start->Initiate Incubate Incubate at 37°C Initiate->Incubate Time_Points Collect Aliquots at Different Time Points Incubate->Time_Points Quench Quench Reaction: Add Acetonitrile Time_Points->Quench Analyze Analyze Remaining Compound (LC-MS/MS) Quench->Analyze Data Calculate Half-life (t½) and Intrinsic Clearance (CLint) Analyze->Data

Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.

Methodology:

  • Preparation:

    • Prepare a reaction mixture containing the test compound (typically at 1 µM), liver microsomes (e.g., human, rat), and a buffer solution (e.g., phosphate buffer, pH 7.4).[13]

    • Pre-incubate the mixture at 37°C.

  • Initiation and Incubation:

    • Initiate the metabolic reaction by adding a cofactor, typically NADPH.[11]

    • Incubate the mixture at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[11]

    • Immediately quench the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.

  • Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • The in vitro half-life (t½) and intrinsic clearance (CLint) can then be calculated.

Conclusion

The choice between a pyrazole and an imidazole core is a nuanced decision that hinges on the specific goals of a drug discovery program. Imidazole, with its higher basicity and stability, is often favored for applications requiring strong metal chelation or mimicking the role of histidine in enzyme active sites. Pyrazole, being less basic, can offer advantages in terms of metabolic stability and lipophilicity, making it a valuable scaffold for a wide range of therapeutic targets.

By understanding the fundamental differences in their physicochemical properties and leveraging robust experimental methodologies for their characterization, medicinal chemists can strategically employ these privileged scaffolds to design the next generation of innovative and effective therapeutics.

References

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Zborowski, K. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. Structural Chemistry, 31(2), 527-542.
  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025). PKa determination by 1H NMR spectroscopy - An old methodology revisited. Retrieved from [Link]

  • JoVE. (2018). Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Imidazole and Triazole Pyrazoles as Mycobacterium Tuberculosis CYP121A1 Inhibitors. Retrieved from [Link]

  • Protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of imidazole and pyrazole based compounds. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • Semantic Scholar. (2019). Imidazole and Its Saturated Derivatives Vs Pyrazole And It Saturated Derivatives : A Computational Study on Relative Stability. Retrieved from [Link]

  • SemOpenAlex. (n.d.). Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • SlideShare. (n.d.). Imidazole pyrazole. Retrieved from [https://www.slideshare.net/wadhava gurumeet/imidazole-pyrazole-pptx]([Link] gurumeet/imidazole-pyrazole-pptx)

  • ScienceDirect. (n.d.). Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. Retrieved from [Link]

  • Quora. (2018). Why is imidazole less basic than pyrazole?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

Sources

The In Vivo Efficacy of 1-Cyclopropyl-1H-pyrazole-5-carboxylic Acid Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 1-cyclopropyl-1H-pyrazole-5-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across diverse therapeutic areas, notably in oncology and inflammation. Its unique conformational constraints and electronic properties, conferred by the cyclopropyl group, offer a compelling framework for the design of potent and selective modulators of key biological targets. This guide provides a comprehensive analysis of the available in vivo efficacy data for derivatives of this core structure and related pyrazole compounds, offering a comparative perspective for researchers, scientists, and drug development professionals. While direct head-to-head in vivo comparative studies of this compound derivatives are not extensively documented in publicly available literature, this guide synthesizes data from various studies to present a cohesive overview of their therapeutic promise.

Unlocking Therapeutic Potential: The Role of the Pyrazole Scaffold

The pyrazole nucleus is a versatile heterocyclic motif that has been successfully incorporated into numerous FDA-approved drugs. Its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and hydrophobic contacts, makes it an ideal anchor for binding to the active sites of enzymes and receptors. The introduction of a cyclopropyl group at the N1 position of the pyrazole ring often enhances metabolic stability and can improve the pharmacokinetic profile of the molecule. This guide will delve into the tangible outcomes of these molecular design strategies by examining their performance in preclinical animal models.

In Vivo Efficacy in Oncology: Targeting Uncontrolled Cell Proliferation

The dysregulation of cellular signaling pathways is a hallmark of cancer, and kinase inhibitors have become a cornerstone of targeted cancer therapy. Pyrazole derivatives have been extensively investigated as kinase inhibitors, and several compounds have demonstrated promising in vivo anti-tumor activity.

Case Study: Pyrazole-5-carboxamide Derivatives in Xenograft Models

Another example is a pyrazolopyridine-based kinase inhibitor, compound 26 (MSC2530818), which has shown effective reduction of tumor growth in an SW620 colorectal cancer xenograft model[2]. Although not a direct derivative of the topic scaffold, its efficacy highlights the broader potential of pyrazole-containing compounds in oncology.

Table 1: In Vivo Anticancer Efficacy of a Pyrazole-5-Carboxamide Derivative

CompoundTargetCancer ModelAnimal ModelDosing RegimenKey Efficacy Endpoint(s)
18 (disulfide prodrug)HDACHCT-116 Colorectal CarcinomaXenografted MiceNot specifiedNotable in vivo anti-tumor activity

Experimental Protocol: Tumor Xenograft Model for Efficacy Assessment

The following is a generalized protocol for evaluating the in vivo efficacy of a test compound in a cancer cell line-derived xenograft (CDX) model, based on established methodologies.

Objective: To determine the anti-tumor activity of a this compound derivative in a subcutaneous xenograft mouse model.

Materials:

  • Cancer cell line (e.g., HCT-116, SW620)

  • Immunocompromised mice (e.g., athymic nude mice)

  • Test compound

  • Vehicle control

  • Standard-of-care drug (e.g., doxorubicin, cisplatin)

  • Matrigel (optional)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions.

  • Tumor Cell Implantation: Harvest the cells and resuspend them in a suitable medium, with or without Matrigel. Inject the cell suspension (typically 1-5 x 10^6 cells) subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Treatment Administration: Administer the test compound, vehicle, and standard drug to their respective groups according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly). Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight Monitoring: Monitor the body weight of the animals as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Data Analysis:

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

  • Analyze the statistical significance of the differences in tumor volume and body weight between the groups.

In Vivo Efficacy in Inflammation: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis and inflammatory bowel disease. Pyrazole derivatives have shown significant promise as anti-inflammatory agents, with some acting as potent inhibitors of key inflammatory mediators like cyclooxygenase-2 (COX-2) and p38 MAP kinase.

Comparative In Vivo Efficacy in a Collagen-Induced Arthritis Model

A recent study provided compelling comparative in vivo data for two pyrazole derivatives, M1E and M1G , in a collagen-induced arthritis (CIA) mouse model, which mimics human rheumatoid arthritis[3][4][5]. Treatment with both compounds significantly improved the arthritic score and downregulated the expression of key inflammatory genes.

Table 2: Comparative In Vivo Anti-Inflammatory Efficacy of Pyrazole Derivatives in a CIA Mouse Model

CompoundTarget(s)Animal ModelDosing RegimenKey Efficacy Endpoint(s)
M1E p38 MAPK, COX-2Collagen-Induced Arthritis (Mouse)Not specified- Significantly reduced arthritic score- Downregulated expression of p38 MAPK, COX-2, IL-1β, MMP3, and TNF-α- Ameliorated oxidative stress
M1G p38 MAPK, COX-2Collagen-Induced Arthritis (Mouse)Not specified- Significantly reduced arthritic score- Downregulated expression of p38 MAPK, COX-2, IL-1β, MMP3, and TNF-α- Ameliorated oxidative stress

These findings strongly suggest that pyrazole derivatives can effectively mitigate the inflammatory cascade in a complex autoimmune disease model. The dual inhibition of p38 MAPK and COX-2 represents a particularly promising therapeutic strategy.

Efficacy in an Acute Inflammation Model: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used assay to evaluate the acute anti-inflammatory activity of novel compounds. One study investigated a pyrazoline derivative and found that it exhibited significant inhibition of paw edema, demonstrating its potential to counteract the early stages of the inflammatory response[6]. While not a direct derivative of the topic scaffold, this result further supports the anti-inflammatory potential of the broader pyrazole class.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines a standard procedure for assessing the acute anti-inflammatory activity of a test compound.

Objective: To evaluate the anti-inflammatory effect of a this compound derivative in the carrageenan-induced paw edema model in rats.

Materials:

  • Wistar rats

  • Carrageenan solution (1% w/v in saline)

  • Test compound

  • Vehicle control

  • Standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac)

  • Pletysmometer or digital calipers

  • Sterile syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • Grouping and Fasting: Randomly divide the animals into control and treatment groups. Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compound, vehicle, or standard drug orally or intraperitoneally at a specified time before carrageenan injection.

  • Induction of Inflammation: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or the paw thickness using calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Collection: Record the paw volume or thickness at each time point.

Data Analysis:

  • Calculate the percentage of edema inhibition for each treatment group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Determine the statistical significance of the results.

Visualizing the Science: Workflows and Pathways

To provide a clearer understanding of the experimental processes and the biological context, the following diagrams have been generated using Graphviz.

Experimental Workflow for In Vivo Efficacy Assessment in a Xenograft Model

xenograft_workflow cluster_prep Preparation cluster_study In-Life Phase cluster_analysis Analysis cell_culture 1. Cancer Cell Culture implantation 2. Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Groups tumor_growth->randomization treatment 5. Compound Administration randomization->treatment measurements 6. Tumor & Body Weight Measurement treatment->measurements endpoint 7. Study Endpoint & Tumor Excision measurements->endpoint data_analysis 8. Data Analysis (TGI, Statistics) endpoint->data_analysis inflammation_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) p38_MAPK p38 MAPK inflammatory_stimuli->p38_MAPK COX2 COX-2 p38_MAPK->COX2 prostaglandins Prostaglandins COX2->prostaglandins inflammation Inflammation prostaglandins->inflammation pyrazole_derivative Pyrazole Derivative (e.g., M1E, M1G) pyrazole_derivative->p38_MAPK Inhibits pyrazole_derivative->COX2 Inhibits

Caption: Simplified signaling cascade showing the role of p38 MAPK and COX-2 in inflammation and their inhibition by pyrazole derivatives.

Conclusion and Future Directions

The collective evidence strongly supports the therapeutic potential of this compound derivatives and related pyrazole compounds for the treatment of cancer and inflammatory diseases. The in vivo studies highlighted in this guide, although not direct comparisons of the title scaffold, provide a solid foundation for the continued development of this chemical class. The promising anti-arthritic activity of pyrazole derivatives M1E and M1G, coupled with the anti-tumor effects of other pyrazole-5-carboxamides, underscores the versatility and potency of this scaffold.

Future research should focus on conducting direct comparative in vivo efficacy studies of a series of this compound derivatives to establish clear structure-activity relationships in a preclinical setting. Furthermore, comprehensive pharmacokinetic and pharmacodynamic studies will be crucial for selecting lead candidates with optimal drug-like properties for clinical development. The continued exploration of this promising chemical space is anticipated to yield novel and effective therapeutic agents for a range of unmet medical needs.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals (Basel).

  • Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. Journal of Heterocyclic Chemistry.

  • Results of anti anti-inflammatory activity (Carrageenan induced paw edema method). ResearchGate.

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B.

  • Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2. Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2. PubMed Central.

  • In Vivo Validation of Pyrazole Compound Efficacy: A Comparative Guide. BenchChem.

  • A Comparative Guide to the Efficacy of Pyrazole-Based Kinase Inhibitors. BenchChem.

  • (PDF) Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2. ResearchGate.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.

  • Comparative Docking Studies of Pyrazole Carboxamide COX Inhibitors: A Guide for Researchers. BenchChem.

  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Recent Patents on Anti-Cancer Drug Discovery.

  • A Review on Pyrazole Derivatives Used in the Treatment of Rheumatoid Arthritis: Recent Advancement and Drug Development. Current Rheumatology Reviews.

  • Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry.

  • Anti-inflammatory activity in carrageenan-induced paw edema in rats... ResearchGate.

  • Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. European Journal of Medicinal Chemistry.

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

  • Identification of N-(6-mercaptohexyl)-3-(4-pyridyl)-1H-pyrazole-5-carboxamide and its disulfide prodrug as potent histone deacetylase inhibitors with in vitro and in vivo anti-tumor efficacy. European Journal of Medicinal Chemistry.

Sources

The Synthesis of Pyrazoles: A Comparative Guide to Modern Methods

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and materials science, the pyrazole core is a scaffold of immense significance, forming the backbone of numerous pharmaceuticals and functional materials. The classical methods for its synthesis, while foundational, are often beset by long reaction times, harsh conditions, and modest yields. In recent years, a suite of modern techniques has emerged, promising not only to expedite the synthesis of these vital heterocycles but also to align with the principles of green chemistry. This guide provides an in-depth, objective comparison of traditional and contemporary pyrazole synthesis methodologies, supported by experimental data to empower you, the researcher, to make informed decisions for your specific applications.

The Enduring Relevance of the Knorr Synthesis: A Baseline for Comparison

First reported in 1883, the Knorr pyrazole synthesis remains a cornerstone of heterocyclic chemistry.[1] This venerable reaction typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, often under acidic or basic catalysis.[1][2] Its enduring popularity stems from the ready availability of starting materials and a generally straightforward procedure.

The mechanism, in an acid-catalyzed environment, commences with the protonation of a carbonyl group on the 1,3-dicarbonyl compound.[1] This is followed by a nucleophilic attack from the hydrazine to form a hydrazone intermediate. An intramolecular cyclization then occurs, with the second nitrogen atom of the hydrazine attacking the remaining carbonyl group. The final step is a dehydration event that yields the aromatic pyrazole ring.[1][3]

However, the classical Knorr synthesis is not without its drawbacks. When employing unsymmetrical 1,3-dicarbonyl compounds, a lack of regioselectivity can lead to a mixture of products.[4] Furthermore, the reaction often requires prolonged heating, which can be energy-intensive and may not be suitable for sensitive substrates.

The Advent of Energy-Transfer Technologies: Microwave and Ultrasound-Assisted Syntheses

The quest for more efficient and sustainable chemical transformations has led to the widespread adoption of microwave (MW) and ultrasound (US) technologies in organic synthesis. These methods offer significant advantages over conventional heating by providing alternative modes of energy transfer to the reacting molecules.

Microwave-Assisted Organic Synthesis (MAOS): A Revolution in Reaction Times

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[5] In the context of pyrazole synthesis, MAOS offers dramatic reductions in reaction times and often leads to higher product yields compared to conventional heating.[5] This is primarily due to the efficient and uniform heating of the reaction mixture through dielectric polarization, a stark contrast to the often-uneven heat transfer in classical reflux setups.

Ultrasound-Assisted Synthesis: Harnessing the Power of Cavitation

Ultrasound-assisted synthesis utilizes the energy of high-frequency sound waves to induce chemical reactions. The underlying principle is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the reaction medium.[6] This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement of reaction rates.[6] For pyrazole synthesis, this translates to shorter reaction times and the ability to conduct reactions at lower overall temperatures.

A Head-to-Head Performance Benchmark

To provide a clear and objective comparison, the following table summarizes key performance indicators for the synthesis of pyrazole derivatives via conventional, microwave-assisted, and ultrasound-assisted methods.

ParameterConventional Reflux MethodMicrowave-Assisted MethodUltrasound-Assisted Method
Reaction Time Hours (e.g., 2-9 hours)[5]Minutes (e.g., 1-10 minutes)[5]Minutes (e.g., 10-30 minutes)[7]
Yield Good (e.g., <70% - 90%)[5][6]Excellent (e.g., 79-98%)[5]Very Good to Excellent (e.g., 86-95%)[8]
Energy Source Oil bath, heating mantleMicrowave irradiationUltrasonic bath/probe
Key Advantages Well-established, no specialized equipmentDrastically reduced reaction times, higher yieldsShorter reaction times, milder conditions
Key Disadvantages Long reaction times, potential for lower yieldsRequires specialized microwave reactorCan have limitations in scalability

Causality Behind Experimental Choices: The Role of Catalysis and Reaction Media

The choice of catalyst and solvent system plays a pivotal role in the outcome of pyrazole synthesis, influencing reaction rates, yields, and, crucially, regioselectivity.

  • Homogeneous Catalysis : Simple acids like acetic acid or bases such as potassium hydroxide are commonly employed in both conventional and modern methods to catalyze the condensation and cyclization steps.[1][9] Their primary role is to activate the carbonyl groups and facilitate the nucleophilic attack of the hydrazine.

  • Heterogeneous and Nano-Catalysis : The use of solid-supported catalysts, such as nano-ZnO, offers significant advantages in terms of catalyst recovery and reusability, aligning with the principles of green chemistry.[10] These catalysts can provide a high surface area for the reaction to occur, often leading to enhanced reaction rates.

  • Ionic Liquids : Ionic liquids can serve as both the solvent and the catalyst, offering a "green" alternative to volatile organic compounds. They can facilitate the reaction through their unique polarity and ability to stabilize reaction intermediates.

  • Solvent-Free Conditions : A particularly environmentally friendly approach involves conducting the reaction under solvent-free conditions, often facilitated by microwave or ultrasound irradiation.[11] This minimizes waste and simplifies product purification.

Experimental Protocols: A Practical Guide

The following are representative, detailed protocols for the synthesis of pyrazole derivatives using conventional, microwave-assisted, and ultrasound-assisted methods. These are intended as a starting point and may require optimization for different substrates.

Protocol 1: Conventional Reflux Synthesis of a Substituted Pyrazole

This protocol describes the synthesis of a 1,3,5-trisubstituted pyrazole from a chalcone and phenylhydrazine.

Materials:

  • Chalcone derivative (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Ethanol (5 mL)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • To a solution of the chalcone (1 mmol) in ethanol (5 mL) in a round-bottom flask, add a catalytic amount of glacial acetic acid.

  • Add phenylhydrazine (1 mmol) dropwise to the solution.

  • Heat the reaction mixture under reflux at approximately 80°C for 4 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate using a Büchner funnel, wash with cold water, and dry in a desiccator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Microwave-Assisted Synthesis of a Substituted Pyrazole

This protocol details the rapid synthesis of a pyrazole derivative using microwave irradiation.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1 mmol)

  • Hydrazine hydrate (1.2 mmol)

  • Ethanol (2 mL)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl compound (1 mmol), hydrazine hydrate (1.2 mmol), and ethanol (2 mL).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 60°C for 5 minutes with a power of 50 W.

  • After the reaction is complete, cool the vessel to a safe temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Ultrasound-Assisted Synthesis of a Substituted Pyrazole

This protocol outlines the synthesis of a pyrazole derivative from a chalcone using ultrasonic irradiation.

Materials:

  • Chalcone derivative (1 mmol)

  • Hydrazine hydrate (1.2 mmol)

  • Ethanol (15 mL)

Procedure:

  • In a flask, dissolve the chalcone derivative (1 mmol) in ethanol (15 mL).

  • Add hydrazine hydrate (1.2 mmol) to the solution.

  • Place the flask in an ultrasonic bath and sonicate at a temperature of 35°C for 15-30 minutes.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the reaction mixture until crystals begin to appear.

  • Allow the mixture to stand for complete crystallization.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry.

Visualizing the Processes: Workflows and Mechanisms

To further elucidate the methodologies and underlying chemical transformations, the following diagrams are provided.

Experimental Workflows

cluster_0 Conventional Synthesis Workflow cluster_1 Microwave-Assisted Synthesis Workflow cluster_2 Ultrasound-Assisted Synthesis Workflow A 1. Mix Reactants & Solvent in Flask B 2. Add Catalyst A->B C 3. Heat under Reflux (Hours) B->C D 4. Monitor by TLC C->D E 5. Work-up (Precipitation/Extraction) D->E F 6. Purify (Recrystallization/Chromatography) E->F G 1. Combine Reactants in MW Vessel H 2. Add Catalyst & Solvent G->H I 3. Seal & Irradiate (Minutes) H->I J 4. Cool Down I->J K 5. Evaporate Solvent J->K L 6. Purify Product K->L M 1. Dissolve Reactants in Flask N 2. Place in Ultrasonic Bath M->N O 3. Sonicate (Minutes) N->O P 4. Monitor by TLC O->P Q 5. Concentrate & Crystallize P->Q R 6. Filter & Dry Product Q->R

Caption: A comparative overview of the experimental workflows for pyrazole synthesis.

The Knorr Pyrazole Synthesis Mechanism

Knorr_Mechanism Reactants 1,3-Dicarbonyl + Hydrazine Protonation Carbonyl Protonation (Acid Catalyst) Reactants->Protonation H+ Attack1 Nucleophilic Attack by Hydrazine Protonation->Attack1 Intermediate1 Hydrazone Intermediate Attack1->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Cyclic Intermediate Cyclization->Intermediate2 Dehydration Dehydration (-H2O) Intermediate2->Dehydration Product Pyrazole Dehydration->Product

Caption: The acid-catalyzed mechanism of the Knorr pyrazole synthesis.

Conclusion: Selecting the Optimal Method for Your Research

The synthesis of pyrazoles has been significantly advanced by the advent of modern energy-transfer technologies. While the classical Knorr synthesis remains a viable and accessible method, microwave and ultrasound-assisted approaches offer compelling advantages in terms of reaction speed, efficiency, and alignment with the principles of green chemistry.

For rapid lead optimization and high-throughput synthesis, microwave-assisted methods are often the superior choice. Ultrasound-assisted synthesis provides a valuable alternative, particularly for reactions that may be sensitive to the higher temperatures sometimes generated in microwave reactors. The choice of catalyst and reaction medium also presents a rich parameter space for optimization, with heterogeneous catalysts and solvent-free conditions offering more sustainable routes.

Ultimately, the optimal method will depend on the specific requirements of your research, including the scale of the reaction, the nature of your substrates, and the available equipment. This guide has provided the foundational knowledge and practical protocols to empower you to navigate these choices and efficiently synthesize the pyrazole derivatives that will drive your next discovery.

References

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences, 2(1), 1-10.
  • Heravi, M. M., et al. (2021). Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review.
  • Knorr pyrazole synthesis. (2026). Name-Reaction.com.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6523.
  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). SlideShare.
  • Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry, 27(12), 1053-1071.
  • Al-Hazimi, H. M., et al. (2010). Microwave versus ultrasound assisted synthesis of some new heterocycles based on pyrazolone moiety. Journal of Saudi Chemical Society, 14(3), 287-299.
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2022). Rasayan Journal of Chemistry, 15(1), 586-593.
  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2432-2439.
  • Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. (2023). Journal of Nanobiotechnology, 21(1), 386.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2023). Archiv der Pharmazie, 356(12), 2300271.
  • Marcinkowska, M., et al. (2016). A comparison of green chemistry metrics for two methods of bromination and nitration of bis-pyrazolo[3,4-b;4′,3′-e]pyridines. Chemistry and Chemical Technology, 10(2), 193-199.
  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Current Organic Chemistry, 27(12), 1053-1071.
  • Synthesis of various pyrazole derivatives from chalcone. (2021). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 569-573). Royal Society of Chemistry.
  • Knorr Pyrazole Synthesis. (2023, February 23). YouTube.
  • Corradi, S., et al. (2007).
  • Ultrasound-assisted synthesis of pyrazole bearing spirooxindolopyrrolizidines derivatives using [BMIM]BF4. (n.d.).
  • Green synthesis of pyrazole systems under solvent-free conditions. (2017). Green Chemistry Letters and Reviews, 10(3), 136-141.
  • Synthesis scheme of the pyrazole–chalcone derivatives. (n.d.).
  • Synthetic pathway for solvent‐free ultrasonic irradiated synthesis of pyrazole derivatives. (n.d.).
  • Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimiz
  • Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimiz
  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (2024). European Journal of Cardiovascular Medicine, 1(1).
  • Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. (2020). PeerJ, 8, e9998.
  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 4(1), 42-54.
  • Graph of temperature and power % vs time for the synthesis of pyrazole a following MW2 synthetic approach under the entry F (Table 2) operative conditions. (n.d.).
  • Microwave-assisted organic synthesis: the Gabriel approach as a route to new pyrazolylhydrazonoazoles. (n.d.). Semantic Scholar.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Advances, 14(15), 10324-10344.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Advances, 14(15), 10324-10344.
  • Pise, A. S., et al. (2020). Ultrasound Assisted Synthesis of 1,5-Diaryl and 1,3,5-Triaryl-2-pyrazolines by Using KOH/EtOH System with Cu(I) Catalyst. Asian Journal of Chemistry, 32(2), 431-434.

Sources

A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

Protein kinases, orchestrating a vast and intricate network of cellular signaling, have emerged as one of the most critical target classes in modern drug discovery. Small molecule inhibitors designed to block their activity are cornerstones in the treatment of cancer and inflammatory diseases. The 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid scaffold represents a promising chemical framework for developing potent and selective kinase inhibitors. However, the high degree of structural conservation within the ATP-binding site across the human kinome—comprising over 500 members—presents a formidable challenge: cross-reactivity .

An inhibitor's selectivity is not merely an academic detail; it is a critical determinant of its therapeutic window. While promiscuity can sometimes be harnessed for a desired "polypharmacology," unintended off-target binding is a primary driver of toxicity and adverse effects.[1][2] Therefore, rigorous and comprehensive cross-reactivity profiling is a non-negotiable step in the development of any novel kinase inhibitor.

This guide provides an in-depth comparison of methodologies for profiling kinase inhibitors derived from the this compound scaffold. We will explore the causality behind experimental choices, detail robust protocols, and present a comparative analysis using the well-characterized Janus kinase (JAK) inhibitor, Filgotinib , as a prime example of a clinically relevant molecule featuring a related core structure.[3][4]

The Kinase Selectivity Challenge

The central challenge in developing selective kinase inhibitors lies in targeting the unique features of a single kinase while avoiding interactions with hundreds of structurally similar off-targets. This is particularly difficult for ATP-competitive inhibitors, which form the majority of inhibitors in development. The development of highly selective inhibitors is complicated by the strong conservation of the ATP-binding site across the kinase family.[2][5] This necessitates a multi-faceted approach to profiling, moving beyond simple on-target potency assays to a comprehensive, kinome-wide view of inhibitor interactions.

Methodologies for Cross-Reactivity Profiling

A robust profiling cascade integrates both biochemical and cell-based assays to build a complete picture of an inhibitor's selectivity. Biochemical assays measure direct enzyme inhibition or binding affinity in a purified system, while cell-based assays confirm target engagement and assess potency in a more physiologically relevant environment.[1][6]

Large-Scale Biochemical Profiling: The KINOMEscan™ Approach

The KINOMEscan™ platform, a competition binding assay, is an industry standard for broad kinase profiling.[7][8][9] Its primary advantage is the ability to screen a single compound against a large panel of kinases (over 480) in a single experiment, providing a global view of selectivity.[9][10]

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A reduction in signal indicates that the test compound has displaced the kinase from the immobilized ligand.[8][11]

Diagram: KINOMEscan™ Competition Binding Assay Workflow

KINOMEscan_Workflow cluster_assay Assay Components cluster_reaction Competition Reaction cluster_quantification Quantification Kinase DNA-Tagged Kinase Binding Components are mixed. Inhibitor competes with immobilized ligand for the kinase active site. Kinase->Binding Ligand Immobilized Ligand (on bead) Ligand->Binding Inhibitor Test Inhibitor (e.g., Pyrazole derivative) Inhibitor->Binding Wash Wash to remove unbound components Binding->Wash qPCR Quantify bound kinase via qPCR of DNA tag Wash->qPCR Result Low qPCR signal = Strong Inhibition qPCR->Result Result2 High qPCR signal = No Inhibition qPCR->Result2

Caption: Workflow of the KINOMEscan™ binding assay.

Cell-Based Target Engagement: The NanoBRET™ Assay

While biochemical assays are powerful, they do not account for cell permeability or the true intracellular concentration of ATP, which can impact inhibitor potency. The NanoBRET™ Target Engagement Assay measures compound binding directly within living cells.[12][13]

Principle: This technology is based on Bioluminescence Resonance Energy Transfer (BRET). A target kinase is expressed in cells as a fusion with NanoLuc® Luciferase (the energy donor). A cell-permeable fluorescent tracer that reversibly binds the kinase is then added (the energy acceptor). When the tracer binds the kinase-NanoLuc fusion, BRET occurs. A test compound that enters the cell and binds the kinase will displace the tracer, leading to a loss of BRET signal in a dose-dependent manner.[6][12][14] This provides a quantitative measure of intracellular affinity.[15]

Diagram: NanoBRET™ Target Engagement Principle

NanoBRET_Principle cluster_NoInhibitor No Inhibitor Present cluster_Inhibitor Inhibitor Present Kinase_NanoLuc Kinase NanoLuc® Tracer Fluorescent Tracer Kinase_NanoLuc:f0->Tracer Tracer Binds BRET High BRET Signal Tracer->BRET Energy Transfer Kinase_NanoLuc2 Kinase NanoLuc® Inhibitor Test Inhibitor Kinase_NanoLuc2:f0->Inhibitor Inhibitor Binds (Displaces Tracer) NoBRET Low BRET Signal Kinase_NanoLuc2:f1->NoBRET No Energy Transfer

Caption: Principle of the NanoBRET™ cell-based assay.

Comparative Analysis: Profiling a Pyrazole-Derived Inhibitor

To illustrate the application of these principles, we will use Filgotinib as a case study. Filgotinib is a selective JAK1 inhibitor built upon a scaffold related to the topic of this guide.[3][16][17] Its development provides an excellent template for understanding how selectivity data is generated and interpreted.

Biochemical Selectivity of Filgotinib

Initial characterization is performed using biochemical assays to determine the potency against the primary target family.

Kinase TargetIC50 (nM)Fold Selectivity vs. JAK1
JAK1 10 1x
JAK228~3x
TYK2116~12x
JAK3810~81x
Data sourced from MedchemExpress and Selleck Chemicals.[16][17]

This data immediately establishes Filgotinib as a JAK1-preferential inhibitor.[18][19] The ~30-fold selectivity for JAK1 over JAK2 is a key feature, as JAK2 inhibition is associated with hematological side effects.[4][20] While this initial panel is informative, a broader screen is required to identify potential off-targets outside the immediate family.

Kinome-Wide Profiling

A KINOMEscan™ screen at a high concentration (e.g., 1 µM) is used to survey the broader kinome. The results are often visualized as a "tree map" or reported as a Selectivity Score. A common metric is the S-Score(35) , which is calculated by dividing the number of kinases that a compound binds to with a certain affinity (e.g., Kd < 3 µM) by the total number of kinases tested.[21] A lower S-score indicates higher selectivity.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: KINOMEscan™ Profiling (Abbreviated)

This protocol outlines the key steps for a single-concentration "scanMAX" screen.

  • Compound Preparation: Dissolve the test compound (e.g., a novel this compound derivative) in 100% DMSO to create a concentrated stock solution (e.g., 100 mM).

  • Assay Plate Preparation: The test compound is diluted to the desired screening concentration in assay buffer.

  • Reaction Mixture: The DNA-tagged kinases from the panel are combined with the test compound and the ligand-coated beads.

    • Rationale: This initiates the competitive binding reaction. A control reaction with DMSO vehicle is run in parallel to define 100% binding.

  • Incubation: The mixture is incubated at room temperature to allow the binding reaction to reach equilibrium.

  • Washing: The beads are washed to remove unbound kinases and the test compound.

    • Rationale: This step is critical to ensure that the signal detected is only from kinases tightly bound to the immobilized ligand.

  • Elution & Quantification: The bound kinases are eluted, and the corresponding DNA tags are quantified using qPCR.

  • Data Analysis: The amount of kinase detected in the presence of the test compound is compared to the DMSO control. Results are typically expressed as "% Control". A low value signifies strong binding/inhibition.

Protocol 2: NanoBRET™ Target Engagement Assay

This protocol describes a typical workflow for determining intracellular IC50 values.

  • Cell Culture and Transfection: HEK293 cells are transiently transfected with a plasmid encoding the target kinase-NanoLuc® fusion protein.

    • Rationale: HEK293 cells are used for their high transfection efficiency and robust growth.

  • Cell Plating: Transfected cells are harvested and plated into 96-well or 384-well white assay plates.

  • Compound Dosing: The test compound is serially diluted and added to the cells. Cells are also treated with a vehicle control (e.g., DMSO).

  • Tracer and Substrate Addition: The NanoBRET™ tracer and the Nano-Glo® substrate are added to all wells. The plate is incubated at 37°C.

    • Rationale: The tracer competes with the intracellular compound for binding to the kinase. The substrate is required for the NanoLuc® enzyme to produce light.

  • Signal Detection: The plate is read on a luminometer capable of simultaneously measuring the donor (460 nm) and acceptor (610 nm) emission wavelengths.

  • Data Analysis: The ratio of the acceptor signal to the donor signal (the "BRET ratio") is calculated for each well. The data is then plotted against the compound concentration, and a dose-response curve is fitted to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold is a versatile starting point for the design of potent kinase inhibitors. As demonstrated by the example of Filgotinib, derivatives can achieve a high degree of selectivity, which is paramount for a favorable safety profile. A rigorous cross-reactivity profiling cascade, beginning with broad biochemical screens like KINOMEscan™ and progressing to cell-based target engagement assays like NanoBRET™, is essential for validating this selectivity. This multi-pronged approach provides the comprehensive dataset needed to understand a compound's true interaction landscape within the cell, enabling researchers to confidently advance the most promising candidates toward clinical development.

References

  • Vasta, V., et al. (2018). Principle of NanoBRET target engagement. ResearchGate. Retrieved from [Link]

  • Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from [Link]

  • News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures for JAK inhibitors described in.... Retrieved from [Link]

  • ACS Publications. (n.d.). Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of filgotinib and its active metabolite. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Janus kinase 2 | Chemical structures of inhibitors. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Janus kinase inhibitor. Retrieved from [Link]

  • LINCS Data Portal. (n.d.). VX-680 KINOMEscan (LDG-1175: LDS-1178). Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Filgotinib. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • DiscoveRx. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Retrieved from [Link]

  • ACS Publications. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Filgotinib. PubChem. Retrieved from [Link]

  • Gilead. (2020). Gilead Receives Complete Response Letter for Filgotinib for the Treatment of Moderately to Severely Active Rheumatoid Arthritis. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Retrieved from [Link]

  • HMS LINCS Project. (2018). KINOMEscan data. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors. PubMed Central. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2022). Filgotinib: A Clinical Pharmacology Review. PubMed Central. Retrieved from [Link]

  • PubMed. (2020). Novel potent and selective pyrazolylpyrimidine-based SYK inhibitors. Retrieved from [Link]

  • ACR Abstracts. (n.d.). Exploratory Analysis of Filgotinib Safety Data in Patients with Moderately to Severely Active RA and an Increased Risk of Cardiovascular Events: Data from Phase 2 and 3 Clinical Trials. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Pyrazole-Based and Other Kinase Inhibitors Targeting the JAK-STAT Pathway

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted therapies, kinase inhibitors have emerged as a cornerstone for treating a multitude of diseases, particularly cancer and autoimmune disorders. The pyrazole scaffold has proven to be a privileged structure in the design of potent and selective kinase inhibitors, with several FDA-approved drugs featuring this core moiety.[1] This guide provides a detailed, head-to-head comparison of the pyrazole-containing Janus kinase (JAK) inhibitor, Ruxolitinib , with other notable JAK inhibitors, Tofacitinib and Fedratinib . We will delve into their mechanisms of action, comparative efficacy based on experimental data, and provide detailed protocols for key validation assays.

The JAK-STAT Signaling Pathway: A Critical Therapeutic Target

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional regulation of genes involved in immunity, inflammation, and hematopoiesis.[2] Dysregulation of this pathway is a hallmark of various myeloproliferative neoplasms and inflammatory diseases. The JAK family comprises four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation of STAT proteins, which then translocate to the nucleus to modulate gene expression.[3]

dot graph "JAK_STAT_Pathway" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes cytokine [label="Cytokine", fillcolor="#4285F4"]; receptor [label="Cytokine Receptor", fillcolor="#4285F4"]; jak [label="JAK", fillcolor="#EA4335"]; stat [label="STAT", fillcolor="#FBBC05"]; p_stat [label="p-STAT (Dimer)", fillcolor="#FBBC05"]; nucleus [label="Nucleus", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"]; gene [label="Gene Transcription", fillcolor="#34A853"];

// Edges cytokine -> receptor [label="Binding"]; receptor -> jak [label="Activation"]; jak -> stat [label="Phosphorylation"]; stat -> p_stat [label="Dimerization"]; p_stat -> nucleus [label="Translocation"]; nucleus -> gene [label="Modulation"]; } . Figure 1: The canonical JAK-STAT signaling pathway.

The Inhibitors: A Structural Overview

Our comparative analysis focuses on three key JAK inhibitors:

  • Ruxolitinib: A potent inhibitor of JAK1 and JAK2, Ruxolitinib features a central pyrazole ring.[4] This structure is key to its interaction with the kinase domain.

  • Tofacitinib: While not containing a pyrazole core, Tofacitinib is a pyrrolopyrimidine-based inhibitor with potent activity against JAK1 and JAK3.[5][6]

  • Fedratinib: An anilinopyrimidine derivative, Fedratinib is a selective inhibitor of JAK2.[7][8]

Quantitative Efficacy: A Comparative Look at IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values for Ruxolitinib, Tofacitinib, and Fedratinib against the JAK family of kinases. It is important to note that these values can vary between different experimental setups.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Primary Target(s)
Ruxolitinib 3.3[9]2.8[9]428[9]19[9]JAK1/JAK2
Tofacitinib 112[9]20[9]1[9]Not ReportedPan-JAK (JAK3 preference)
Fedratinib >10003169>1000JAK2

Data compiled from multiple sources and should be considered representative. Absolute values may differ based on assay conditions.

From this data, we can infer the distinct selectivity profiles of each inhibitor. Ruxolitinib demonstrates potent and relatively balanced inhibition of JAK1 and JAK2.[10] Tofacitinib, while often referred to as a pan-JAK inhibitor, shows a clear preference for JAK3.[9] Fedratinib exhibits remarkable selectivity for JAK2 over other JAK family members.[10][11]

Experimental Protocols for Inhibitor Characterization

To ensure scientific integrity, the following sections provide detailed, step-by-step methodologies for key experiments used to characterize and compare these kinase inhibitors.

Biochemical Kinase Inhibition Assay: TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive method for quantifying kinase activity and inhibitor potency in a high-throughput format.

dot graph "TR_FRET_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes dispense [label="Dispense Inhibitor", fillcolor="#4285F4"]; add_enzyme_substrate [label="Add Kinase & Substrate", fillcolor="#4285F4"]; incubate_reaction [label="Incubate (Kinase Reaction)", fillcolor="#FBBC05"]; add_detection_reagents [label="Add Detection Reagents\n(Eu-Antibody & Acceptor)", fillcolor="#EA4335"]; incubate_detection [label="Incubate (Detection)", fillcolor="#FBBC05"]; read_plate [label="Read Plate (TR-FRET)", fillcolor="#34A853"]; analyze_data [label="Analyze Data (IC50)", fillcolor="#34A853"];

// Edges dispense -> add_enzyme_substrate; add_enzyme_substrate -> incubate_reaction; incubate_reaction -> add_detection_reagents; add_detection_reagents -> incubate_detection; incubate_detection -> read_plate; read_plate -> analyze_data; } . Figure 2: Workflow for a TR-FRET kinase inhibition assay.

Detailed Protocol:

  • Compound Dispensing: Serially dilute the kinase inhibitors in DMSO and dispense into a 384-well assay plate.

  • Kinase and Substrate Addition: Prepare a solution containing the recombinant JAK enzyme and a biotinylated peptide substrate in kinase reaction buffer. Add this solution to the assay plate.

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • Detection: Add a detection solution containing a Europium (Eu)-labeled anti-phosphopeptide antibody (donor) and a streptavidin-conjugated acceptor fluorophore.

  • Signal Measurement: After incubation, measure the TR-FRET signal using a plate reader. The ratio of acceptor to donor emission is proportional to the extent of substrate phosphorylation.

  • Data Analysis: Plot the TR-FRET signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay: Western Blot for Phospho-STAT3

To assess the inhibitor's activity in a cellular context, Western blotting can be used to measure the phosphorylation of downstream targets like STAT3.

Detailed Protocol:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., a hematopoietic cell line with constitutive JAK-STAT signaling) and treat with varying concentrations of the kinase inhibitors for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-STAT3 signal to a loading control (e.g., total STAT3 or GAPDH) to determine the dose-dependent inhibition of STAT3 phosphorylation.[12][13]

Clinical Implications of Selectivity

The distinct selectivity profiles of these inhibitors have significant clinical implications.[3][14]

  • Ruxolitinib's dual JAK1/2 inhibition is effective in myelofibrosis, where both pathways are implicated. However, JAK1 inhibition can be associated with an increased risk of certain infections.[15]

  • Tofacitinib's broader JAK inhibition, particularly of JAK1 and JAK3, makes it effective in autoimmune conditions like rheumatoid arthritis.

  • Fedratinib's high selectivity for JAK2 is advantageous in treating JAK2-driven myeloproliferative neoplasms, potentially with a different side-effect profile compared to less selective inhibitors.[10]

Conclusion

The pyrazole-containing kinase inhibitor Ruxolitinib stands as a potent and effective therapeutic agent targeting the JAK-STAT pathway. When compared head-to-head with other JAK inhibitors like Tofacitinib and Fedratinib, its distinct selectivity profile for JAK1 and JAK2 becomes evident. This guide has provided a framework for understanding and evaluating these inhibitors, from their fundamental mechanism of action to the detailed experimental protocols required for their characterization. For researchers and drug development professionals, a thorough understanding of these comparative aspects is crucial for the rational design and application of the next generation of kinase inhibitors.

References

  • Crystal structure of tofacitinib dihydrogen citrate (Xeljanz®), (C16H21N6O)(H2C6H5O7). Powder Diffraction, 36(2), 115-119. [Link]

  • Mok, C. C., & Cheung, T. T. (2019). Clinical significance of Janus Kinase inhibitor selectivity. Rheumatology, 58(1), 1-12. [Link]

  • Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2018). Clinical significance of Janus Kinase inhibitor selectivity. Nature Reviews Rheumatology, 14(10), 569-579. [Link]

  • Traves, P. G., Murray, B., Campigotto, F., Galien, R., & Van der Aar, E. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases, 80(3), 304-313. [Link]

  • Singer, J. W., Al-Fayoumi, S., Ma, H., & O'Mahony, A. (2019). Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures. PLoS One, 14(9), e0222944. [Link]

  • Mok, C. C., & Cheung, T. T. (2019). Clinical significance of Janus Kinase inhibitor selectivity. Rheumatology (Oxford, England), 58(Suppl 1), i1-i12. [Link]

  • XELJANZ (tofacitinib) Label. U.S. Food and Drug Administration. [Link]

  • Ruxolitinib. PubChem. [Link]

  • Mok, C. C., & Cheung, T. T. (2019). Clinical significance of Janus Kinase inhibitor selectivity. Semantic Scholar. [Link]

  • Solimani, F., Meier, K., & Ghoreschi, K. (2021). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Journal of Allergy and Clinical Immunology, 148(5), 1143-1155. [Link]

  • Chemical structure of tofacitinib. ResearchGate. [Link]

  • Fedratinib. PubChem. [Link]

  • Chemical structure of fedratinib (56). ResearchGate. [Link]

  • Tofacitinib. PubChem. [Link]

  • fedratinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Zhang, R., et al. (2022). Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID-19. Journal of Medicinal Chemistry, 65(23), 15686-15701. [Link]

  • Fedratinib. Wikipedia. [Link]

  • Biochemical HTRF Assay. PubChem. [Link]

  • Singer, J., Al-Fayoumi, S., Ma, H., & O'Mahony, A. (2019). Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures. Semantic Scholar. [Link]

  • In vitro JAK kinase activity and inhibition assays. PubMed. [Link]

  • Jak inhibitors and their selectivity profile. ResearchGate. [Link]

  • Schwartz, D. M., et al. (2021). JAK inhibitors selectivity: New opportunities, better drugs?. Journal of Leukocyte Biology, 110(5), 885-897. [Link]

  • A: Western blot analysis of STAT3/pSTAT3 and STAT5/pSTAT5 in MAC-2B... ResearchGate. [Link]

  • Western blot analysis of phosphorylation of STAT3 and JAK1/2. ResearchGate. [Link]

  • JAK2 (Janus Kinase 2) Assay Kit. BPS Bioscience. [Link]

  • Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis. ASH Publications. [Link]

  • Inhibition of JAK/STAT3 Expression by Acute Myeloid Leukemia-Targeted Nanoliposome for Chemotherapy Enhancement. PMC. [Link]

  • Singh, M., et al. (2024). Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter. Journal of Translational Medicine, 22(1), 356. [Link]

  • HTRF® Kinase Assay Protocol. ResearchGate. [Link]

  • Ruxolitinib Impurities and Related Compound. Veeprho. [Link]

  • Western blot analysis for JAK2, JAK3, and STAT3. ResearchGate. [Link]

  • Singer, J. W., et al. (2019). Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures. SciSpace. [Link]

  • Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. bioRxiv. [Link]

  • Ruxolitinib. PubMed. [Link]

  • Summary of half maximal inhibitory concentration (IC50) of oral JAK inhibitors. ResearchGate. [Link]

  • An Efficient Machine Learning-Based Prediction Model for JAK2 Inhibitor pIC50. ChemRxiv. [Link]

  • Comparison of Ruxolitinib vs Fedratinib and Practical Implications. AJMC. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid: A Comparative Analysis of Published Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the Core Chemistry: The Knorr Pyrazole Synthesis and its Variations

The synthesis of pyrazoles often relies on the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a synthon thereof. This powerful reaction, known as the Knorr pyrazole synthesis, allows for the construction of the pyrazole core with various substituents. The regioselectivity of the reaction, which determines the position of the substituents on the pyrazole ring, is a critical aspect to consider and can be influenced by the nature of the reactants and the reaction conditions.

This guide will explore two distinct protocols for the synthesis of 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid, both of which are variations of this fundamental approach.

Protocol 1: The Classic Approach via Diethyl Ethoxymethylenemalonate (EMME)

This widely used and reliable method involves the reaction of cyclopropylhydrazine with diethyl ethoxymethylenemalonate (EMME), followed by hydrolysis of the resulting ethyl ester.

Experimental Protocol

Step 1: Synthesis of Ethyl 1-Cyclopropyl-1H-pyrazole-5-carboxylate

  • To a solution of cyclopropylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium ethoxide (1.0 eq) at 0 °C and stir for 30 minutes.

  • To this mixture, add diethyl ethoxymethylenemalonate (1.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 1-cyclopropyl-1H-pyrazole-5-carboxylate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 1-cyclopropyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Monitor the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid at 0 °C.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

Causality Behind Experimental Choices
  • Use of Cyclopropylhydrazine Hydrochloride: The hydrochloride salt is often more stable and easier to handle than the free base. It is neutralized in situ with a base like sodium ethoxide to generate the reactive free hydrazine.

  • Reaction with EMME: EMME is an excellent electrophilic partner for hydrazine. The ethoxy group acts as a leaving group, and the two ester groups provide the necessary carbonyl functionalities for the cyclization.

  • Hydrolysis: Basic hydrolysis is a standard method for converting esters to carboxylic acids. The use of excess base ensures complete saponification. Acidification then protonates the carboxylate to yield the final product.

Protocol 2: A More Direct Route via a Diketoester

This alternative approach involves the condensation of cyclopropylhydrazine with a suitable diketoester, which can potentially offer a more streamlined synthesis.

Experimental Protocol

Step 1: Synthesis of a Suitable Diketoester (e.g., Ethyl 2,4-dioxopentanoate)

This precursor may be commercially available or can be synthesized via a Claisen condensation between ethyl pyruvate and acetone.

Step 2: Synthesis of this compound

  • To a solution of cyclopropylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in acetic acid, add the diketoester (1.0 eq).

  • Heat the reaction mixture to 80-100 °C for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The resulting crude product may require purification by column chromatography or recrystallization to yield pure this compound.

Causality Behind Experimental Choices
  • Diketoester as Precursor: The 1,3-dicarbonyl moiety of the diketoester readily reacts with the two nitrogen atoms of the hydrazine to form the pyrazole ring.

  • Acetic Acid as Solvent and Catalyst: Acetic acid serves as both a solvent and a mild acid catalyst to facilitate the condensation and dehydration steps of the reaction.

  • Sodium Acetate: This acts as a buffer and base to neutralize the hydrochloride salt of the hydrazine, liberating the free base for the reaction.

Comparative Analysis of the Protocols

FeatureProtocol 1 (via EMME)Protocol 2 (via Diketoester)
Number of Steps 2 (Synthesis of ester, then hydrolysis)1 (Direct cyclocondensation)
Starting Materials Cyclopropylhydrazine, Diethyl ethoxymethylenemalonateCyclopropylhydrazine, Diketoester
Availability of Reagents EMME is readily available.The required diketoester may need to be synthesized.
Reaction Conditions Milder conditions for ester formation, reflux for hydrolysis.Higher temperatures may be required for cyclocondensation.
Potential for Side Reactions Regioselectivity is generally high with EMME.Potential for formation of regioisomers depending on the diketoester.
Purification Two purification steps may be necessary.A single purification step may suffice.
Overall Yield Generally good to excellent yields are reported for similar reactions.Yield can be variable depending on the diketoester and reaction conditions.
Reproducibility Considered a highly reproducible and scalable method.May require more optimization to ensure consistent results.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_0 Protocol 1: Via Diethyl Ethoxymethylenemalonate (EMME) cluster_1 Protocol 2: Via a Diketoester Cyclopropylhydrazine Cyclopropylhydrazine Ester Intermediate Ester Intermediate Cyclopropylhydrazine->Ester Intermediate Step 1: Cyclocondensation EMME EMME EMME->Ester Intermediate Final Product 1 This compound Ester Intermediate->Final Product 1 Step 2: Hydrolysis Cyclopropylhydrazine_2 Cyclopropylhydrazine Final Product 2 This compound Cyclopropylhydrazine_2->Final Product 2 Direct Cyclocondensation Diketoester Diketoester Diketoester->Final Product 2

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and a Meta-Analysis of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the identification of versatile pharmacophores is a cornerstone of medicinal chemistry. Among these, the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold". Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its successful application in a wide array of therapeutic agents.[1][2] This guide provides a meta-analysis of the therapeutic potential of pyrazole-based compounds, comparing their performance across different disease areas with supporting experimental data and detailed protocols.

A Comparative Overview of FDA-Approved Pyrazole-Based Drugs

The clinical success of pyrazole-containing drugs underscores the therapeutic importance of this scaffold. More than 40 drugs incorporating a pyrazole moiety have received FDA approval, targeting a broad spectrum of clinical conditions.[1] A selection of these drugs is presented below, highlighting their diverse therapeutic applications and mechanisms of action.

Drug NamePrimary Target(s)Therapeutic AreaKey Efficacy Data
Celecoxib Cyclooxygenase-2 (COX-2)Anti-inflammatory, AnalgesiaSignificantly improves pain and inflammation in osteoarthritis and rheumatoid arthritis, with comparable efficacy to conventional NSAIDs but a lower incidence of upper gastrointestinal ulceration.[3][4]
Ruxolitinib Janus Kinase 1 (JAK1), Janus Kinase 2 (JAK2)Myelofibrosis, Polycythemia VeraInduces significant reductions in spleen size and ameliorates symptoms in patients with myelofibrosis.[5]
Axitinib Vascular Endothelial Growth Factor Receptors (VEGFRs)Renal Cell CarcinomaDemonstrates potent antitumor activity in preclinical models and has shown efficacy in treating advanced renal cell carcinoma.[6][7]
Niraparib Poly (ADP-ribose) polymerase (PARP)Ovarian CancerImproves progression-free survival in patients with advanced ovarian cancer, particularly those with homologous recombination deficiency.[2][8]
Crizotinib ALK, ROS1Non-Small Cell Lung CancerShows high response rates and prolongs progression-free survival in patients with ALK-positive non-small cell lung cancer.[9][10]

In-Depth Analysis of Therapeutic Areas

The versatility of the pyrazole scaffold allows for its application in various therapeutic areas. This section delves into the preclinical and clinical evidence supporting the use of pyrazole-based compounds in oncology and inflammation.

Anticancer Applications: Targeting Key Oncogenic Pathways

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting crucial signaling pathways involved in tumor growth, proliferation, and angiogenesis.

Many pyrazole-based compounds function as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

  • JAK-STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[11] Dysregulation of this pathway is implicated in various cancers. Ruxolitinib, a potent inhibitor of JAK1 and JAK2, exemplifies the success of targeting this pathway with a pyrazole-based drug.[5] Preclinical studies have shown that ruxolitinib inhibits JAK2V617F-mediated signaling and proliferation in cell lines.[12] In a phase III clinical trial (COMFORT-I), ruxolitinib demonstrated a significant reduction in spleen volume and improvement in symptoms in patients with myelofibrosis.[13]

    • IC50 Values for Ruxolitinib:

      • JAK1: 3.3 nM[12]

      • JAK2: 2.8 nM[12]

  • VEGFR Signaling: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular endothelial growth factor (VEGF) and its receptors (VEGFRs) are key regulators of this process.[11] Axitinib is a potent inhibitor of VEGFRs 1, 2, and 3.[6] In preclinical models of glioblastoma, axitinib not only suppressed the viability of endothelial cells but also of glioblastoma stem cells.[14] Clinical trials have demonstrated its efficacy in patients with advanced renal cell carcinoma.[6][15]

    • IC50 Values for Axitinib:

      • VEGFR1: 0.1 nM[6]

      • VEGFR2: 0.2 nM[6]

      • VEGFR3: 0.1-0.3 nM[6]

  • ALK/ROS1 Signaling: Anaplastic lymphoma kinase (ALK) and ROS1 are receptor tyrosine kinases that can become oncogenic drivers in certain cancers, particularly non-small cell lung cancer (NSCLC), when they are involved in chromosomal rearrangements.[9] Crizotinib is a potent inhibitor of ALK and ROS1.[10] In a phase III clinical trial, crizotinib significantly prolonged progression-free survival compared to chemotherapy in patients with previously treated, advanced ALK-positive NSCLC.[9][16]

  • PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) enzymes play a crucial role in DNA repair, particularly in the base excision repair pathway.[17] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP can lead to synthetic lethality. Niraparib is a PARP inhibitor that has shown significant efficacy in the treatment of ovarian cancer.[2][8] The PRIMA trial demonstrated that niraparib significantly prolonged progression-free survival in patients with newly diagnosed advanced ovarian cancer who were in response to platinum-based chemotherapy, regardless of their homologous recombination deficiency status.[2]

Anti-inflammatory Applications: Modulating the Inflammatory Cascade

The anti-inflammatory properties of pyrazole derivatives have been recognized for over a century, with the development of antipyrine in the 1880s.[18] Modern pyrazole-based anti-inflammatory drugs, such as celecoxib, offer a more targeted approach with improved safety profiles.

  • COX-2 Inhibition: Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[19] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is induced during inflammation. Celecoxib is a selective COX-2 inhibitor, which allows it to exert anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[20] Clinical trials have confirmed that celecoxib is as effective as non-selective NSAIDs in managing the pain and inflammation of osteoarthritis and rheumatoid arthritis.[21][22] Numerous other pyrazole derivatives have been synthesized and evaluated as selective COX-2 inhibitors, with some showing even greater potency and selectivity than celecoxib.[23][24] For instance, certain pyrazole-pyridazine hybrids have demonstrated superior COX-2 inhibitory action compared to celecoxib in in vitro assays.[23]

    • IC50 Values for Selected Pyrazole-based COX-2 Inhibitors:

      • Celecoxib: ~0.05 µM[25]

      • Trimethoxy pyrazole-pyridazine derivative 6f: 1.15 µM[23]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. This section provides step-by-step methodologies for key in vitro and in vivo assays used to evaluate the therapeutic potential of pyrazole-based compounds.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay for screening the acute anti-inflammatory activity of compounds.[26]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this edema is a measure of its anti-inflammatory activity.

Protocol:

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test pyrazole compound, a vehicle control, and a standard anti-inflammatory drug (e.g., indomethacin or celecoxib) to different groups of animals via an appropriate route (e.g., oral gavage).

  • Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in disease and drug action can greatly enhance understanding. The following diagrams, created using Graphviz, illustrate key signaling pathways targeted by pyrazole-based compounds and the experimental workflows described above.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT_Dimer STAT Dimer STAT->STAT_Dimer Dimerizes Nucleus Nucleus STAT_Dimer->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Initiates

Caption: The JAK-STAT signaling pathway.

VEGFR_Pathway cluster_membrane Cell Membrane VEGFR VEGFR PLC PLCγ VEGFR->PLC PI3K PI3K VEGFR->PI3K VEGF VEGF VEGF->VEGFR Binds RAS Ras PLC->RAS AKT Akt PI3K->AKT Proliferation_Survival_Migration Cell Proliferation, Survival, Migration AKT->Proliferation_Survival_Migration RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival_Migration

Caption: The VEGFR signaling pathway.

PARP_Pathway DNA_SSB DNA Single-Strand Break PARP PARP DNA_SSB->PARP Recruits & Activates PARylation PARylation PARP->PARylation Catalyzes DNA_Repair_Proteins DNA Repair Proteins PARylation->DNA_Repair_Proteins Recruits DNA_Repair DNA Repair DNA_Repair_Proteins->DNA_Repair Niraparib Niraparib Niraparib->PARP Inhibits

Caption: The PARP-mediated DNA repair pathway.

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Pyrazole Compound Seed_Cells->Add_Compound Incubate Incubate Add_Compound->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance End End Measure_Absorbance->End

Caption: Experimental workflow for the MTT assay.

Paw_Edema_Workflow Start Start Administer_Compound Administer Pyrazole Compound Start->Administer_Compound Inject_Carrageenan Inject Carrageenan in Paw Administer_Compound->Inject_Carrageenan Measure_Paw_Volume Measure Paw Volume (0-5h) Inject_Carrageenan->Measure_Paw_Volume Analyze_Data Calculate % Edema Inhibition Measure_Paw_Volume->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Conclusion and Future Perspectives

The pyrazole scaffold is undeniably a cornerstone of modern medicinal chemistry, with its derivatives demonstrating remarkable therapeutic potential across a wide range of diseases. The success of numerous FDA-approved drugs containing this moiety is a testament to its favorable pharmacological properties. This guide has provided a comparative meta-analysis of the therapeutic applications of pyrazole-based compounds, with a focus on their roles in oncology and inflammation.

The future of pyrazole-based drug discovery remains bright. Ongoing research continues to explore novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. The elucidation of structure-activity relationships, aided by computational modeling and in silico screening, will undoubtedly accelerate the identification of new lead compounds. Furthermore, the application of pyrazole-based compounds in emerging therapeutic areas, such as neurodegenerative diseases and infectious diseases, warrants further investigation. As our understanding of the molecular basis of disease deepens, the versatility of the pyrazole scaffold will continue to be leveraged to develop the next generation of targeted and effective therapies.

References

  • Faidallah, H. M., et al. (2011). Pyrazole in medicinal chemistry. Archiv der Pharmazie, 344(6), 355-367. [Link]

  • González-Martín, A., et al. (2024). Niraparib first-line maintenance therapy in patients with newly diagnosed advanced ovarian cancer: final overall survival results from the PRIMA/ENGOT-OV26/GOG-3012 trial. Annals of Oncology. [Link]

  • Brambilla, R., et al. (2012). Prostaglandins and inflammation: a new concept. Frontiers in pharmacology, 3, 161. [Link]

  • Gülcan, H. O., & Küpeli Akkol, E. (2020). Pyrazole and its derivatives as COX inhibitors. Mini reviews in medicinal chemistry, 20(13), 1184-1197. [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology, 225, 115-121. [Link]

  • Shaw, A. T., et al. (2013). Crizotinib versus chemotherapy in advanced ALK-positive lung cancer. New England Journal of Medicine, 368(25), 2385-2394. [Link]

  • El-Sayed, M. A. A., et al. (2021). Novel anticancer fused pyrazole derivatives as EGFR and VEGFR-2 dual TK inhibitors. Frontiers in Chemistry, 9, 735079. [Link]

  • Verstovsek, S., et al. (2010). A phase 1/2 study of ruxolitinib, an oral Janus kinase 1 and Janus kinase 2 inhibitor, in patients with primary or secondary myelofibrosis. The New England journal of medicine, 363(12), 1117–1127. [Link]

  • The ASCO Post. (2024). Overall Survival Not Improved With Maintenance Niraparib in Advanced Ovarian Cancer. [Link]

  • Mirza, M. R., et al. (2019). Niraparib in patients with newly diagnosed advanced ovarian cancer. New England Journal of Medicine, 381(25), 2391-2402. [Link]

  • Brune, K. (1997). The early history of non-opioid analgesics. Acute Pain, 1(1), 33-40. [Link]

  • Zibelman, M. R., et al. (2022). Nivolumab Plus Axitinib Generates Promising Responses in Untreated Advanced RCC. Journal of Clinical Oncology, 40(6_suppl), 289-289. [Link]

  • O'Shea, J. J., et al. (2015). A new modality for cancer treatment targeting the JAK–STAT pathway. Nature Reviews Drug Discovery, 14(8), 555-564. [Link]

  • Solomon, S. D., et al. (2014). Cardiovascular risk with crizotinib versus chemotherapy in patients with advanced ALK-positive non–small-cell lung cancer. Journal of Clinical Oncology, 32(31), 3497-3504. [Link]

  • Rini, B. I., et al. (2011). Axitinib versus sorafenib as second-line therapy for advanced renal cell carcinoma: overall survival analysis. Journal of Clinical Oncology, 29(18), 2537-2543. [Link]

  • F. Hoffmann-La Roche Ltd. (2011). A Study of Crizotinib and Pemetrexed or Docetaxel in Patients With ALK-Positive, Advanced Non-Small Cell Lung Cancer. [Link]

  • Kumar, V., et al. (2021). An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. Current Medicinal Chemistry, 28(1), 1-3. [Link]

  • Hakimi, K., et al. (2022). Neoadjuvant axitinib effective in subgroup of patients with renal cell carcinoma. Urology Times. [Link]

  • Harrison, C., et al. (2012). JAK inhibition with ruxolitinib versus best available therapy for myelofibrosis. The New England journal of medicine, 366(9), 787–798. [Link]

  • Cartwright, D., et al. (2020). NOVA Clinical Trial versus Real-World Data: Niraparib Treatment Outcomes in Patients with BRCA–Wild-Type, Platinum-Sensitive, Recurrent Ovarian Cancer. Oncology. [Link]

  • Kim, D. W., et al. (2012). A phase II study of crizotinib in previously treated patients with ALK-rearranged non-small-cell lung cancer. Journal of Clinical Oncology, 30(21), 2631-2637. [Link]

  • Schering AG. (2009). A Study of Oral BIBF 1120 in Patients With Relapsed or Refractory Non-Small Cell Lung Cancer. [Link]

  • Al-Ghorbani, M., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 12(45), 29367-29381. [Link]

  • Wang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS medicinal chemistry letters, 7(11), 1016–1021. [Link]

  • El-Aassar, M. R., et al. (2024). Efficacy of niraparib in patients with advanced ovarian cancer: A meta-analysis of randomized controlled trials. Journal of Clinical Oncology, 42(16_suppl), e17525-e17525. [Link]

  • Zibelman, M. R., et al. (2025). Results from the prior treatment cohort of a phase I/II study of nivolumab and axitinib in patients with advanced renal cell carcinoma. Journal of Clinical Oncology, 43(3_suppl), 433-433. [Link]

  • Singh, R., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS omega, 8(20), 17743–17770. [Link]

  • Suarez, C., et al. (2018). Efficacy and Safety of Axitinib in Metastatic Papillary Renal Carcinoma: Results of GETUG, a Multicenter Phase II Trial. Annals of Oncology, 29(suppl_8), mdy283-002. [Link]

  • Carruthers, D. (2016). New life for Celebrex (and arthritis sufferers) after clinical trial. Mayfield Brain & Spine. [Link]

  • El-Gamal, M. I., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 27(19), 6296. [Link]

  • Quintás-Cardama, A., et al. (2011). Ruxolitinib: A New JAK1/2 Inhibitor That Offers Promising Options for Treatment of Myelofibrosis. Clinical Cancer Research, 17(1), 3-8. [Link]

  • Hassan, G. S., et al. (2020). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17743-17770. [Link]

  • Essex, M. N., et al. (2007). Efficacy of celecoxib versus ibuprofen for the treatment of patients with osteoarthritis of the knee: A randomized double-blind, non-inferiority trial. The Journal of international medical research, 35(1), 49–60. [Link]

  • Gomaa, H. A. M., et al. (2020). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Journal of the Iranian Chemical Society, 17(10), 2419-2442. [Link]

  • McCormack, P. L., & Scott, L. J. (2000). Celecoxib: a review of its use in osteoarthritis, rheumatoid arthritis and acute pain. Drugs, 59(6), 1331-1352. [Link]

  • Ghorab, M. M., et al. (2004). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Archiv der Pharmazie, 337(12), 653-659. [Link]

  • Kwak, E. L., et al. (2011). Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study. The Lancet Oncology, 12(12), 1123-1130. [Link]

  • Ragab, F. A., et al. (2011). Design, synthesis and structure-activity relationship study of novel pyrazole-based heterocycles as potential antitumor agents. European journal of medicinal chemistry, 46(12), 5891-5900. [Link]

  • Zhang, W., et al. (2016). Efficacy and Safety of Celecoxib Therapy in Osteoarthritis: A Meta-Analysis of Randomized Controlled Trials. Medicine, 95(20), e3635. [Link]

  • Al-Ostoot, F. H., et al. (2021). Ligand based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors. ResearchGate. [Link]

  • Bedaiwi, M. K., et al. (2017). Celecoxib demonstrates clinical efficacy superior to acetaminophen in chronic nonspecific low back pain: Results of a randomized controlled trial. Spine, 42(15), 1121-1128. [Link]

  • Hassan, G. S., et al. (2022). Pyrazole derivatives as dual COX-2/EGFR inhibitors with anticancer potential: Optimization of difenamizole Analogs. Bioorganic chemistry, 129, 106173. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

As a novel heterocyclic compound, 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid is increasingly utilized in medicinal chemistry and drug development for the synthesis of biologically active molecules.[1][2] While its full toxicological and environmental profile is not yet exhaustively documented, its chemical structure—possessing both a carboxylic acid functional group and a pyrazole ring—necessitates a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined herein are based on established principles of chemical hygiene and waste management for analogous chemical structures, as mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[3][4]

Section 1: Hazard Assessment and Characterization

Prior to any disposal procedure, a thorough hazard assessment is paramount. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we must infer its potential hazards from structurally related compounds. This proactive risk assessment is a cornerstone of a robust Chemical Hygiene Plan (CHP), as required by the OSHA Laboratory Standard.[4][5]

The molecule's structure suggests the following potential hazards:

  • Corrosivity: The carboxylic acid group makes the compound acidic. Analogous simple carboxylic acids, like cyclopropanecarboxylic acid, are classified as corrosive and can cause severe skin burns and eye damage.[6] Under EPA regulations, aqueous waste with a pH of 2 or less is considered corrosive hazardous waste (D002).[7]

  • Irritation: Pyrazole derivatives and other similar carboxylic acids are frequently cited as causing skin, eye, and respiratory system irritation.[8][9]

  • Reactivity: The compound may react with strong bases and strong oxidizing agents.[6]

These characteristics mandate that this compound be handled as hazardous waste.

Table 1: Inferred Properties and Hazard Classification
PropertyInferred CharacteristicRationale & Relevant AnalogsPotential EPA Waste Code
Physical State SolidBased on similar pyrazole carboxylic acids.N/A
Acidity Acidic / CorrosivePresence of the carboxylic acid group.D002 (Corrosivity)[10]
Toxicity IrritantCauses skin, eye, and respiratory irritation.[9]N/A (unless specific data exists)
Reactivity Incompatible with strong bases and oxidizing agents.[6]General reactivity of carboxylic acids.D003 (Reactivity) if reactions are violent.[7]

Section 2: Personal Protective Equipment (PPE) and Safety Precautions

All handling and disposal operations must be conducted under the assumption that the compound is hazardous. Adherence to proper PPE protocols is non-negotiable.

  • Engineering Controls: All handling and transfer of the compound, especially in powdered form or solution, must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[5] The work area should be equipped with an accessible eyewash station and safety shower.[9]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[11]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure. Contaminated clothing must be removed and decontaminated before reuse.[8][11]

  • Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator should be used in accordance with OSHA regulations.[9]

Section 3: In-Lab Waste Segregation and Collection Protocol

Proper segregation is the first critical step in the disposal pathway. Cross-contamination can lead to dangerous reactions and complicate the final disposal process.[12]

  • Select a Compatible Waste Container: Use a clearly labeled, sealable, and leak-proof container made of a material compatible with acidic organic compounds (e.g., High-Density Polyethylene (HDPE) or glass).[3]

  • Label the Container: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the hazards (e.g., "Corrosive," "Irritant").[12] Attach appropriate GHS pictograms.

  • Collect Waste: Collect all waste containing the compound, including pure substance, contaminated solutions, and any contaminated disposable labware (e.g., pipette tips, weighing paper). Do not mix this waste with other waste streams, particularly bases or oxidizing agents.[3]

  • Storage: Keep the waste container sealed when not in use. Store it in a designated Satellite Accumulation Area within the laboratory, away from heat, sparks, or incompatible materials.[6]

G cluster_workflow Diagram 1: In-Lab Waste Segregation Workflow A Generate Waste (Solid or Solution) B Select Compatible Waste Container (e.g., HDPE) A->B Step 1 C Label Container Clearly 'Hazardous Waste' Chemical Name & Hazards B->C Step 2 D Collect Waste (Avoid Mixing) C->D Step 3 E Seal and Store in Satellite Accumulation Area D->E Step 4 F Coordinate Pickup with EHS Office E->F Step 5

Caption: In-lab workflow for safe collection of chemical waste.

Section 4: Disposal Pathways - A Decision Framework

There are two potential pathways for the disposal of this compound. The choice depends on institutional policy, available facilities, and waste volume. However, one pathway is strongly recommended for its superior safety and environmental protection.

  • Pathway 1: Off-Site Disposal via Licensed Contractor (Strongly Recommended): This is the most reliable and compliant method. The waste is collected by a licensed professional waste disposal service and transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[13] For complex organic compounds like this, the typical disposal method is high-temperature incineration with flue gas scrubbing, which ensures complete destruction of the molecule.[14] This eliminates any potential long-term environmental hazards.

  • Pathway 2: On-Site Neutralization (Expert Use Only): This pathway addresses only the corrosivity characteristic (D002) of the waste.[15] It involves neutralizing the carboxylic acid with a weak base. This method is NOT a complete disposal solution. The resulting neutralized solution still contains the organic pyrazole moiety, whose environmental and toxicological effects are not fully known. Therefore, the neutralized waste must still be collected and disposed of as chemical waste via a licensed contractor. This step should only be considered to render the waste less corrosive for temporary storage or if required by specific institutional protocols before EHS pickup.

G cluster_decision Diagram 2: Disposal Pathway Decision Framework Start Waste Collected per Section 3 Protocol Decision Is On-Site Treatment (Neutralization) Permitted by EHS? Start->Decision PathA Pathway 1: Off-Site Incineration Decision->PathA No (Recommended Path) PathB Pathway 2: On-Site Neutralization (Corrosivity Only) Decision->PathB Yes (Expert Use Only) EndA Waste Destroyed at Licensed TSDF PathA->EndA EndB Dispose of Neutralized Waste via EHS for Final Incineration PathB->EndB

Caption: Decision framework for selecting the appropriate disposal method.

Section 5: Step-by-Step Disposal Procedures

Procedure A: Preparing for Off-Site Disposal (Recommended)

This procedure is the standard and safest method.

  • Finalize Collection: Ensure all waste containing this compound is in a properly sealed and labeled container as described in Section 3.

  • Quantify Waste: Record the approximate volume or mass of the waste for your laboratory's chemical inventory and for the disposal manifest.

  • Contact EHS: Follow your institution's protocol to schedule a pickup of the hazardous waste with your Environmental Health & Safety (EHS) office or designated chemical safety officer.[5]

  • Documentation: Complete any required waste manifest forms provided by your EHS office. Ensure all information is accurate.

  • Await Pickup: Do not remove the waste from the designated accumulation area. Await collection by trained personnel.

Procedure B: On-Site Neutralization for Corrosivity (Expert Use Only)

This procedure reduces the corrosive hazard but does not eliminate the need for final disposal.

  • Work in a Fume Hood: Perform all steps in a certified chemical fume hood while wearing the full PPE detailed in Section 2.

  • Prepare Base Solution: Prepare a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate, in a container larger than the volume of your acidic waste. Place this container in an ice bath to dissipate heat.

  • Slow Addition: Slowly and carefully add the acidic waste solution to the stirring, cold base solution. Do not add the base to the acid. This ensures better control over the reaction rate and temperature. The reaction will produce carbon dioxide gas; a slow addition rate prevents excessive foaming and pressure buildup.

  • Monitor pH: Periodically check the pH of the solution using a pH meter or pH strips. Continue adding the acidic waste until the pH is between 6.0 and 8.0.

  • Collect and Label: Transfer the final, neutralized solution to a new, clean hazardous waste container. Label it as "Neutralized this compound solution" and include the date of neutralization.

  • Dispose via EHS: This neutralized waste must still be disposed of through your institution's EHS office as outlined in Procedure A.[14]

Conclusion

The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. The primary and most effective method of disposal is through a licensed hazardous waste contractor for high-temperature incineration. This ensures the complete destruction of the chemical. While on-site neutralization can reduce the immediate corrosive hazard, it is not a final disposal method and requires subsequent professional handling. Always consult your institution's Chemical Hygiene Plan and your EHS office to ensure full compliance with local, state, and federal regulations.[3][16]

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • Özer, İ., Bahadır, Ö., Önal, Z., & Sarıpınar, E. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols.
  • MDC. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?.
  • Bildirici, İ., & Çetin, A. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet - Cyclopropanecarboxylic acid.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet - 1H-Pyrazole.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPAL.
  • Michigan State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • Chatterjee, T., & Gunanathan, C. (2020). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI.
  • Çetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Bildirici, İ., Çetinkaya, E., Ceylan, Ü., & Köysal, O. (2014).
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Fluorochem Ltd. (2024, December 19). Safety Data Sheet - 4-Cyclopropyl-1H-pyrazole.
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 1-cyclopropyl-1H-pyrazole-4-carbaldehyde.
  • Capot Chemical Co., Ltd. (2017, April 12). MSDS of 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole.
  • FUJIFILM Wako Pure Chemical Corporation. (2023, September 29).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97%.
  • TCI Chemicals. (2025, June 2). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
  • ChemicalBook. (2025, August 23). Chemical Safety Data Sheet MSDS / SDS - 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification.

Sources

Comprehensive Safety and Handling Guide for 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid. The protocols outlined are designed to ensure the safety of laboratory personnel and to maintain compliance with standard safety regulations. The information is based on the known hazards of structurally similar compounds and general best practices for chemical handling.

Hazard Assessment and Chemical Profile

Key Hazard Considerations:

  • Skin and Eye Contact: Carboxylic acids and pyrazole derivatives are known to be corrosive or irritating to the skin and eyes, potentially causing burns or serious damage.[1][2][4]

  • Inhalation: As a powdered solid, airborne dust can cause respiratory tract irritation.[1][2]

  • Ingestion: May cause irritation or burns to the gastrointestinal tract.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table summarizes the required PPE and the rationale for its use.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[6][7]Protects against splashes of solutions and airborne powder, preventing severe eye irritation or damage.[1][4]
Hand Protection Disposable nitrile gloves. For prolonged contact or when handling concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves.[6][7]Provides a barrier against skin contact, which can cause irritation or burns. Gloves should be inspected before use and changed immediately if contaminated.[2][5]
Body Protection A flame-resistant lab coat, fully buttoned.[8]Protects skin and personal clothing from spills and contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[7][8]Prevents respiratory irritation from inhaling the powdered compound.[1][2]
Footwear Closed-toe and closed-heel shoes.Protects feet from spills and dropped objects.[8]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is paramount for safety and experimental integrity. The following protocol outlines the key steps for the safe handling of this compound.

Preparation and Weighing:

  • Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Gather all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Weighing: Carefully weigh the desired amount of the compound in the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

Dissolution and Reaction:

  • Solvent Addition: In the fume hood, add the solvent to the vessel containing the weighed compound. Be mindful of any potential exothermic reactions.

  • Reaction Setup: If the compound is to be used in a reaction, ensure the apparatus is securely clamped and that any potential pressure buildup can be safely vented.

  • Monitoring: Continuously monitor the reaction for any unexpected changes.

Post-Reaction Workup:

  • Quenching: If necessary, quench the reaction carefully, being aware of any potential for gas evolution or exotherms.

  • Extraction and Purification: Perform any extractions or purifications within the fume hood.

The logical flow for handling this compound is illustrated in the diagram below.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Fume Hood don_ppe Don PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Glassware reaction->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste

Caption: Workflow for Handling this compound.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety. All waste generated from handling this compound must be treated as hazardous.

Waste Segregation and Collection:

  • Solid Waste:

    • Place any unused or contaminated solid this compound into a clearly labeled hazardous waste container.

    • Contaminated consumables such as weighing boats, gloves, and paper towels should also be placed in this container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container.

    • Do not mix incompatible waste streams.

Container Labeling and Storage:

  • All waste containers must be labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.

Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department for disposal at an approved waste disposal plant.[2][4][5]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5]
Spill Evacuate the area. If the spill is small and you are trained to do so, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, contact your institution's EHS department.[9]

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of California, Berkeley. [Link]

  • Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management). [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • Personal Protective Equipment (PPE) in Laboratories. UW Environmental Health & Safety. [Link]

  • 1H-Pyrazole-5-carboxylic acid. PubChem, National Institutes of Health. [Link]

  • MSDS of 1-Cyclopropyl-1H-pyrazol-3-amine. Capot Chemical. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.